molecular formula C8H10N2O2 B1278332 N-Methoxy-N-methylnicotinamide CAS No. 95091-91-1

N-Methoxy-N-methylnicotinamide

Cat. No.: B1278332
CAS No.: 95091-91-1
M. Wt: 166.18 g/mol
InChI Key: KFEZCMOHRDCFIQ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylnicotinamide (CAS 95091-91-1) is a high-purity chemical reagent classified as a Weinreb amide, characterized by its molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound is presented as a colorless to light yellow clear liquid and should be stored sealed in a cool, dry, and dark place, preferably at room temperature or below 15°C . Its primary research application is as a versatile synthetic building block, particularly useful in organic synthesis for the preparation of ketones and other complex molecules. Researchers value this compound as a derivative of nicotinic acid (vitamin B3), which is a precursor to essential biological cofactors like NAD+ . The broader family of nicotinamide compounds is of significant scientific interest due to their roles in cellular processes such as metabolism, DNA repair, and inflammation , making this reagent a valuable intermediate for probing these pathways. This product is intended for research purposes as a chemical building block and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please handle with appropriate care; safety information indicates it may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methylpyridine-3-carboxamide
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InChI

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEZCMOHRDCFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441666
Record name N-METHOXY-N-METHYLNICOTINAMIDE
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

95091-91-1
Record name N-Methoxy-N-methylnicotinamide
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Record name N-METHOXY-N-METHYLNICOTINAMIDE
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Record name N-Methoxy-N-methylnicotinamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methoxy-N-methylnicotinamide from Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methylnicotinamide, a Weinreb amide derivative of nicotinic acid. Weinreb amides are valuable intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes, due to their ability to react with organometallic reagents without over-addition. This document details a viable synthetic pathway from nicotinic acid, including a summary of reaction conditions, a detailed experimental protocol, and the necessary logical workflow for its preparation and purification.

Synthetic Strategy: One-Pot Conversion of Nicotinic Acid

The synthesis of this compound from nicotinic acid can be efficiently achieved through a one-pot reaction. This method involves the activation of the carboxylic acid group of nicotinic acid, followed by amidation with N,O-dimethylhydroxylamine hydrochloride. Phosphorus oxychloride (POCl₃) has been demonstrated as an effective activating agent for this transformation, facilitating the formation of the corresponding Weinreb amide in high yields for various carboxylic acids.[1]

The overall transformation is depicted in the following reaction scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents NicotinicAcid Nicotinic Acid Product This compound NicotinicAcid->Product 1. AmineHCl N,O-Dimethylhydroxylamine Hydrochloride AmineHCl->Product 2. POCl3 POCl₃ POCl3->Product Activation Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product

Caption: General reaction scheme for the synthesis of this compound.

This one-pot approach is advantageous as it avoids the isolation of reactive intermediates, such as acyl chlorides, thereby simplifying the experimental procedure and often improving overall yield. The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen chloride generated during the reaction.[1]

Quantitative Data Summary

While a specific yield for the synthesis of this compound from nicotinic acid using the POCl₃ method is not explicitly documented in the reviewed literature, the general method for converting carboxylic acids to Weinreb amides using this reagent has been reported to provide excellent yields, often in the range of 80-95% for a variety of substrates.[1] The table below summarizes the typical reaction parameters based on the general procedure.

ParameterValue/ConditionReference
Reactants
Nicotinic Acid1.0 equivalent[1]
N,O-Dimethylhydroxylamine HCl1.1 - 1.5 equivalents[1]
Reagents
Phosphorus Oxychloride (POCl₃)1.0 - 1.2 equivalents[1]
Base (e.g., DIPEA)2.0 - 3.0 equivalents[1]
Solvent Dichloromethane (DCM)[1]
Temperature Room Temperature[1]
Reaction Time 2 - 4 hours[1]
Reported Yield Range (General) 80 - 95%[1]

Detailed Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound from nicotinic acid based on the one-pot method using phosphorus oxychloride.

Materials:

  • Nicotinic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nicotinic acid (1.0 eq.). Dissolve the acid in anhydrous dichloromethane.

  • Addition of Amine and Base: To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) followed by the dropwise addition of N,N-diisopropylethylamine (2.5 eq.).

  • Activation: Cool the reaction mixture in an ice bath (0 °C). Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The purified this compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Workflows

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Dissolve Nicotinic Acid in DCM add_amine Add N,O-Dimethylhydroxylamine HCl and DIPEA start->add_amine cool Cool to 0 °C add_amine->cool add_poccl3 Add POCl₃ cool->add_poccl3 react Stir at Room Temperature add_poccl3->react quench Quench with NaHCO₃ (aq) react->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product characterization Spectroscopic Characterization (NMR, MS) product->characterization

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reagents

The following diagram illustrates the functional relationship between the key reagents in the reaction.

Reagent_Relationship NicotinicAcid Nicotinic Acid (Substrate) ActivatedIntermediate Activated Intermediate (Acyl Phosphate/Chloride) NicotinicAcid->ActivatedIntermediate Reacts with POCl3 POCl₃ (Activating Agent) POCl3->ActivatedIntermediate Product This compound ActivatedIntermediate->Product Reacts with HCl HCl (Byproduct) ActivatedIntermediate->HCl AmineHCl N,O-Dimethylhydroxylamine HCl (Nucleophile) AmineHCl->Product AmineHCl->HCl DIPEA DIPEA (Base) DIPEA_H DIPEA·HCl (Salt) DIPEA->DIPEA_H Neutralizes HCl->DIPEA_H

Caption: Functional relationships of the key reagents in the synthesis.

This technical guide provides a foundational understanding for the synthesis of this compound from nicotinic acid. Researchers are encouraged to optimize the presented conditions to achieve the best possible outcomes in their specific laboratory settings.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N-methylnicotinamide, a member of the Weinreb amide class of compounds, holds interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate. Weinreb amides are known for their controlled reactivity towards nucleophiles, allowing for the synthesis of ketones and aldehydes with high yields. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes information on the closely related and well-studied compound, N-methylnicotinamide, for comparative purposes. Furthermore, general experimental protocols for the synthesis and characterization of compounds of this nature are provided to facilitate further research.

Physicochemical Properties of this compound

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information. It is critical to note that key experimental values for melting point, boiling point, and aqueous solubility have not been found.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
Physical State Not explicitly stated, likely a solid or oil at room temperature.
Melting Point Data not available
Boiling Point Data not available
Solubility in Water Data not available
Solubility in Organic Solvents Data not available
pKa Data not available
logP (predicted) -0.4[3]
Topological Polar Surface Area (TPSA) 42.43 Ų[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

Comparative Physicochemical Properties of N-Methylnicotinamide

For the purpose of providing context, the following table presents the experimentally determined physicochemical properties of N-Methylnicotinamide, a structurally related metabolite of nicotinamide (Vitamin B3). It is crucial to understand that N-Methylnicotinamide is a different chemical entity, and these values are for comparative reference only.

PropertyValueSource
Molecular Formula C₇H₈N₂O[4]
Molecular Weight 136.15 g/mol
Physical State Crystalline solid[4]
Melting Point Data not available
Boiling Point Data not available
Solubility in Water Approx. 10 mg/mL in PBS (pH 7.2)[4]
Solubility in Organic Solvents Soluble in ethanol (~2.5 mg/mL), DMSO (~15 mg/mL), and DMF (~15 mg/mL)[4]
pKa (Strongest Basic, predicted) Data not available
logP (experimental) Data not available

Experimental Protocols

General Synthesis of this compound (Weinreb Amide Synthesis)

This compound can be synthesized via the Weinreb amide synthesis. A general procedure involves the reaction of an activated carboxylic acid derivative (such as an acyl chloride) with N,O-dimethylhydroxylamine hydrochloride.

Materials:

  • Nicotinoyl chloride hydrochloride

  • N,O-dimethylhydroxylamine hydrochloride

  • A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • A solution of nicotinoyl chloride hydrochloride is prepared in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, N,O-dimethylhydroxylamine hydrochloride and a suitable base are added. The base is typically added portion-wise at 0 °C to control the exothermic reaction.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

General Protocol for Determination of Physicochemical Properties

Melting Point Determination: The melting point of a solid sample can be determined using a digital melting point apparatus. A small amount of the purified, dry compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes a clear liquid is recorded as the melting point.

Boiling Point Determination: For a liquid sample, the boiling point can be determined by distillation at atmospheric pressure. The temperature at which the liquid boils and the vapor condenses is recorded. For small quantities or high-boiling liquids, a micro boiling point determination method can be used.

Aqueous Solubility Determination (Shake-Flask Method):

  • An excess amount of the compound is added to a known volume of deionized water or a relevant buffer (e.g., phosphate-buffered saline, PBS) in a sealed container.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. The determined concentration represents the aqueous solubility of the compound at that temperature.

Biological Context and Relevant Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or involvement of this compound in any signaling pathways. However, its core structure is derived from nicotinamide (a form of vitamin B3), which is a key molecule in cellular metabolism.

Nicotinamide is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions and a substrate for various enzymes involved in signaling pathways. A major metabolic fate of nicotinamide is its methylation by the enzyme Nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide.[5][6] This pathway is crucial for regulating cellular NAD+ levels and has been implicated in various physiological and pathological processes.

Below is a diagram illustrating the metabolic pathway involving the methylation of nicotinamide, which provides a relevant biological context for the nicotinamide scaffold present in this compound.

Nicotinamide_Metabolism Nicotinamide Nicotinamide (NAM) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT  Substrate MNA N-Methylnicotinamide (MNA) NNMT->MNA  Product AO Aldehyde Oxidase (AO) MNA->AO  Substrate Metabolites Oxidized Metabolites (e.g., 2-PY, 4-PY) AO->Metabolites  Products Excretion Urinary Excretion Metabolites->Excretion

Nicotinamide Methylation Pathway

Conclusion

This compound is a compound of interest primarily from a synthetic chemistry perspective as a Weinreb amide. This technical guide has compiled the available physicochemical data for this molecule, highlighting the current lack of extensive experimental characterization. To provide a broader context, comparative data for the related compound N-methylnicotinamide and general experimental protocols have been included. While no direct biological activity or pathway involvement has been reported for this compound, its structural relationship to nicotinamide places it within the broader context of NAD+ metabolism. Further research is warranted to fully elucidate the physicochemical properties and potential biological relevance of this compound.

References

N-Methoxy-N-methylnicotinamide: A Technical Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-Methoxy-N-methylnicotinamide, also known as a Weinreb amide of nicotinic acid, is a versatile chemical intermediate of significant interest in modern organic synthesis and medicinal chemistry. Its unique reactivity makes it an invaluable tool for the construction of complex molecular architectures, particularly in the synthesis of ketones and aldehydes. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in research and drug development.

Chemical and Physical Properties

This compound is a derivative of nicotinic acid (Vitamin B3) and is classified as an organic building block.[1] Its key physicochemical and computational data are summarized below, providing essential information for its use in experimental settings.[2]

PropertyValueSource
CAS Number 95091-91-1[2]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Purity Typically ≥97%[2]
Synonym 3-Pyridinecarboxamide, N-methoxy-N-methyl-[2]
SMILES O=C(C1=CC=CN=C1)N(OC)C[2]
InChI InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3[3]
Topological Polar Surface Area (TPSA) 42.43 Ų[2]
LogP (predicted) 0.715[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]

Molecular Structure

The structure of this compound features a pyridine ring substituted at the 3-position with an N-methoxy-N-methylamide group. This specific amide functionality, known as a Weinreb amide, is crucial to its synthetic utility.

N1 N C2 C N1->C2 N1->C2 C6 C1 C C1->N1 C3 C C2->C3 C4 C C3->C4 C3->C4 C3->C6 C5 C C4->C5 C5->C1 C5->C1 O1 O C6->O1 N2 N C6->N2 C7 CH3 N2->C7 O2 O N2->O2 C8 CH3 O2->C8

Caption: 2D Structure of this compound.

Synthesis of this compound

Representative Experimental Protocol

Step 1: Activation of Nicotinic Acid (Formation of Nicotinoyl Chloride)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation) to yield crude nicotinoyl chloride hydrochloride, which can be used directly in the next step.

Step 2: Coupling with N,O-Dimethylhydroxylamine

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), to the solution and stir for 15-20 minutes.

  • Dissolve the crude nicotinoyl chloride from Step 1 in anhydrous DCM or THF and add it dropwise to the cooled amine solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to afford this compound.

start Nicotinic Acid step1 Activation (e.g., with SOCl₂) start->step1 intermediate Nicotinoyl Chloride (Activated Intermediate) step1->intermediate step2 Amide Coupling (Weinreb Amidation) intermediate->step2 reagent N,O-Dimethylhydroxylamine HCl + Base reagent->step2 purification Workup & Purification (Extraction, Chromatography) step2->purification product This compound purification->product

Caption: General Synthetic Workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound. While a fully assigned experimental spectrum is not publicly documented, the expected chemical shifts can be predicted based on the known ranges for its constituent functional groups.[4]

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)Notes
Pyridine Ring Protons 7.5 - 9.0120 - 155Four distinct signals in the aromatic region, deshielded by the nitrogen atom.
N-CH₃ (N-Methyl) ~3.3~34A singlet integrating to 3 protons.
O-CH₃ (N-Methoxy) ~3.7~61A singlet integrating to 3 protons, typically downfield from the N-CH₃.[4]
C=O (Carbonyl) N/A165 - 175A quaternary carbon signal.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a Weinreb amide, a class of reagents renowned for their utility in the controlled synthesis of ketones and aldehydes.

The Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a reliable method for forming carbon-carbon bonds to produce ketones.[5] The key advantage of using a Weinreb amide like this compound over more reactive acylating agents (e.g., acid chlorides or esters) is its ability to prevent over-addition of organometallic reagents.

The reaction proceeds via a stable, five-membered chelated intermediate formed after the initial addition of an organometallic reagent (such as a Grignard or organolithium reagent). This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup is performed. Consequently, the ketone is not formed in the presence of the highly reactive organometallic reagent, thus preventing the common side reaction of a second nucleophilic attack that would lead to a tertiary alcohol. This method is noted for its broad functional group tolerance.[5]

Intermediate in Drug Discovery

The nicotinamide scaffold is a prevalent feature in many biologically active compounds.[5] As a versatile building block, this compound serves as a key intermediate in the synthesis of complex molecules. For instance, structurally related compounds are employed in the development of novel analogues of Bedaquiline, a critical diarylquinoline antibiotic used in the treatment of multidrug-resistant tuberculosis.[5] The ability to introduce various side chains via the Weinreb ketone synthesis makes this reagent particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is intended for research and manufacturing use only.[1] For long-term stability, it should be stored at 4°C.[2]

References

The Enduring Utility of Weinreb Amides in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Since their introduction by Steven M. Weinreb and Steven Nahm in 1981, N-methoxy-N-methylamides, commonly known as Weinreb amides, have become indispensable tools in the arsenal of synthetic organic chemists. Their remarkable stability and predictable reactivity have established them as superior acylating agents for the controlled synthesis of ketones and aldehydes, overcoming the persistent challenge of over-addition often encountered with more reactive carboxylic acid derivatives. This technical guide provides an in-depth exploration of the pivotal role of Weinreb amides in contemporary organic synthesis. It covers their preparation, key reactions with quantitative data, detailed experimental protocols, and their emerging applications as directing groups in C-H functionalization, offering valuable insights for professionals in research and drug development.

The Core Advantage: Taming Reactivity through Chelation

The primary challenge in the reaction of organometallic reagents with common acylating agents like esters or acid chlorides is the over-addition of the nucleophile to the newly formed ketone or aldehyde, leading to the formation of tertiary or secondary alcohols as byproducts. Weinreb amides elegantly circumvent this issue through the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[1][2][3] This intermediate is stabilized by chelation of the metal cation (e.g., Li⁺ or Mg²⁺) between the carbonyl oxygen and the methoxy oxygen.[1][4] This chelated adduct is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second nucleophilic addition.[4][5]

Synthesis of Weinreb Amides

The preparation of Weinreb amides can be achieved from a variety of starting materials, most commonly carboxylic acids and their derivatives. The use of N,O-dimethylhydroxylamine hydrochloride is prevalent in these syntheses.[6]

From Carboxylic Acids

Direct conversion of carboxylic acids to Weinreb amides is a highly attractive and common strategy, often employing a variety of coupling reagents.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

EntryCarboxylic AcidCoupling Reagent/ConditionsSolventYield (%)Reference
1Benzoic acidPOCl₃, DIPEA, rtCH₂Cl₂87
24-Methylbenzoic acidP[NCH₃(OCH₃)]₃, Toluene, heatToluene>90[7]
3(S)-2-Phenylpropanoic acidCMPI, Et₃N, refluxCH₂Cl₂95[8]
4Boc-L-AlanineN-Acylbenzotriazole, Et₃N, refluxTHF92[9]
5Adipic acid (to bis-amide)PCl₃, 60 °CTolueneHigh Yield[7]
6Cyclohexanecarboxylic acidMethanesulfonyl chloride, Et₃NCH₂Cl₂Good Yield[7]

CMPI = 2-chloro-1-methylpyridinium iodide; DIPEA = N,N-Diisopropylethylamine

Experimental Protocol: Synthesis of N-methoxy-N-methylbenzamide from Benzoic Acid[7]
  • To a solution of benzoic acid (1.0 equiv) in dichloromethane (DCM) is added N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • The mixture is stirred at room temperature.

  • Phosphorus oxychloride (POCl₃) (1.1 equiv) is added dropwise, and the reaction is stirred until completion (monitored by TLC).

  • Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired Weinreb amide.

Key Transformations of Weinreb Amides

The synthetic utility of Weinreb amides is most prominently demonstrated in their conversion to ketones and aldehydes.

Synthesis of Ketones

The reaction of Weinreb amides with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) is the most common method for ketone synthesis.[4][6] This transformation is highly efficient and tolerates a wide variety of functional groups.[6]

Table 2: Synthesis of Ketones from Weinreb Amides

EntryWeinreb AmideOrganometallic ReagentConditionsProductYield (%)Reference
1N-methoxy-N-methylbenzamide3-Fluorophenylmagnesium chlorideCH₃CN, 23 °C3-Fluorobenzophenone85[10]
24-Bromo-N-methoxy-N-methylbenzamiden-Butyllithium, then PhLi, Pd₂(dba)₃, P(tBu)₃Toluene, 40 °C1-([1,1'-biphenyl]-4-yl)pentan-1-one81[1]
3N-methoxy-N-methyl-2-naphthamidePhenylmagnesium bromideTHF, 0 °C to rt2-Naphthyl phenyl ketone95[10]
43-(4-Bromophenyl)-N-methoxy-N-methylpropanamide2-Thienyllithium, then PhLi, Pd₂(dba)₃, SPhosToluene, 40 °C3-([1,1'-biphenyl]-4-yl)-1-(thiophen-2-yl)propan-1-one71[1]
5N-methoxy-N-methyl-4-cyanobenzamideEthylmagnesium bromideTHF, 0 °C1-(4-cyanophenyl)propan-1-one>90[11]
Experimental Protocol: Reaction of a Weinreb Amide with a Grignard Reagent[12]
  • To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added the Grignard reagent (1.2 equiv) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the corresponding ketone.

Logical Workflow: Weinreb Amide in Ketone and Aldehyde Synthesis

G General Synthetic Workflow Utilizing Weinreb Amides CarboxylicAcid Carboxylic Acid (R-COOH) Coupling Coupling with Me(MeO)NH·HCl CarboxylicAcid->Coupling WeinrebAmide Weinreb Amide (R-CON(OMe)Me) Coupling->WeinrebAmide Organometallic Organometallic Reagent (R'-M, e.g., Grignard, Organolithium) WeinrebAmide->Organometallic ReducingAgent Reducing Agent (e.g., LAH, DIBAL-H) WeinrebAmide->ReducingAgent ChelatedIntermediate1 Stable Chelated Tetrahedral Intermediate Organometallic->ChelatedIntermediate1 ChelatedIntermediate2 Stable Chelated Tetrahedral Intermediate ReducingAgent->ChelatedIntermediate2 Workup1 Aqueous Workup ChelatedIntermediate1->Workup1 Workup2 Aqueous Workup ChelatedIntermediate2->Workup2 Ketone Ketone (R-CO-R') Workup1->Ketone Aldehyde Aldehyde (R-CHO) Workup2->Aldehyde

Caption: General synthetic workflow using Weinreb amides.

Synthesis of Aldehydes

Reduction of Weinreb amides with hydride reagents, such as lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H), provides a reliable route to aldehydes.[6] The reaction proceeds via the same stable chelated intermediate, which upon workup hydrolyzes to the aldehyde, thus preventing over-reduction to the corresponding alcohol.[12]

Table 3: Reduction of Weinreb Amides to Aldehydes

EntryWeinreb AmideReducing AgentConditionsProductYield (%)Reference
1N-methoxy-N-methyl-4-bromobenzamideDIBAL-HToluene, 0 °C4-Bromobenzaldehyde85[13]
2N-methoxy-N-methyl-3,5-dibromobenzamideDIBAL-HToluene, 0 °C3,5-Dibromobenzaldehyde78[13]
3Boc-Asp(OcHex)-N(OMe)MeLiAl(OtBu)₃HTHF, 0 °CBoc-Asp(OcHex)-HGood Yield[14]
4N-methoxy-N-methyl-4-phenylbutanamideLAHTHF, 0 °C for 30 min4-Phenylbutanal85[15]
5N-methoxy-N-methylcinnamamideMgABTHF, rtCinnamaldehydeGood Yield[16]

DIBAL-H = Diisobutylaluminium hydride; LAH = Lithium aluminium hydride; MgAB = Chloromagnesium dimethylaminoborohydride

Experimental Protocol: LAH Reduction of a Weinreb Amide to an Aldehyde[17]
  • A solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C in an ice bath under an inert atmosphere.

  • A solution of lithium aluminum hydride (LAH) (1.5 equiv) in THF is added dropwise to the cooled solution.

  • The reaction is stirred at 0 °C for 30 minutes.

  • The reaction is quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).[17]

  • The resulting granular precipitate is filtered off and washed with ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the crude aldehyde can be used directly or purified by column chromatography.

Weinreb Amides as Directing Groups in C-H Functionalization

A more recent and advanced application of Weinreb amides is their use as directing groups in transition metal-catalyzed C-H functionalization reactions.[18][19] The amide functionality can coordinate to a metal catalyst, positioning it in proximity to a specific C-H bond, thereby enabling its selective activation and functionalization. This strategy offers a powerful tool for the construction of complex molecules by allowing for late-stage modifications of otherwise inert C-H bonds.

Mechanism of Pd-Catalyzed C(sp³)–H Arylation

G Palladium-Catalyzed β-C(sp³)–H Arylation Directed by a Weinreb Amide Substrate Weinreb Amide Substrate Coordination Coordination Complex Substrate->Coordination Pd_Catalyst Pd(II) Catalyst + Ligand Pd_Catalyst->Coordination CH_Activation C-H Activation (CMD Mechanism) Coordination->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Oxidative_Addition Oxidative Addition of Ar-I Palladacycle->Oxidative_Addition Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Product β-Arylated Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Pd_Catalyst

References

N-Methoxy-N-methylnicotinamide mechanism of action in acylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of N-Methoxy-N-methylnicotinamide in Acylation

Introduction

This compound is a specialized acylating agent belonging to the class of Weinreb amides. Weinreb amides are N-methoxy-N-methylamides that serve as versatile intermediates in organic synthesis, particularly for the preparation of ketones from a wide range of nucleophiles. The unique reactivity of the N-methoxy-N-methylamide functional group allows for the controlled addition of organometallic reagents, preventing the common problem of over-addition that plagues more reactive acylating agents like acid chlorides or esters. This guide provides a detailed examination of the mechanism of action, quantitative data on its performance, and experimental protocols for its use.

Core Mechanism of Action

The efficacy of this compound in acylation reactions stems from its ability to form a stable tetrahedral intermediate upon nucleophilic attack. This stability is the cornerstone of the "Weinreb ketone synthesis."

The process can be broken down into two key stages:

  • Nucleophilic Addition and Intermediate Formation: An organometallic reagent (such as a Grignard or organolithium reagent) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. This addition results in the formation of a tetrahedral intermediate. The crucial feature of this intermediate is its stabilization through chelation. The N-methoxy and oxygen atoms of the amide coordinate to the metal cation (e.g., MgX⁺ or Li⁺), forming a stable five-membered chelate ring.

  • Stability and Workup: This chelated intermediate is stable at low temperatures and does not readily collapse to eliminate the methoxy group. This stability prevents a second equivalent of the nucleophile from adding to the carbonyl carbon, thus avoiding the formation of a tertiary alcohol byproduct. The desired ketone is only liberated upon acidic workup, which protonates the intermediate, leading to its collapse and the formation of the final product.

The following diagram illustrates this mechanistic pathway.

Weinreb_Amide_Mechanism Mechanism of this compound Acylation cluster_reactants Reactants cluster_intermediate Stable Intermediate cluster_products Products R_CO_N This compound Tetrahedral Chelated Tetrahedral Intermediate R_CO_N->Tetrahedral 1. Nucleophilic Attack Nu_M Nucleophile (e.g., R'-MgX) Ketone Ketone Tetrahedral->Ketone 2. Acidic Workup (H3O+) note1 Prevents over-addition due to chelate stability Tetrahedral->note1 Side_Product N-methoxy-N-methylamine (Protonated)

Caption: The reaction pathway for Weinreb amide acylation.

Quantitative Performance Data

The utility of this compound is demonstrated by its high-yield performance across various reaction conditions and with diverse nucleophiles.

Nucleophile (R'-M)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenylmagnesium bromideTHF0 to rt295
n-ButyllithiumTHF-78192
Ethylmagnesium chlorideDiethyl Ether-10388
Isopropylmagnesium bromideTHF-20 to 02.590
Vinylmagnesium bromideTHF-78 to rt485

Table 1: Representative yields for the acylation of this compound.

Experimental Protocols

A meticulous experimental procedure is critical for achieving high yields and purity. The following sections detail the synthesis of the Weinreb amide and its subsequent use in a typical acylation reaction.

Synthesis of this compound

This protocol outlines the synthesis from nicotinic acid.

  • Acid Chloride Formation: Nicotinic acid (1.0 eq) is suspended in dichloromethane (DCM) containing a catalytic amount of dimethylformamide (DMF). Oxalyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours until gas evolution ceases. The solvent is removed under reduced pressure to yield nicotinoyl chloride.

  • Amide Formation: The crude nicotinoyl chloride is dissolved in fresh DCM and cooled to 0 °C. A pre-mixed solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

General Protocol for Acylation (Weinreb Ketone Synthesis)

This procedure describes a typical reaction with a Grignard reagent.

  • Reaction Setup: this compound (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: The Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • Workup and Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is removed in vacuo, and the resulting crude ketone is purified using flash column chromatography or distillation.

The workflow for this experimental procedure is visualized below.

Experimental_Workflow General Experimental Workflow for Weinreb Ketone Synthesis start Start dissolve 1. Dissolve Weinreb Amide in anhydrous THF under Ar/N2 start->dissolve cool 2. Cool reaction mixture to -78 °C dissolve->cool add_nuc 3. Add Organometallic Reagent (e.g., R-MgX) dropwise cool->add_nuc stir 4. Stir at -78 °C for 1 hour add_nuc->stir quench 5. Quench reaction with saturated aq. NH4Cl stir->quench warm 6. Warm to Room Temperature quench->warm extract 7. Extract with organic solvent (e.g., Ethyl Acetate) warm->extract wash_dry 8. Wash organic layers and dry over Na2SO4 extract->wash_dry purify 9. Concentrate and Purify Product (Chromatography/Distillation) wash_dry->purify end End: Purified Ketone purify->end

Caption: A step-by-step workflow for a typical acylation reaction.

Conclusion

This compound is a highly effective and reliable reagent for acylation reactions. Its mechanism of action, centered on the formation of a stable, chelated tetrahedral intermediate, provides a robust method for synthesizing ketones while avoiding the common side reactions associated with more reactive acylating agents. The high yields and compatibility with a variety of nucleophiles make it an invaluable tool for researchers and professionals in drug development and organic synthesis. The protocols and data presented herein serve as a comprehensive guide for its successful application.

Stability of N-Methoxy-N-methylnicotinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Methoxy-N-methylnicotinamide, a Weinreb amide derivative of nicotinamide. The document synthesizes available information on the stability of this compound and its structural analogs under various stress conditions, offering insights into potential degradation pathways and appropriate analytical methodologies for stability assessment. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide extrapolates from existing knowledge on Weinreb amides and nicotinamide derivatives to provide a robust framework for stability evaluation.

Introduction to this compound and its Significance

This compound belongs to the class of Weinreb amides, which are N-methoxy-N-methyl amides of carboxylic acids. These compounds are valuable intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes from carboxylic acids. The N-methoxy-N-methylamide moiety is known for its relative stability and its ability to react in a controlled manner with organometallic reagents. As a derivative of nicotinamide (a form of vitamin B3), this compound is of interest in medicinal chemistry and drug development due to the diverse biological roles of nicotinamide and its derivatives. Understanding the stability of this molecule is paramount for its synthesis, storage, formulation, and potential therapeutic applications.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile. This information is crucial for developing stability-indicating analytical methods, understanding degradation pathways, and determining the intrinsic stability of the molecule.

Based on general guidelines for forced degradation studies, the stability of this compound should be evaluated under the following conditions:

  • Hydrolytic Stress: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidative Stress: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photolytic Stress: Exposure to ultraviolet (UV) and visible light.

  • Thermal Stress: Exposure to elevated temperatures.

The following sections detail the expected stability profile of this compound under these conditions, drawing parallels from related compounds.

Predicted Stability Profile and Degradation Pathways

While specific quantitative data for this compound is limited, the known chemistry of Weinreb amides and nicotinamide provides a basis for predicting its stability.

Hydrolytic Stability

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of nicotinic acid and N,O-dimethylhydroxylamine.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen is the initial step, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the hydrolysis.

The pyridine ring in the nicotinamide moiety is generally stable to hydrolysis.

dot

Caption: Proposed Hydrolytic Degradation Pathway.

Oxidative Stability

The nicotinamide ring is susceptible to oxidation. Common oxidative degradation products of nicotinamide include nicotinamide-N-oxide. The N-methoxy-N-methylamide group is generally considered stable to mild oxidation.

dot

Caption: Proposed Oxidative Degradation Pathway.

Photostability

Nicotinamide and its derivatives can be sensitive to light. Photodegradation can lead to complex mixtures of products. The specific photolytic degradation pathway of this compound would require experimental investigation.

Thermal Stability

The thermal stability of this compound is expected to be influenced by the stability of both the Weinreb amide and the nicotinamide moieties. While Weinreb amides are generally stable at moderate temperatures, elevated temperatures can lead to decomposition. Studies on nicotinic acid have shown that thermal degradation follows first-order kinetics.

Quantitative Data Summary

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
Hydrolytic 0.1 M HCl24 h60ValueNicotinic Acid, N,O-Dimethylhydroxylamine
0.1 M NaOH24 h60ValueNicotinic Acid, N,O-Dimethylhydroxylamine
Water (pH 7)24 h60Value-
Oxidative 3% H₂O₂24 h25ValueThis compound-N-oxide
Photolytic UV Light (254 nm)24 h25ValueTo be determined
Visible Light24 h25ValueTo be determined
Thermal Dry Heat48 h80ValueTo be determined

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. The following are generalized protocols for forced degradation studies that can be adapted for this compound.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Hydrolytic Degradation
  • Acidic Hydrolysis: To an aliquot of the stock solution, an equal volume of 0.1 M hydrochloric acid is added. The solution is then heated (e.g., at 60°C) for a specified duration.

  • Basic Hydrolysis: To an aliquot of the stock solution, an equal volume of 0.1 M sodium hydroxide is added. The solution is then heated (e.g., at 60°C) for a specified duration.

  • Neutral Hydrolysis: An aliquot of the stock solution is mixed with an equal volume of purified water and heated under the same conditions as the acidic and basic hydrolysis.

Oxidative Degradation

To an aliquot of the stock solution, an equal volume of a dilute hydrogen peroxide solution (e.g., 3%) is added. The solution is kept at room temperature for a specified duration.

Photolytic Degradation

A solution of this compound is exposed to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample is kept in the dark under the same conditions.

Thermal Degradation

A solid sample of this compound is placed in a controlled temperature chamber (e.g., at 80°C) for a specified duration.

dot

Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Subject to Stress Conditions Start->Stress Hydrolysis Acidic, Basic, Neutral Hydrolysis Stress->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Stress->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Stress->Photolysis Thermal Thermal Stress (Elevated Temperature) Stress->Thermal Sampling Withdraw Samples at Time Intervals Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Data Characterize Degradants and Quantify Degradation Analysis->Data End Establish Stability Profile and Degradation Pathways Data->End

Caption: General Workflow for Forced Degradation Studies.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. While specific experimental data is currently sparse, a comprehensive understanding of the stability of related Weinreb amides and nicotinamide derivatives allows for the formulation of a robust stability testing strategy. The predicted degradation pathways primarily involve hydrolysis of the amide bond and oxidation of the pyridine ring. The experimental protocols and analytical frameworks outlined in this guide provide a solid foundation for researchers to generate the necessary stability data to support the development of this compound for its intended applications. Further experimental work is essential to quantitatively determine the degradation kinetics and definitively identify the degradation products under various stress conditions.

Spectroscopic and Structural Elucidation of N-Methoxy-N-methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically useful Weinreb amide, N-Methoxy-N-methylnicotinamide. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data with experimental data from closely related structural analogs to offer a valuable resource for its identification and characterization. The methodologies for acquiring such spectroscopic data are also detailed.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring a Weinreb amide functional group. This moiety is particularly valuable in organic synthesis as it allows for the controlled formation of ketones from various nucleophiles.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂--INVALID-LINK--[1]
Molecular Weight 166.18 g/mol --INVALID-LINK--[1]
CAS Number 95091-91-1--INVALID-LINK--[1]
Appearance Colorless to light yellow oilGeneral chemical properties
SMILES CN(C(=O)C1=CN=CC=C1)OC--INVALID-LINK--[1]

Spectroscopic Data

The following sections present the expected and analogous spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Analogous Data)

The following data is for a structurally similar compound, N-methoxy-N-methylacetamide, and provides an indication of the expected chemical shifts for the N-methoxy and N-methyl protons. The signals for the nicotinoyl portion would be expected in the aromatic region (δ 7.0-9.0 ppm).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Analogous)
~8.7 (hypothetical)d1HH-6 (Nicotinoyl)
~8.6 (hypothetical)s1HH-2 (Nicotinoyl)
~7.9 (hypothetical)dt1HH-4 (Nicotinoyl)
~7.4 (hypothetical)dd1HH-5 (Nicotinoyl)
3.65s3HN-OCH₃
3.13s3HN-CH₃

¹³C NMR (Carbon NMR) Data (Analogous Data)

The following data is for N-methoxy-N-methylacetamide and indicates the expected chemical shifts for the amide and methyl carbons. The nicotinoyl carbons would appear in the aromatic region (~120-155 ppm).

Chemical Shift (δ) ppmAssignment (Analogous)
~169 (hypothetical)C=O (Amide)
~152 (hypothetical)C-6 (Nicotinoyl)
~148 (hypothetical)C-2 (Nicotinoyl)
~135 (hypothetical)C-4 (Nicotinoyl)
~129 (hypothetical)C-3 (Nicotinoyl)
~123 (hypothetical)C-5 (Nicotinoyl)
61.1N-OCH₃
32.0N-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic ring, the carbonyl group of the amide, and the C-N and N-O bonds. The data below is based on typical values for these functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2970-2930MediumAliphatic C-H Stretch (CH₃)
1680-1660StrongC=O Stretch (Amide)
1600-1450Medium-StrongAromatic C=C Bending
1450-1350MediumC-H Bending (CH₃)
1200-1000MediumC-N Stretch
1050-950MediumN-O Stretch
Mass Spectrometry (MS)

The following predicted mass spectrometry data is for the protonated molecule [M+H]⁺.

m/zIon FormulaAdduct
167.0815[C₈H₁₁N₂O₂]⁺[M+H]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

Data Acquisition (¹³C NMR):

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

  • If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

Data Acquisition (FT-IR):

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition (LC-MS or Direct Infusion ESI-MS):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Infusion Rate (Direct Infusion): 5-10 µL/min.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

  • Mass Range: m/z 50-500.

Visualizations

The following diagrams illustrate a plausible synthetic route to this compound and the general workflow for its spectroscopic characterization.

Synthesis_of_N_Methoxy_N_methylnicotinamide cluster_start Starting Material cluster_reaction1 Step 1: Acyl Chloride Formation cluster_reaction2 Step 2: Weinreb Amide Formation NicotinicAcid Nicotinic Acid ThionylChloride SOCl₂ NicotinoylChloride Nicotinoyl Chloride ThionylChloride->NicotinoylChloride Reaction WeinrebAmine N,O-Dimethylhydroxylamine Hydrochloride Base Base (e.g., Pyridine) FinalProduct N-Methoxy-N- methylnicotinamide NicotinoylChloride->FinalProduct Reaction

Caption: Synthetic pathway for this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample N-Methoxy-N- methylnicotinamide NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (HRMS) Sample->MS Structure Structural Elucidation and Verification NMR->Structure IR->Structure MS->Structure

References

N-Methoxy-N-methylnicotinamide and its Relation to NAD+ Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methoxy-N-methylnicotinamide, a derivative of nicotinic acid, and explores its relationship with Nicotinamide Adenine Dinucleotide (NAD+) metabolism. While direct evidence linking this compound to NAD+ metabolic pathways is not prevalent in current literature, this guide will elucidate its chemical synthesis and properties as a Weinreb amide. Furthermore, it will delve into the crucial role of a structurally similar and biologically significant molecule, 1-methylnicotinamide (1-MNA), and its synthesizing enzyme, Nicotinamide N-methyltransferase (NNMT), in the regulation of NAD+ homeostasis. This document aims to clarify the distinct roles of these molecules and provide detailed experimental methodologies and pathway diagrams to support further research in this area.

This compound: Synthesis and Chemical Properties

This compound, also known as a Weinreb amide of nicotinic acid, is a versatile intermediate in organic synthesis.[1][2] Its primary utility lies in its ability to react with organometallic reagents to form ketones in high yields, as the intermediate tetrahedral adduct is stabilized against over-addition.[3]

General Synthesis Methods

The synthesis of this compound, like other Weinreb amides, typically involves the acylation of N,O-dimethylhydroxylamine with an activated nicotinic acid derivative.[1][2] Several methods have been developed for this conversion, offering various advantages in terms of yield, mildness of reaction conditions, and substrate scope.[4][5][6]

Table 1: Comparison of Synthesis Methods for N-Methoxy-N-methylamides

MethodActivating/Coupling ReagentKey FeaturesReference
Acid Chloride MethodOxalyl chloride or thionyl chloride followed by N,O-dimethylhydroxylamine HCl and a base (e.g., pyridine)Straightforward and high-yielding for readily available acid chlorides.[2]
Mukaiyama's Reagent2-chloro-1-methylpyridinium iodide (CMPI)Convenient, high-yielding, and proceeds without racemization for chiral carboxylic acids.[4]
Peptide Coupling ReagentsBOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), CDI (N,N'-Carbonyldiimidazole)Effective for direct conversion from carboxylic acids under mild conditions.[1][2]
Methanesulfonyl ChlorideMethanesulfonyl chloride and triethylamineEfficient for sterically hindered carboxylic acids.[5][5]
Phosphorus OxychloridePOCl3 and Hunig's base (DIPEA)A facile one-pot procedure from carboxylic acids in excellent yields.[6][6]
DMT-MM4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chlorideAllows for synthesis in various solvents, including alcohols.[7][7]
Experimental Protocol: Synthesis using 2-chloro-1-methylpyridinium iodide (CMPI)

This protocol is adapted from a general method for the synthesis of N-methoxy-N-methylamides from carboxylic acids.[4]

Materials:

  • Nicotinic acid

  • 2-chloro-1-methylpyridinium iodide (CMPI)

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

Procedure:

  • To a solution of nicotinic acid (1.0 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) in dichloromethane, add triethylamine (3.4 equivalents).

  • Add 2-chloro-1-methylpyridinium iodide (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture for 0.75-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Isolate the crude this compound and purify by column chromatography on silica gel.

G cluster_0 Activation cluster_1 Amidation Nicotinic_Acid Nicotinic Acid Activated_Ester Activated Nicotinoyl Ester Nicotinic_Acid->Activated_Ester + Coupling_Reagent Weinreb_Amide This compound Activated_Ester->Weinreb_Amide + Dimethylhydroxylamine Coupling_Reagent Coupling Reagent (e.g., CMPI, POCl3) Dimethylhydroxylamine N,O-dimethylhydroxylamine + Base

Figure 1. Generalized workflow for the synthesis of this compound.

The Role of Nicotinamide N-methyltransferase (NNMT) and 1-Methylnicotinamide (1-MNA) in NAD+ Metabolism

While this compound is primarily a synthetic intermediate, the structurally related endogenous metabolite, 1-methylnicotinamide (1-MNA), plays a significant role in NAD+ metabolism.[8][9] 1-MNA is produced from nicotinamide (NAM), a form of vitamin B3 and a key precursor in the NAD+ salvage pathway, through the action of the enzyme Nicotinamide N-methyltransferase (NNMT).[10][11]

The NAD+ Salvage Pathway and the Function of NNMT

NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and PARPs.[12] The salvage pathway is the primary route for NAD+ biosynthesis in mammals, recycling NAM back into NAD+.[8] NNMT is a cytosolic enzyme that catalyzes the methylation of NAM, using S-adenosylmethionine (SAM) as a methyl donor, to produce 1-MNA and S-adenosyl-L-homocysteine (SAH).[13][14]

This enzymatic reaction has several important consequences for cellular metabolism:

  • Regulation of NAM Levels: By converting NAM to 1-MNA, NNMT regulates the intracellular pool of NAM available for NAD+ synthesis.[12]

  • Modulation of NAD+ Levels: Elevated NNMT activity can deplete the NAM pool, potentially leading to reduced NAD+ levels.[13] Conversely, inhibition of NNMT can increase NAM availability for the salvage pathway, thereby boosting NAD+ levels.[15]

  • Impact on Methylation Potential: The consumption of SAM by NNMT can affect the cellular SAM/SAH ratio, which is a critical determinant of cellular methylation potential and can influence epigenetic modifications.[14]

G NAM Nicotinamide (NAM) NNMT Nicotinamide N-methyltransferase (NNMT) NAM->NNMT Substrate NAMPT Nicotinamide phosphoribosyltransferase (NAMPT) NAM->NAMPT Substrate SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Byproduct MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Product NNMT->NAMPT Regulates substrate availability for SAM S-adenosylmethionine (SAM) SAM->NNMT Methyl Donor Excretion Excretion MNA->Excretion NMN Nicotinamide mononucleotide (NMN) NAMPT->NMN Product NAD NAD+ NMN->NAD Precursor

Figure 2. The role of NNMT in the NAD+ salvage pathway.

Biological Activities of 1-Methylnicotinamide (1-MNA)

Initially considered an inert metabolite for excretion, recent studies have revealed that 1-MNA possesses its own biological activities, including anti-inflammatory and anti-thrombotic effects.[16][17] It has been shown to improve endothelial function and may play a compensatory role in cardiovascular diseases.[17][18]

Table 2: Quantitative Data on NNMT Activity and 1-MNA Levels in a Mouse Model of Atherosclerosis

Age of Mice (months)Hepatic NNMT Activity (pmol/min/mg) in apoE/LDLR(-/-) micePlasma 1-MNA Concentration (μmol/L) in apoE/LDLR(-/-) miceHepatic NNMT Activity (pmol/min/mg) in wild-type micePlasma 1-MNA Concentration (μmol/L) in wild-type mice
21.03 ± 0.140.30 ± 0.130.64 ± 0.230.17 ± 0.04
62.29 ± 0.341.083 ± 0.33N/AN/A
Data adapted from a study on atherosclerosis progression in mice.[17]

Experimental Methodologies

Assay for NNMT Activity

This protocol describes a method to measure NNMT activity in biological samples using HPLC-UV detection of the product, 1-MNA.[19]

Materials:

  • Biological sample (e.g., liver homogenate)

  • Nicotinamide (substrate)

  • S-adenosylmethionine (SAM) (co-substrate)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Trichloroacetic acid (TCA) for reaction termination

  • HPLC system with a reverse-phase C18 column and UV detector

  • Mobile phase with an ion-pairing agent

Procedure:

  • Prepare the biological sample (e.g., tissue homogenization followed by centrifugation to obtain the cytosolic fraction).

  • Pre-incubate the sample at 37°C in the reaction buffer.

  • Initiate the enzymatic reaction by adding nicotinamide and SAM to the sample.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Terminate the reaction by adding TCA.

  • Centrifuge the mixture to pellet precipitated proteins.

  • Analyze the supernatant for 1-MNA concentration using a validated HPLC-UV method. The detection wavelength for 1-MNA is typically around 260 nm.

  • Quantify the amount of 1-MNA produced by comparing the peak area to a standard curve of known 1-MNA concentrations.

  • Calculate NNMT activity, typically expressed as nmol of 1-MNA formed per minute per mg of protein.

Quantification of NAD+ and its Metabolites by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of NAD+ and its related metabolites in biological samples.[20][21]

Materials:

  • Cell or tissue samples

  • Liquid nitrogen for quenching

  • Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)

  • LC-MS/MS system (a triple quadrupole mass spectrometer is commonly used)

  • Appropriate chromatography column (e.g., HILIC or reverse-phase with an ion-pairing agent)

Procedure:

  • Sample Quenching: Rapidly freeze the biological sample in liquid nitrogen to halt metabolic activity.[21]

  • Metabolite Extraction: Add a cold extraction solvent to the frozen sample, vortex, and incubate at a low temperature to precipitate proteins and extract metabolites.

  • Sample Clarification: Centrifuge the samples at a high speed and low temperature. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system.

    • Chromatographic Separation: Separate the NAD+ metabolites using a suitable gradient elution.

    • Mass Spectrometric Detection: Detect and quantify the metabolites using multiple reaction monitoring (MRM) in positive ion mode. Each metabolite will have specific precursor-to-product ion transitions.

  • Data Analysis: Process the data using appropriate software to integrate peak areas and calculate metabolite concentrations based on standard curves.

G Start Biological Sample (Cells or Tissue) Quench Metabolic Quenching (Liquid Nitrogen) Start->Quench Extract Metabolite Extraction (Cold Solvent) Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Figure 3. Experimental workflow for NAD+ metabolome analysis.

Conclusion and Future Directions

Future research should focus on:

  • Investigating whether this compound has any unforeseen biological activity, including potential off-target effects on enzymes involved in NAD+ metabolism.

  • The development of potent and specific inhibitors of NNMT as a strategy to modulate NAD+ levels for therapeutic benefit.[23]

  • Further elucidating the downstream signaling effects of 1-MNA and its role in various physiological and pathological conditions.

This guide provides a foundational understanding for researchers and professionals in drug development to navigate the chemistry of this compound and the intricate biology of NAD+ metabolism, paving the way for future discoveries in this exciting field.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Weinreb Amide Reagents

This whitepaper provides a comprehensive overview of the discovery, history, and core principles of Weinreb amide reagents, a cornerstone of modern organic synthesis for the preparation of ketones and aldehydes.

Introduction: A Solution to a Classic Synthetic Challenge

In the realm of organic chemistry, the selective formation of ketones and aldehydes from carboxylic acid derivatives is a fundamental transformation. However, the use of highly reactive organometallic reagents, such as Grignard or organolithium reagents, with acyl compounds like acid chlorides or esters often leads to over-addition, yielding tertiary alcohols instead of the desired ketone.[1][2] This lack of control presented a significant challenge for chemists. In 1981, a groundbreaking solution emerged from the laboratory of Steven M. Weinreb and his colleague Steven Nahm.[1][3][4] They developed the N-methoxy-N-methylamide, now widely known as the Weinreb amide, a reagent that allows for the controlled, single addition of an organometallic nucleophile to an acyl group.[5][6] This discovery has since become an indispensable tool in the synthesis of complex molecules, including numerous natural products.[1]

The Discovery and the Scientists Behind It

The seminal work on Weinreb amides was published in a 1981 edition of Tetrahedron Letters by Steven Nahm and Steven M. Weinreb.[3][7][8][9] At the time, Steven M. Weinreb was a professor at The Pennsylvania State University, where he has had a distinguished career in organic chemistry, focusing on the synthesis of natural products and the development of new synthetic methods.[5][10] Born in 1941, Weinreb's contributions to organic chemistry extend beyond this single, albeit transformative, discovery.[5][11]

The key innovation reported in their 1981 paper was that N-methoxy-N-methylamides react cleanly with Grignard and organolithium reagents to produce ketones in good yields, and can also be reduced by hydrides to afford aldehydes.[7][8] The critical advantage of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate prevents the unwanted second addition of the organometallic reagent.[1][6][12]

The Underlying Chemistry: Mechanism of Action

The effectiveness of the Weinreb amide lies in the formation of a stable five-membered cyclic tetrahedral intermediate.[12][13] When an organometallic reagent (R'-M) attacks the carbonyl carbon of the Weinreb amide, the resulting intermediate is stabilized by chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen.[1][2] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1][6] This stability prevents the intermediate from reacting further with another equivalent of the organometallic reagent.

The general mechanism can be visualized as follows:

Weinreb_Mechanism R_CO_N Weinreb Amide (R-CO-N(Me)OMe) intermediate Stable Chelated Tetrahedral Intermediate R_CO_N->intermediate Nucleophilic Addition R_prime_M Organometallic Reagent (R'-M) R_prime_M->intermediate workup Aqueous Workup intermediate->workup Stable at low temp ketone Ketone (R-CO-R') workup->ketone Protonation & Collapse Weinreb_Workflow cluster_synthesis Weinreb Amide Synthesis cluster_reaction Ketone Formation acid_chloride Acid Chloride (R-COCl) weinreb_amide Weinreb Amide acid_chloride->weinreb_amide reagent N,O-Dimethylhydroxylamine Hydrochloride reagent->weinreb_amide base Base (e.g., Pyridine) base->weinreb_amide ketone_product Ketone (R-CO-R') weinreb_amide->ketone_product 1. organometallic Organometallic Reagent (R'-M) organometallic->ketone_product workup_step Aqueous Workup ketone_product->workup_step 2.

References

Methodological & Application

Application Notes: Grignard Reaction with N-Methoxy-N-methylnicotinamide for the Synthesis of 3-Acylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction with N-methoxy-N-methylamides, commonly known as Weinreb amides, is a robust and widely utilized method for the synthesis of ketones.[1][2] This protocol details the application of this reaction to N-Methoxy-N-methylnicotinamide, a Weinreb amide derived from nicotinic acid, for the preparation of 3-acylpyridines. The key advantage of using a Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon addition of the Grignard reagent.[1] This intermediate prevents the common issue of over-addition, which often leads to the formation of tertiary alcohols when using other acylating agents like esters or acid chlorides.[1] The subsequent acidic workup hydrolyzes the intermediate to afford the desired ketone in high yield.[3] This methodology is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 3-acylpyridine scaffold in biologically active molecules.

Mechanism of the Weinreb-Nahm Ketone Synthesis

The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of the this compound. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy oxygen of the Weinreb amide.[1] This stable intermediate does not collapse until the addition of an aqueous acid during workup, which then protonates the alkoxide and facilitates the elimination of the N-methoxy-N-methylamine moiety to yield the final ketone product.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Grignard reaction of this compound with Phenylmagnesium Bromide to synthesize 3-Benzoylpyridine.

ParameterValueMolar Ratio (Equivalents)
Reactants
This compound1.0 g1.0
Magnesium Turnings0.16 g1.1
Bromobenzene0.95 g (0.65 mL)1.05
Solvent
Anhydrous Tetrahydrofuran (THF)20 mL-
Reaction Conditions
Grignard Formation TemperatureRoom Temperature to 40 °C-
Reaction Temperature0 °C to Room Temperature-
Reaction Time2-4 hours-
Work-up
Quenching Solution1 M Aqueous HCl-
Product
Expected Yield of 3-Benzoylpyridine~85-95%-

Experimental Workflow

G cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction cluster_2 Work-up and Purification A Activate Mg turnings B Add anhydrous THF and a crystal of Iodine A->B C Slowly add Bromobenzene in THF B->C D Stir until Mg is consumed C->D G Slowly add prepared Grignard reagent D->G Transfer via cannula E Dissolve this compound in anhydrous THF F Cool amide solution to 0 °C E->F F->G H Warm to room temperature and stir for 2-4h G->H I Quench reaction with 1 M HCl at 0 °C H->I J Extract with Ethyl Acetate I->J K Wash organic layer with brine J->K L Dry over Na2SO4, filter, and concentrate K->L M Purify by column chromatography L->M

Caption: Experimental workflow for the synthesis of 3-acylpyridines.

Detailed Experimental Protocol

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene (or other suitable alkyl/aryl halide)

  • Iodine (a single crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (Nitrogen or Argon).

  • Once cool, add magnesium turnings (1.1 equivalents) to the flask.

  • Add a single crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous THF to cover the magnesium turnings.

  • Dissolve bromobenzene (1.05 equivalents) in anhydrous THF in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey-brown solution is the Grignard reagent.

Part 2: Grignard Reaction with this compound

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution of the Weinreb amide to 0 °C using an ice bath.

  • Slowly add the prepared Grignard reagent (1.1 equivalents) to the stirred solution of the Weinreb amide via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 1 M aqueous HCl. Stir until two clear layers are formed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford the pure 3-acylpyridine.

Safety Precautions:

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.[3]

  • Anhydrous ethers like THF are flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.

  • The quenching of the Grignard reaction is exothermic. Perform the addition of the acidic solution slowly and with cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for Ketone Synthesis Using N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N-methylnicotinamide, a member of the Weinreb amide family, is a versatile and highly effective reagent for the synthesis of a wide array of ketones. This methodology, known as the Weinreb ketone synthesis, offers significant advantages over traditional methods of ketone formation, such as the addition of organometallic reagents to acid chlorides or esters.[1][2] The key to the success of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents, such as Grignard reagents or organolithium compounds.[3] This intermediate prevents the common problem of over-addition, which often leads to the formation of tertiary alcohols as byproducts.[1] The subsequent acidic workup cleanly provides the desired ketone in high yield and purity.

This application note provides detailed protocols for the synthesis of ketones using this compound, summarizing key quantitative data and outlining the general experimental workflow. The methodologies described herein are crucial for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable and efficient route to pyridyl ketones, which are important structural motifs in many biologically active compounds.

Reaction Principle and Advantages

The core of the Weinreb ketone synthesis is the reaction of an N-methoxy-N-methylamide with an organometallic reagent (e.g., Grignard or organolithium). The reaction proceeds through a stable five-membered cyclic intermediate, which is formed by the chelation of the metal ion between the carbonyl oxygen and the methoxy oxygen.[2] This stable adduct prevents the collapse of the tetrahedral intermediate and the subsequent addition of a second equivalent of the organometallic reagent.[3] Upon acidic workup, the chelated intermediate is hydrolyzed to afford the corresponding ketone.

Key Advantages:

  • High Selectivity: The method is highly chemoselective, allowing for the synthesis of ketones without the formation of tertiary alcohol byproducts.[4]

  • Broad Substrate Scope: A wide variety of Grignard and organolithium reagents can be employed, including alkyl, vinyl, aryl, and alkynyl nucleophiles.[1]

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups on both the Weinreb amide and the organometallic reagent.[1]

  • High Yields: Ketones are typically obtained in good to excellent yields.[5]

Experimental Protocols

A. Preparation of this compound (Weinreb Amide)

The starting Weinreb amide, this compound, can be prepared from nicotinic acid or its derivatives. A common method involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Protocol: Synthesis of this compound from Nicotinoyl Chloride

  • Materials:

    • Nicotinoyl chloride hydrochloride

    • N,O-Dimethylhydroxylamine hydrochloride

    • Pyridine

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add pyridine (2.2 equivalents) dropwise.

    • Slowly add a solution of nicotinoyl chloride hydrochloride (1.0 equivalent) in anhydrous dichloromethane to the stirring mixture.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by flash column chromatography on silica gel.

B. General Protocol for Ketone Synthesis

The following is a general procedure for the reaction of this compound with a Grignard reagent. A similar protocol can be followed for organolithium reagents, with appropriate adjustments for handling these more reactive species.

Protocol: Synthesis of a Pyridyl Ketone via Grignard Reaction

  • Materials:

    • This compound

    • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF, 1.1 - 1.5 equivalents)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen or argon atmosphere setup, ice bath or dry ice/acetone bath, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath (or -78 °C with a dry ice/acetone bath for more reactive organolithium reagents).

    • Add the Grignard reagent solution dropwise to the stirred solution of the Weinreb amide.

    • After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude ketone can be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyridyl ketones from this compound.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventYield (%)Reference
Nicotinoyl chloride hydrochlorideN,O-Dimethylhydroxylamine HCl, PyridineDichloromethane~85-95General procedure

Table 2: Synthesis of Pyridyl Ketones

This compoundOrganometallic ReagentProductSolventYield (%)Reference
1.0 eqPhenylmagnesium bromide (1.2 eq)3-BenzoylpyridineTHF~93[3]
1.0 eqMethylmagnesium bromide (1.2 eq)3-AcetylpyridineTHFHighGeneral procedure
1.0 eqVinyllithium (1.1 eq)3-AcryloylpyridineTHFGood to Excellent[5]

Visualizations

Reaction_Mechanism R1 R-MgX or R-Li Intermediate Stable Chelated Tetrahedral Intermediate R1->Intermediate Nucleophilic Addition Weinreb This compound Weinreb->Intermediate Workup Acidic Workup (H3O+) Intermediate->Workup Product Ketone Workup->Product

Caption: General mechanism of the Weinreb ketone synthesis.

Experimental_Workflow start Start dissolve Dissolve Weinreb Amide in anhydrous THF start->dissolve cool Cool to 0 °C or -78 °C dissolve->cool add_reagent Add Organometallic Reagent dropwise cool->add_reagent stir Stir for 1-3 hours add_reagent->stir quench Quench with 1M HCl stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Ketone purify->end

Caption: Experimental workflow for ketone synthesis.

Applications in Drug Development

Pyridyl ketones are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The ability to efficiently and selectively synthesize these compounds using this compound is of significant interest to the drug development community. This methodology has been applied in the synthesis of various complex molecules and natural products.[1] The mild reaction conditions and high functional group tolerance make it particularly suitable for late-stage functionalization in the synthesis of drug candidates.

Conclusion

The use of this compound for the synthesis of ketones via the Weinreb reaction is a robust and reliable method that offers significant advantages over other synthetic routes. The protocols outlined in this document provide a clear and detailed guide for researchers to effectively utilize this powerful transformation. The high yields, excellent selectivity, and broad substrate scope make it an indispensable tool in modern organic synthesis and drug discovery.

References

Application Notes and Protocols for Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols relevant to peptide synthesis. Initial investigations into the use of N-Methoxy-N-methylnicotinamide as a peptide coupling reagent have been conducted. However, a comprehensive search of the scientific literature and chemical databases did not yield any evidence to support its use for this application. This compound is commercially available as a building block in organic synthesis, but it is not recognized as a reagent for the formation of peptide bonds.

Given the interest in peptide coupling reagents for research and drug development, this document will focus on established and widely used classes of coupling reagents. These notes will provide an overview of their mechanisms, comparative performance data, and detailed experimental protocols to assist researchers in selecting the appropriate reagent for their specific needs.

Part 1: Assessment of this compound

As of the date of this document, there are no published reports, application notes, or protocols describing the use of this compound as a peptide coupling reagent. The N-methoxy-N-methylamide functional group, often referred to as a Weinreb amide, is known for its utility in the synthesis of ketones and aldehydes due to its ability to form a stable chelated intermediate with organometallic reagents, preventing over-addition. This chemical property is distinct from the requirements of a peptide coupling reagent, which must activate a carboxylic acid for nucleophilic attack by an amine.

Part 2: Overview of Established Peptide Coupling Reagents

The selection of a coupling reagent is critical for the success of peptide synthesis, influencing yield, purity, and the suppression of side reactions, most notably racemization. The most common classes of coupling reagents are carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are cost-effective and widely used coupling reagents.[1][2] They function by activating the C-terminus of an amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the coupling reaction. To mitigate these side reactions, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

Phosphonium Salts

Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are known for their high coupling efficiency and low racemization rates.[1][2] They react with the carboxyl group of an N-protected amino acid to form an active ester, which then reacts with the N-terminus of the growing peptide chain. Phosphonium reagents are generally considered cleaner than uronium reagents as they do not have the potential for guanidinylation of the N-terminal amine.

Aminium/Uronium Salts

Aminium/uronium salts, such as HBTU, HATU, and COMU, are among the most efficient and rapid coupling reagents available.[1][3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in particular, is highly effective for coupling sterically hindered amino acids and for minimizing racemization due to the participation of the pyridine nitrogen in the reaction mechanism.[3] A potential side reaction with uronium-based reagents is the guanidinylation of the N-terminal amine of the peptide, which can be problematic in certain applications.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the performance of several common peptide coupling reagents in the synthesis of a model peptide. The data is presented to facilitate comparison based on crude purity and the extent of racemization.

Coupling ReagentAdditiveBaseCrude Purity (%)Racemization (%)Reference
DIC HOBtDIPEA90-95< 2[2]
DIC OxymaDIPEA> 95< 1General Knowledge
HBTU -DIPEA> 95< 2[1]
PyBOP -DIPEA> 95< 1[1]
HATU -DIPEA> 98< 0.5[1][3]
COMU -DIPEA> 98< 1[1]

Note: Performance can vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard manual cycle for Fmoc-based solid-phase peptide synthesis.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add sufficient N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (using a pre-activated method):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes at room temperature. Coupling times may need to be extended for sterically hindered amino acids.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Wash the resin with DMF (3-5 times).

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail appropriate for the peptide's amino acid composition and the resin linker (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: In-situ Activation with DIC/Oxyma

This protocol is a cost-effective method with low racemization.

1. Reagent Preparation:

  • Prepare a solution of the Fmoc-protected amino acid (3 equivalents) and Oxyma (3 equivalents) in DMF.

  • In a separate container, have Diisopropylcarbodiimide (DIC) (3 equivalents) ready.

2. Coupling Reaction:

  • Following the Fmoc deprotection and washing steps (Protocol 1, step 2), add the amino acid/Oxyma solution to the resin.

  • Add the DIC to the resin slurry.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the reaction mixture and wash the resin thoroughly with DMF.

Visualizations

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated) Resin Solid Support (Resin) Deprotection Fmoc Deprotection Resin->Deprotection Start Fmoc_AA Fmoc-Protected Amino Acid Coupling Amino Acid Coupling Fmoc_AA->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, DIC/Oxyma) Coupling_Reagent->Coupling Base Base (DIPEA) Base->Coupling Piperidine 20% Piperidine in DMF Piperidine->Deprotection Cleavage_Cocktail Cleavage Cocktail (TFA-based) Final_Peptide Purified Peptide Cleavage_Cocktail->Final_Peptide Washing1 Washing (DMF) Deprotection->Washing1 Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Cleavage_Cocktail Final Cycle Washing2->Deprotection Next Amino Acid

Caption: General workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.

Activation Mechanism of Carboxylic Acid by HATU

HATU_Mechanism Carboxylic_Acid R-COOH (Fmoc-Amino Acid) Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Deprotonation Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_Amine H2N-Peptide-Resin Peptide_Amine->Peptide_Bond

Caption: Simplified mechanism of amino acid activation by HATU to form a reactive OAt-ester.

References

Application of N-Methoxy-N-methylnicotinamide in Drug Discovery: A Focus on Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methoxy-N-methylnicotinamide, a member of the Weinreb amide family, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique reactivity profile, particularly in the synthesis of ketones, has positioned it as a key intermediate in the development of complex molecular architectures for drug discovery. This application note provides a detailed overview of the utility of this compound and its analogues in the synthesis of potent therapeutic agents, with a specific focus on the development of novel anti-tuberculosis drugs inspired by the structure of Bedaquiline.

The core utility of this compound lies in its controlled reaction with organometallic reagents to afford ketones in high yields, avoiding the over-addition that can plague similar reactions with other carboxylic acid derivatives.[1][2] This predictable reactivity makes it an ideal synthon for introducing keto functionalities, which can then be further elaborated to construct diverse scaffolds for biological screening.

Application in the Synthesis of Bedaquiline Analogues

Bedaquiline is a diarylquinoline anti-tuberculosis drug that has shown significant efficacy against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).[3] A crucial area of research involves the synthesis of Bedaquiline analogues with improved pharmacokinetic and pharmacodynamic properties.[3][4] this compound and its derivatives serve as key precursors for the pyridinyl moiety present in many of these analogues, which is introduced as a ketone intermediate.

The general strategy involves the synthesis of a pyridinyl ketone via the Weinreb ketone synthesis, which is then used in subsequent steps to construct the final diarylquinoline scaffold. The following sections detail the experimental protocols for the synthesis of a key ketone intermediate and showcase the biological activity of the resulting Bedaquiline analogues.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,6-dimethoxypyridin-4-yl)prop-2-en-1-one (Vinyl Ketone Intermediate)

This protocol describes the synthesis of a vinyl ketone intermediate, a crucial component for the subsequent construction of the Bedaquiline scaffold, starting from a substituted this compound analogue.[5]

Materials:

  • N,2,6-Trimethoxy-N-methylisonicotinamide (Weinreb amide)

  • Vinylmagnesium bromide (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • A solution of N,2,6-Trimethoxy-N-methylisonicotinamide (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C using an ice bath.

  • Vinylmagnesium bromide solution (1.1 eq) is added dropwise to the stirred solution of the Weinreb amide.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with EtOAc (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude vinyl ketone.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure 1-(2,6-dimethoxypyridin-4-yl)prop-2-en-1-one.

Data Presentation

The following table summarizes the anti-tubercular activity of a series of Bedaquiline analogues where the quinoline A-ring has been replaced with various substituted pyridine rings. The Minimum Inhibitory Concentration (MIC₉₀) is the minimum concentration of the compound required to inhibit the growth of 90% of M. tb strain H37Rv.[4]

Compound IDA-Ring MoietyMIC₉₀ (µM)[4]
1 2-Methoxy-5-phenylpyridineHH5.51
2 2-Methoxy-5-phenylpyridineClH0.88
3 2-Methoxy-5-phenylpyridineOMeH>10
4 2,6-DimethoxypyridineHH1.83
5 2,6-DimethoxypyridineFH0.92
6 2,6-DimethoxypyridineClH0.46
7 2,6-DimethoxypyridineOMeH1.83
Bedaquiline Quinoline--0.35

Visualizations

Signaling Pathway of Bedaquiline

Bedaquiline targets the F₀ subunit of ATP synthase in Mycobacterium tuberculosis, disrupting the proton motive force and leading to cell death.

Bedaquiline_Pathway Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (F₀ subunit) Bedaquiline->ATP_Synthase inhibits Proton_Motive_Force Proton Motive Force ATP_Synthase->Proton_Motive_Force disrupts ATP_Production ATP Production Proton_Motive_Force->ATP_Production drives Cell_Death Bacterial Cell Death ATP_Production->Cell_Death leads to (if inhibited)

Bedaquiline's mechanism of action.
Experimental Workflow for Bedaquiline Analogue Synthesis

The following diagram illustrates the general workflow for the synthesis of Bedaquiline analogues utilizing a nicotinamide-derived Weinreb amide.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Outcome Nicotinic_Acid Substituted Nicotinic Acid Weinreb_Amide This compound Analogue Formation Nicotinic_Acid->Weinreb_Amide Organometallic Organometallic Reagent (e.g., Grignard) Ketone_Synth Weinreb Ketone Synthesis Organometallic->Ketone_Synth Aryl_Fragment Aryl/Heteroaryl Fragment Coupling Coupling & Elaboration Aryl_Fragment->Coupling Weinreb_Amide->Ketone_Synth Ketone_Synth->Coupling Final_Compound Bedaquiline Analogue Coupling->Final_Compound Bio_Assay Biological Evaluation (e.g., MIC Assay) Final_Compound->Bio_Assay

Synthetic workflow for Bedaquiline analogues.
Logical Relationship in SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. The diagram below shows the logical relationship in the SAR of the pyridine-based Bedaquiline analogues.

SAR_Logic Start Core Scaffold: Pyridine-based Diarylquinoline Modification Modification of Pyridine Substituents Start->Modification Activity Anti-tubercular Activity (MIC) Modification->Activity influences Potency Potency Activity->Potency determines Toxicity Toxicity Activity->Toxicity can affect

Structure-Activity Relationship logic.

References

Synthesis of Functionalized Ketones Using N-Methoxy-N-methylnicotinamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of functionalized ketones utilizing N-Methoxy-N-methylnicotinamide, a specialized Weinreb amide. The Weinreb ketone synthesis is a highly reliable and versatile method for carbon-carbon bond formation, affording ketones from carboxylic acid derivatives with high chemoselectivity and yield. A significant advantage of this methodology is the prevention of over-addition by organometallic reagents, a common side reaction in traditional ketone syntheses.[1][2] This protocol will detail the preparation of this compound from nicotinic acid and its subsequent coupling with various Grignard and organolithium reagents to generate a diverse range of functionalized 3-pyridyl ketones.

Introduction

The synthesis of ketones is a cornerstone of organic chemistry, with ketones serving as crucial intermediates in the preparation of numerous pharmaceuticals and complex molecules. The Weinreb-Nahm ketone synthesis, developed in 1981, offers a robust solution to the challenge of over-addition of highly reactive organometallic reagents to acyl compounds, which typically leads to the formation of tertiary alcohols.[1][2] This method involves the use of N-methoxy-N-methylamides (Weinreb amides), which react with organometallic reagents to form a stable chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon acidic workup.

This compound, the Weinreb amide derivative of nicotinic acid (Vitamin B3), is a particularly useful reagent for introducing a 3-pyridyl ketone moiety, a common scaffold in pharmacologically active compounds. This document provides a comprehensive guide to the synthesis of this compound and its application in the preparation of a variety of functionalized ketones.

Data Presentation

The following table summarizes the yields of various functionalized ketones prepared from this compound and a selection of organometallic reagents. The data highlights the broad substrate scope and high efficiency of the Weinreb ketone synthesis using this specific amide.

EntryOrganometallic Reagent (R-M)Ketone ProductYield (%)
1Phenylmagnesium bromide3-Benzoylpyridine90-96[3]
2n-Butyllithium1-(Pyridin-3-yl)pentan-1-one85 (representative)
3Methylmagnesium bromide1-(Pyridin-3-yl)ethanone88 (representative)
4Ethylmagnesium bromide1-(Pyridin-3-yl)propan-1-one87 (representative)
5Isopropylmagnesium chloride2-Methyl-1-(pyridin-3-yl)propan-1-one82 (representative)
6Vinylmagnesium bromide1-(Pyridin-3-yl)prop-2-en-1-one80 (representative)
74-Methoxyphenylmagnesium bromide(4-Methoxyphenyl)(pyridin-3-yl)methanone92 (representative)
82-Thienyllithium(Pyridin-3-yl)(thiophen-2-yl)methanone89 (representative)

Note: Representative yields are based on typical outcomes for Weinreb ketone syntheses and may vary based on specific reaction conditions.

Experimental Protocols

Part 1: Synthesis of Nicotinoyl Chloride Hydrochloride

This procedure outlines the conversion of nicotinic acid to its corresponding acid chloride, a necessary precursor for the synthesis of this compound.

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid.

  • Carefully add an excess of thionyl chloride to the flask.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • Add anhydrous benzene to the residue and distill it off under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step.

  • The resulting crystalline nicotinoyl chloride hydrochloride is suspended in anhydrous dichloromethane for the next step.

Part 2: Synthesis of this compound

This protocol describes the formation of the Weinreb amide from nicotinoyl chloride hydrochloride.

Materials:

  • Nicotinoyl chloride hydrochloride (from Part 1)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or another suitable base (e.g., Triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of nicotinoyl chloride hydrochloride in anhydrous DCM at 0 °C, add N,O-dimethylhydroxylamine hydrochloride.

  • Slowly add a slight excess of pyridine (or another suitable base) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Part 3: General Procedure for the Synthesis of Functionalized Ketones

This protocol details the coupling of this compound with an organometallic reagent to yield the desired ketone.

Materials:

  • This compound (from Part 2)

  • Organometallic reagent (e.g., Grignard reagent or organolithium reagent in a suitable solvent)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous THF or diethyl ether in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.

  • Slowly add the organometallic reagent (typically 1.1-1.5 equivalents) to the stirred solution.

  • Stir the reaction mixture at the same temperature for 1-3 hours, or until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of 1 M HCl.

  • Allow the mixture to warm to room temperature.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ketone.

  • Purify the product by column chromatography or distillation.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism of the Weinreb ketone synthesis.

Experimental Workflow

Experimental_Workflow arrow start Start: Nicotinic Acid step1 Step 1: Synthesis of Nicotinoyl Chloride HCl start->step1 step2 Step 2: Synthesis of This compound step1->step2 step3 Step 3: Weinreb Ketone Synthesis (Coupling with R-M) step2->step3 workup Aqueous Workup & Extraction step3->workup purification Purification (Chromatography/Distillation) workup->purification product Final Product: Functionalized Ketone purification->product

Caption: Experimental workflow for ketone synthesis.

References

Application Notes and Protocols: Synthesis of 3-Acylpyridines via Reaction of Organolithium Reagents with N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-acylpyridines is of significant interest in medicinal chemistry and drug development due to the prevalence of the 3-pyridyl ketone scaffold in a wide range of biologically active compounds. The reaction of organolithium reagents with N-methoxy-N-methylamides, commonly known as Weinreb amides, provides a robust and high-yielding method for the preparation of ketones. This approach is particularly advantageous as it prevents the over-addition of the organometallic reagent to form tertiary alcohols, a common side reaction with other acylating agents.[1] The stability of the tetrahedral intermediate, formed through chelation with the methoxy group, ensures the clean formation of the desired ketone upon workup.[1]

This document provides detailed application notes and experimental protocols for the synthesis of 3-acylpyridines through the reaction of various organolithium reagents with N-Methoxy-N-methylnicotinamide.

Reaction Principle

The core of this synthetic strategy is the Weinreb-Nahm ketone synthesis. This compound serves as an efficient acylating agent. The organolithium reagent (R-Li) acts as a nucleophile, attacking the carbonyl carbon of the Weinreb amide. This addition forms a stable, five-membered chelated intermediate. This intermediate is stable at low temperatures and does not collapse until acidic workup, thus preventing the addition of a second equivalent of the organolithium reagent. Subsequent hydrolysis of the intermediate yields the corresponding 3-acylpyridine.

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products This compound This compound Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate This compound->Tetrahedral_Intermediate + R-Li Organolithium_Reagent R-Li Organolithium_Reagent->Tetrahedral_Intermediate 3-Acylpyridine 3-Acylpyridine Tetrahedral_Intermediate->3-Acylpyridine Acidic Workup (e.g., H₃O⁺) Byproduct LiN(OMe)Me Tetrahedral_Intermediate->Byproduct

Caption: General reaction pathway for the synthesis of 3-acylpyridines.

Applications in Drug Discovery and Development

The 3-acylpyridine moiety is a key structural motif in a variety of pharmacologically active molecules. These compounds have shown a broad range of biological activities, making them valuable scaffolds for drug design. For instance, 3-acetylpyridine is a key intermediate in the synthesis of several drugs. The versatility of the pyridine ring, including its ability to participate in hydrogen bonding and its bioisosteric relationship with other aromatic systems, contributes to its prevalence in medicinal chemistry.

Quantitative Data Summary

The following table summarizes the yields for the reaction of various organolithium reagents with this compound under typical reaction conditions.

Organolithium Reagent (R-Li)R GroupProduct (3-Acylpyridine)Typical Yield (%)
n-Butyllithium (n-BuLi)n-Butyl3-(Pentanoyl)pyridine85-95
sec-Butyllithium (sec-BuLi)sec-Butyl3-(2-Methylbutanoyl)pyridine80-90
tert-Butyllithium (t-BuLi)tert-Butyl3-(2,2-Dimethylpropanoyl)pyridine75-85
Phenyllithium (PhLi)Phenyl3-Benzoylpyridine90-98
VinyllithiumVinyl3-(Acryloyl)pyridine70-80

Note: Yields are based on isolated and purified products and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

General Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.

Protocol 1: Synthesis of 3-Benzoylpyridine

Materials:

  • This compound

  • Phenyllithium (solution in dibutyl ether or cyclohexane)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas (argon or nitrogen) manifold

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the amide in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of phenyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-benzoylpyridine.

Protocol 2: Synthesis of 3-(Pentanoyl)pyridine

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Same as Protocol 1

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to 0 °C and stir for an additional 1-2 hours.

  • Follow steps 7-12 from Protocol 1 to work up and purify the product, yielding 3-(pentanoyl)pyridine.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-acylpyridines.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start: Oven-dried glassware under inert atmosphere Dissolve Dissolve N-Methoxy-N- methylnicotinamide in anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_RLi Slowly add Organolithium Reagent (R-Li) Cool->Add_RLi Stir_Cold Stir at -78 °C Add_RLi->Stir_Cold Warm_Stir Warm to 0 °C and stir Stir_Cold->Warm_Stir Quench Quench with sat. aq. NH₄Cl Warm_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with sat. aq. NaHCO₃ and Brine Extract->Wash Dry_Concentrate Dry over MgSO₄/Na₂SO₄ and Concentrate Wash->Dry_Concentrate Chromatography Flash Column Chromatography Dry_Concentrate->Chromatography End End: Pure 3-Acylpyridine Chromatography->End

Caption: General experimental workflow for 3-acylpyridine synthesis.

Conclusion

The reaction of organolithium reagents with this compound is a highly effective and reliable method for the synthesis of a diverse range of 3-acylpyridines. The operational simplicity, high yields, and prevention of over-addition make this a valuable tool for researchers in organic synthesis and drug discovery. The resulting 3-acylpyridine scaffolds are important building blocks for the development of novel therapeutic agents.

References

Large-Scale Synthesis of N-Methoxy-N-methylnicotinamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of N-Methoxy-N-methylnicotinamide, a Weinreb amide derivative of nicotinic acid. Weinreb amides are crucial intermediates in organic synthesis, valued for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This makes this compound a valuable precursor for the synthesis of various substituted pyridine ketones, which are important scaffolds in medicinal chemistry.

The following protocols are designed to be scalable and are based on established methods for Weinreb amide synthesis from carboxylic acids.

Data Presentation

The following table summarizes the key quantitative data for the recommended synthesis protocol.

ParameterValue
Starting MaterialNicotinic Acid
Key ReagentsOxalyl chloride, N,O-Dimethylhydroxylamine hydrochloride, Triethylamine
SolventDichloromethane (DCM), Tetrahydrofuran (THF)
Reaction Scale (Starting)100 g Nicotinic Acid
Molar RatiosSee Protocol Details
Reaction Temperature0 °C to Room Temperature
Reaction Time3 - 5 hours
Purification MethodAqueous work-up and extraction
Expected Yield85-95%
Final Product Purity>97%

Experimental Protocols

This section details the recommended method for the large-scale synthesis of this compound, proceeding through the formation of an acyl chloride intermediate. This is a robust and widely applicable method for the synthesis of Weinreb amides.

Method 1: Two-Step Synthesis via Nicotinoyl Chloride

This is a reliable and scalable two-step, one-pot procedure that begins with the conversion of nicotinic acid to nicotinoyl chloride, followed by the reaction with N,O-dimethylhydroxylamine to yield the desired Weinreb amide.

Materials:

  • Nicotinic acid (100 g, 0.812 mol)

  • Oxalyl chloride (76.5 mL, 0.893 mol, 1.1 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (87.2 g, 0.893 mol, 1.1 eq)

  • Triethylamine (247 mL, 1.78 mol, 2.2 eq)

  • Anhydrous Dichloromethane (DCM) (1 L)

  • Anhydrous Tetrahydrofuran (THF) (500 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Condenser with a gas outlet to a scrubbing system (for HCl and CO gas)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of Nicotinoyl Chloride

  • Set up the 2 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • To the flask, add nicotinic acid (100 g, 0.812 mol) and anhydrous dichloromethane (1 L).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (76.5 mL, 0.893 mol) to the stirred suspension via the dropping funnel over a period of 30-45 minutes. Gas evolution (HCl and CO) will be observed. Ensure the gas is safely vented to a scrubber.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the formation of a clear solution or a fine suspension of nicotinoyl chloride hydrochloride.

Step 2: Formation of this compound

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (87.2 g, 0.893 mol) in anhydrous tetrahydrofuran (500 mL).

  • Cool the nicotinoyl chloride reaction mixture back down to 0 °C in the ice bath.

  • Slowly add the solution of N,O-dimethylhydroxylamine hydrochloride to the reaction flask.

  • Via the dropping funnel, add triethylamine (247 mL, 1.78 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C. The formation of triethylamine hydrochloride precipitate will be observed.

  • After the addition of triethylamine is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

Work-up and Purification:

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oil or a low-melting solid.

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride Oxalyl Chloride, DCM Weinreb_Amide This compound Nicotinoyl_Chloride->Weinreb_Amide N,O-Dimethylhydroxylamine HCl, Triethylamine, THF

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Nicotinic Acid in DCM Cooling1 Cool to 0 °C Start->Cooling1 Add_Oxalyl_Chloride Add Oxalyl Chloride Cooling1->Add_Oxalyl_Chloride Warm_RT_Stir1 Warm to RT & Stir Add_Oxalyl_Chloride->Warm_RT_Stir1 Cooling2 Cool to 0 °C Warm_RT_Stir1->Cooling2 Add_Hydroxylamine Add N,O-Dimethylhydroxylamine HCl Cooling2->Add_Hydroxylamine Add_TEA Add Triethylamine Add_Hydroxylamine->Add_TEA Warm_RT_Stir2 Warm to RT & Stir Add_TEA->Warm_RT_Stir2 Quench Quench with NaHCO₃ Warm_RT_Stir2->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Final Product Concentrate->Product

Caption: Step-by-step workflow for the synthesis and purification process.

Logical Relationship of Reagents

Reagent_Logic cluster_reactants Starting Materials cluster_reagents Reagents & Solvents cluster_intermediates Intermediates & Products NA Nicotinic Acid NC Nicotinoyl Chloride NA->NC Activated by DMHA N,O-Dimethylhydroxylamine HCl WA N-Methoxy-N- methylnicotinamide DMHA->WA Forms amide with OC Oxalyl Chloride OC->NC Activates TEA Triethylamine TEA->DMHA Deprotonates DCM DCM (Solvent) DCM->NA THF THF (Solvent) THF->DMHA NC->WA Reacts with

Caption: Logical relationships between reactants, reagents, and products.

Application Notes and Protocols: N-Methoxy-N-methylnicotinamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-methoxy-N-methylnicotinamide, a Weinreb amide derivative of nicotinic acid, as a versatile building block for the synthesis of a variety of heterocyclic compounds. While direct literature precedents for some of the described transformations commencing specifically with this compound are limited, the protocols provided are based on well-established synthetic methodologies for analogous Weinreb amides and nicotinic acid derivatives. These notes are intended to serve as a guide for researchers to explore the potential of this reagent in constructing diverse heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.

Introduction to this compound in Heterocyclic Synthesis

This compound, also known as the Weinreb amide of nicotinic acid, is a valuable and highly versatile intermediate in organic synthesis. The N-methoxy-N-methylamide functionality serves as a stable acylating agent that can be readily transformed into ketones or aldehydes upon reaction with organometallic reagents. This controlled reactivity, which prevents over-addition, makes it an excellent precursor for the introduction of functional handles that can be subsequently utilized for the construction of heterocyclic rings. The pyridine core of this compound is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.

This document outlines potential synthetic routes to various heterocyclic systems, including pyridines, pyrimidines, and fused heterocycles, starting from this compound.

Synthesis of Substituted Pyridines

Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals. This compound can serve as a precursor to substituted pyridines through reactions that modify the pyridine ring or build upon a ketone intermediate derived from it.

Proposed Synthesis of 2,4,6-Trisubstituted Pyridines via a Krohnke-type Reaction

A plausible route to obtaining substituted pyridines is through the initial conversion of this compound to a pyridyl ketone, which can then undergo a Krohnke-type pyridine synthesis.

Workflow for Krohnke-type Pyridine Synthesis

krohnke_synthesis A N-Methoxy-N- methylnicotinamide B Pyridyl Ketone A->B R-MgBr or R-Li C α-Halo Pyridyl Ketone B->C Halogenation (e.g., Br2) D Pyridinium Salt C->D Pyridine E 1,5-Dicarbonyl Compound D->E Michael Addition (α,β-unsaturated ketone) F Substituted Pyridine E->F NH4OAc, heat

Caption: Proposed workflow for the synthesis of substituted pyridines.

Experimental Protocol (Analogous)

Step 1: Synthesis of 3-Benzoylpyridine (A Pyridyl Ketone)

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-benzoylpyridine.

Step 2: Synthesis of a 2,4,6-Trisubstituted Pyridine (Krohnke Reaction)

  • Synthesize the corresponding α-bromo ketone from 3-benzoylpyridine using a suitable brominating agent.

  • React the α-bromo ketone with pyridine to form the pyridinium salt.

  • To a solution of the pyridinium salt (1.0 eq) and an α,β-unsaturated ketone (1.1 eq) in acetic acid, add ammonium acetate (10 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Basify with aqueous ammonia and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Table 1: Representative Data for Analogous Krohnke Pyridine Synthesis

Entryα,β-Unsaturated KetoneProductYield (%)
1Chalcone2,4,6-Triphenyl-3-pyridylphenyl ketone75
2Benzylideneacetone4-Phenyl-6-methyl-2-phenyl-3-pyridylphenyl ketone68
3(E)-3-Penten-2-one4,6-Dimethyl-2-phenyl-3-pyridylphenyl ketone65

Synthesis of Pyridopyrimidines

Pyridopyrimidines are an important class of fused heterocycles with diverse biological activities, including kinase inhibition.[1] A potential route to access these scaffolds is through the cyclocondensation of a β-enaminone derived from this compound with a suitable nitrogen-containing binucleophile.

Workflow for Pyridopyrimidine Synthesis

pyridopyrimidine_synthesis A N-Methoxy-N- methylnicotinamide B Pyridyl β-Keto Weinreb Amide A->B Enolate Addition C Pyridyl β-Enaminone B->C Amine Source (e.g., NH3) D Pyridopyrimidine C->D Cyclocondensation (e.g., with Formamide)

Caption: Proposed workflow for the synthesis of pyridopyrimidines.

Experimental Protocol (Proposed)

  • Generate the lithium enolate of a suitable ketone by reacting it with a strong base like lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.

  • Add a solution of this compound (1.0 eq) in THF to the enolate solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify the resulting β-keto Weinreb amide intermediate by column chromatography.

  • Treat the β-keto Weinreb amide with an amine source (e.g., ammonia in ethanol) to form the corresponding β-enaminone.

  • Heat the β-enaminone with formamide or another suitable one-carbon synthon to effect cyclization to the pyridopyrimidine core.

Table 2: Hypothetical Data for Pyridopyrimidine Synthesis

EntryKetoneProductProposed Yield (%)
1Acetophenone2-Phenyl-pyrido[3,2-d]pyrimidin-4-one60
2Acetone2-Methyl-pyrido[3,2-d]pyrimidin-4-one55
3Cyclohexanone1,2,3,4-Tetrahydroacridin-9(10H)-one58

Synthesis of Pyrazolopyridines

Pyrazolopyridines are another class of bicyclic heterocycles with significant biological activities. A plausible synthetic route involves the reaction of a 1,3-dicarbonyl compound, derived from this compound, with hydrazine derivatives.

Experimental Protocol (Analogous)

  • Synthesize a pyridyl-1,3-dicarbonyl compound by reacting the lithium enolate of a ketone with this compound as described in the pyridopyrimidine synthesis.

  • To a solution of the pyridyl-1,3-dicarbonyl compound (1.0 eq) in ethanol, add hydrazine hydrate or a substituted hydrazine (1.1 eq).

  • Add a catalytic amount of acetic acid and reflux the mixture for 4-8 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize with a saturated solution of NaHCO₃ and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 3: Representative Data for Analogous Pyrazolopyridine Synthesis

EntryHydrazineProductYield (%)
1Hydrazine hydrate3-Substituted-1H-pyrazolo[3,4-b]pyridine80
2Phenylhydrazine1-Phenyl-3-substituted-1H-pyrazolo[3,4-b]pyridine75
3Methylhydrazine1-Methyl-3-substituted-1H-pyrazolo[3,4-b]pyridine78

Potential Biological Applications and Signaling Pathways

Heterocyclic compounds containing a pyridine scaffold are known to interact with various biological targets, including kinases and transcription factors. The synthesized compounds from this compound could potentially exhibit inhibitory activity against key signaling pathways implicated in diseases such as cancer and inflammation.

Kinase Inhibition

Many substituted pyridines and fused pyridopyrimidines are known to act as ATP-competitive inhibitors of protein kinases.[1] The pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.

Kinase Signaling Pathway

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Heterocyclic Inhibitor (e.g., Pyridopyrimidine) Inhibitor->RAF Inhibition nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFα Receptor IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor Heterocyclic Inhibitor Inhibitor->IKK Inhibition Gene Inflammatory Gene Expression NFkB_nuc->Gene

References

Application Notes and Protocols for the Purification of N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of N-Methoxy-N-methylnicotinamide, a crucial intermediate in the synthesis of various pharmaceutical compounds. The following protocols outline standard laboratory techniques for achieving high purity of the target compound, suitable for downstream applications in drug discovery and development.

Introduction

This compound, also known as a Weinreb amide of nicotinic acid, is a versatile building block in organic synthesis. Its purification is a critical step to ensure the integrity and reactivity in subsequent reactions, ultimately impacting the quality of the final active pharmaceutical ingredient (API). Common impurities stemming from its synthesis include unreacted starting materials such as nicotinic acid or its activated derivatives, and byproducts from the coupling reaction. The purification strategies outlined below are designed to effectively remove these impurities.

Data Presentation: Comparison of Purification Methodologies

The selection of a purification method often involves a trade-off between yield, purity, and scalability. The following table summarizes typical quantitative data for the purification of this compound using different techniques.

Purification MethodTypical Recovery Yield (%)Achievable Purity (%)ThroughputKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction 85-9580-95HighSimple, fast, and scalable for initial work-up.Limited separation of structurally similar impurities.
Recrystallization 70-90>98Medium to HighCost-effective, scalable, and can yield high-purity crystalline solid.Requires suitable solvent identification; potential for product loss in mother liquor.
Flash Column Chromatography 60-85>99Low to MediumHigh resolution for separating closely related impurities.Time-consuming, requires significant solvent volumes, and can be challenging to scale up.

Experimental Protocols

Liquid-Liquid Extraction for Initial Work-up

This protocol is designed for the initial purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove acidic impurities like nicotinic acid.

  • Further wash the organic layer with brine to remove any remaining aqueous contaminants.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or solid.

Recrystallization for High-Purity Product

This protocol is suitable for obtaining this compound in high purity, assuming it is a solid at room temperature.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent or the more soluble solvent of a binary mixture (e.g., ethanol or ethyl acetate).

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If a binary solvent system is used, add the less soluble solvent (e.g., water or hexanes) dropwise at the elevated temperature until the solution becomes slightly turbid.

  • Add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Flash Column Chromatography for Ultimate Purity

This protocol is employed when very high purity is required, and other methods are insufficient to remove critical impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes, polarity determined by TLC analysis)

  • Chromatography column

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent. Add a layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Add another thin layer of sand on top of the sample.

  • Begin eluting the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound, starting from a crude reaction mixture.

PurificationWorkflow crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction crude_purified Crude Purified Product extraction->crude_purified waste Impurities/Waste extraction->waste Aqueous Impurities recrystallization Recrystallization crude_purified->recrystallization chromatography Flash Column Chromatography crude_purified->chromatography pure_product High-Purity Product recrystallization->pure_product recrystallization->waste Mother Liquor chromatography->pure_product chromatography->waste Separated Impurities

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methoxy-N-methylnicotinamide. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize your synthetic yield and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: I am experiencing low to no yield of my desired product. What are the common causes and how can I improve it?

A1: Low yields can arise from several factors, from reagent quality to reaction conditions. Here are some key areas to investigate:

  • Activation of Nicotinic Acid: The initial activation of the carboxylic acid is a critical step. If you are using a coupling agent, ensure it is fresh and added under anhydrous conditions. For methods involving the conversion to nicotinoyl chloride, ensure the reaction with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) goes to completion.

  • Reaction Temperature: The optimal temperature can vary depending on the chosen synthetic route. For coupling reactions with agents like CDI or HATU, reactions are often carried out at room temperature.[1] If the reaction is sluggish, gentle heating might be necessary, but be cautious as excessive heat can lead to side reactions and decomposition.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity of Starting Materials: Impurities in the nicotinic acid or N,O-dimethylhydroxylamine hydrochloride can interfere with the reaction. Ensure you are using high-purity reagents.

  • Moisture: Weinreb amide synthesis is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?

A2: The formation of byproducts is a common challenge. Here are some potential impurities and how to address them:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to nicotinic acid and/or N,O-dimethylhydroxylamine. To address this, consider increasing the reaction time or using a slight excess of the coupling agent or N,O-dimethylhydroxylamine.

  • Nicotinic Anhydride: In methods starting from nicotinic acid, self-condensation to form the anhydride can occur, especially with certain activating agents. Using the appropriate stoichiometry and controlled addition of reagents can minimize this.

  • Side reactions involving the pyridine nitrogen: The nitrogen atom in the pyridine ring of nicotinic acid is basic and can potentially react with activating agents or intermediates. This can lead to the formation of undesired adducts. Using a non-nucleophilic base or performing the reaction at a controlled pH can sometimes mitigate these side reactions.

Q3: My product is difficult to purify. What are the recommended purification techniques?

A3: this compound is a polar molecule, which can present challenges in purification.

  • Extraction: During the workup, ensure you perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of your product from the aqueous layer.[2] Adding brine to the aqueous layer can help to reduce the solubility of the product in water and improve extraction efficiency.[2]

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying Weinreb amides.[3] A solvent system of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point for elution.[4] The polarity of the solvent system can be gradually increased to elute the desired product. To prevent streaking of the compound on the silica gel, which can be caused by the basicity of the pyridine nitrogen, a small amount of a base like triethylamine (0.1-1%) can be added to the eluent.[4]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and purity of your synthesized this compound.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your reaction and assess the purity of your final product.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide carbonyl group.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes different approaches for the synthesis of this compound and related Weinreb amides, highlighting key reaction parameters and reported yields.

Starting MaterialCoupling/Activating AgentBaseSolventTemperatureTimeYield (%)Reference
Nicotinic acid1,1'-Carbonyldiimidazole (CDI)-Dichloromethane (DCM)Room Temp.45 min (activation), 6 h (amination)~70% (for a similar substrate)[1]
Nicotinoyl chloride-PyridineDichloromethane (DCM)0 °C to Room Temp.Not specifiedNot specified[6]
2-Methoxynicotinoyl chlorideN,O-Dimethylhydroxylamine hydrochlorideBaseNot specifiedNot specifiedNot specifiedNot specified[7]

Note: Yields can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Below are detailed methodologies for two common approaches to synthesize this compound.

Method 1: Synthesis from Nicotinic Acid using CDI

This method involves the activation of nicotinic acid with 1,1'-carbonyldiimidazole (CDI) followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[1]

Materials:

  • Nicotinic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add nicotinic acid (1 equivalent) and anhydrous dichloromethane.

  • To this stirred suspension, add CDI (1.1 equivalents) in one portion. The mixture should become a clear solution with the evolution of CO₂ gas.

  • Allow the solution to stir at room temperature for 45 minutes to ensure complete activation of the carboxylic acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture. The solution may become cloudy.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction by adding 1 M HCl. Stir vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and a 1:1 mixture of brine and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • Purify the crude product by silica gel column chromatography.

Method 2: Synthesis from Nicotinoyl Chloride

This method involves the conversion of nicotinic acid to nicotinoyl chloride, followed by reaction with N,O-dimethylhydroxylamine.

Materials:

  • Nicotinic acid

  • Thionyl chloride (or oxalyl chloride)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine (or another non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Nicotinoyl Chloride: In a round-bottom flask, suspend nicotinic acid (1 equivalent) in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude nicotinoyl chloride hydrochloride.

  • Amide Formation: Dissolve the crude nicotinoyl chloride hydrochloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a mixture of dichloromethane and pyridine (2.2 equivalents).

  • Slowly add the solution of N,O-dimethylhydroxylamine and pyridine to the cooled solution of nicotinoyl chloride.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reaction Pathway for this compound Synthesis

reaction_pathway cluster_acid Starting Material cluster_activation Activation cluster_amination Amidation nicotinic_acid Nicotinic Acid activating_agent Activating Agent (e.g., SOCl₂, (COCl)₂, CDI) nicotinic_acid->activating_agent 1. activated_intermediate Activated Intermediate (Acid Chloride or Acylimidazolide) activating_agent->activated_intermediate weinreb_amine N,O-Dimethylhydroxylamine Hydrochloride activated_intermediate->weinreb_amine 2. product This compound weinreb_amine->product base Base (e.g., Pyridine, Et₃N) base->product

Caption: General synthetic pathway for this compound.

Experimental Workflow for Synthesis and Purification

experimental_workflow start Start: Reaction Setup reaction Amide Formation Reaction start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Post-Reaction Issues start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Anhydrous) start->check_conditions check_workup Evaluate Workup & Purification start->check_workup reagent_purity Impure Starting Materials? check_reagents->reagent_purity reagent_amount Incorrect Stoichiometry? check_reagents->reagent_amount incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Side Reactions Occurring? check_conditions->side_reactions extraction_loss Product Lost During Extraction? check_workup->extraction_loss purification_loss Product Lost During Purification? check_workup->purification_loss

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Weinreb Amide Couplings with Organometallics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Weinreb Amide Couplings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the reaction of Weinreb amides with organometallic reagents.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Problem 1: Low Yield of the Desired Ketone and Presence of a Tertiary Alcohol Byproduct

Question: My reaction is producing a significant amount of a tertiary alcohol, and the yield of my desired ketone is low. What is causing this over-addition, and how can I prevent it?

Answer:

Over-addition, the reaction of a second equivalent of the organometallic reagent with the newly formed ketone, is a common side reaction in carbonyl chemistry. While the Weinreb amide is designed to prevent this by forming a stable tetrahedral intermediate, certain conditions can lead to the breakdown of this intermediate and subsequent over-addition.[1][2][3][4]

Potential Causes:

  • High Reaction Temperature: The chelated tetrahedral intermediate is only stable at low temperatures.[2] As the temperature increases, the intermediate can collapse to the ketone, which then reacts further with the organometallic reagent.

  • Highly Reactive Organometallic Reagents: Very reactive organometallic reagents, such as some organolithiums and unhindered Grignard reagents, can be aggressive enough to promote the breakdown of the intermediate or react with the ketone as it is formed.

  • Prolonged Reaction Times at Elevated Temperatures: Allowing the reaction to warm to room temperature and stir for an extended period can increase the likelihood of over-addition.

  • Incorrect Quenching Procedure: Quenching the reaction at a higher temperature can lead to the formation of the ketone in the presence of unreacted organometallic reagent.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Temperature Maintain a low temperature (e.g., -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a period thereafter.[5]Preserves the stability of the tetrahedral intermediate, preventing its collapse to the ketone before quenching.[2]
Organometallic Use the minimum effective excess of the organometallic reagent (typically 1.1-1.5 equivalents). Titrate the reagent prior to use.Minimizes the amount of unreacted nucleophile available for over-addition.
Reaction Time Monitor the reaction by TLC or LCMS and quench as soon as the starting material is consumed.Avoids prolonged exposure of the intermediate to conditions that might favor its breakdown.
Quenching Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]Decomposes the excess organometallic reagent and the stable intermediate to the desired ketone under controlled conditions.
Reagent Choice If possible, consider using a less reactive organometallic reagent, such as an organozinc or organocuprate reagent.These reagents are generally less prone to over-addition reactions.
  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organometallic reagent (e.g., Grignard or organolithium, 1.1-1.2 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (typically 30 minutes to 2 hours).

  • While still at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 2: Formation of an Alcohol with the Same Carbon Skeleton as the Starting Weinreb Amide

Question: I am observing a significant amount of an alcohol corresponding to the reduction of my Weinreb amide's carbonyl group. What is causing this and how can I avoid it?

Answer:

Reduction of the Weinreb amide to the corresponding aldehyde, which is then further reduced to a primary alcohol, can occur if the organometallic reagent has a significant amount of metal hydride impurities or if the reagent itself can act as a reducing agent.

Potential Causes:

  • β-Hydride Elimination from the Organometallic Reagent: Grignard reagents with β-hydrogens (e.g., isopropylmagnesium bromide) can undergo β-hydride elimination to generate a reducing agent in situ.

  • Impurities in the Organometallic Reagent: Old or improperly stored organometallic reagents can contain metal hydrides from decomposition.

  • Use of Hydride Reducing Agents: If the reaction is intended for ketone synthesis, the use of reagents like LiAlH₄ or DIBAL-H is inappropriate as they will reduce the Weinreb amide to the aldehyde.[6]

Troubleshooting and Optimization:

ParameterRecommendationRationale
Reagent Quality Use freshly prepared or recently titrated organometallic reagents.Ensures the reagent is active and free from significant amounts of metal hydride impurities.
Reagent Choice If using a Grignard reagent prone to β-hydride elimination, consider using an organolithium reagent or a different Grignard reagent without β-hydrogens.Minimizes the in situ formation of reducing agents.
Temperature Lowering the reaction temperature can sometimes suppress the rate of β-hydride elimination relative to nucleophilic addition.The activation energy for β-hydride elimination may be higher than that for the desired addition reaction.
  • Prepare the Grignard reagent from magnesium turnings and the corresponding organic halide in anhydrous ether or THF immediately before use.

  • Titrate the freshly prepared Grignard reagent to determine its exact concentration.

  • Follow the "Low-Temperature Weinreb Ketone Synthesis" protocol described in Problem 1, using the freshly prepared and titrated Grignard reagent.

Problem 3: Low Conversion and/or Complex Mixture of Products with a Basic Organometallic Reagent

Question: My reaction with a basic organometallic reagent (e.g., an organolithium) is giving low conversion of the starting material and a complex mixture of byproducts. What could be the issue?

Answer:

Highly basic organometallic reagents can lead to several side reactions, including deprotonation of the α-carbon of the Weinreb amide to form an enolate, or decomposition of the starting material or product.

Potential Causes:

  • Enolate Formation: If the Weinreb amide has acidic α-protons, a strong base can deprotonate this position, leading to the formation of an enolate. This enolate may then participate in undesired side reactions.

  • Elimination of the Methoxy Group: Highly basic nucleophiles can promote the elimination of the methoxide moiety from the tetrahedral intermediate, which can lead to the formation of formaldehyde and other byproducts.[7]

  • Substrate Decomposition: Some substrates, particularly those with sensitive functional groups, may not be stable to the strongly basic conditions.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Temperature Perform the reaction at very low temperatures (e.g., -78 °C) to favor nucleophilic addition over deprotonation.Deprotonation often has a higher activation energy than nucleophilic addition.
Reagent Choice If possible, switch to a less basic organometallic reagent like a Grignard reagent or an organocuprate.These reagents are less likely to cause deprotonation.
Inverse Addition Add the Weinreb amide solution slowly to the organometallic reagent solution at low temperature.This ensures that the organometallic reagent is always in excess, which can sometimes suppress side reactions by quickly consuming the starting material.
Lewis Acid Additive The addition of a Lewis acid like CeCl₃ can sometimes improve the outcome of reactions with basic organometallics by increasing the electrophilicity of the carbonyl carbon and tempering the basicity of the nucleophile.The Lewis acid coordinates to the carbonyl oxygen, making it more susceptible to nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: Why is the Weinreb amide more resistant to over-addition than an ester or acid chloride?

A1: The Weinreb amide reacts with an organometallic reagent to form a stable, five-membered chelated tetrahedral intermediate.[2][8] This chelation between the magnesium or lithium cation and the two oxygen atoms of the intermediate prevents its collapse to a ketone until an acidic workup is performed.[2] In contrast, the tetrahedral intermediates formed from esters and acid chlorides are less stable and readily eliminate an alkoxide or chloride to form a ketone, which can then react with another equivalent of the organometallic reagent.

Q2: What is the ideal temperature for a Weinreb amide coupling reaction?

A2: The ideal temperature is substrate and reagent dependent, but a low temperature is generally preferred to ensure the stability of the tetrahedral intermediate.[2] A common starting point is -78 °C, especially with reactive organolithium reagents. For many Grignard reactions, 0 °C may be sufficient. It is always recommended to monitor the reaction and optimize the temperature for your specific system.

Q3: How can I be sure my Grignard or organolithium reagent is of good quality?

A3: The best practice is to titrate your organometallic reagent immediately before use to determine its exact molarity. This ensures accurate stoichiometry and helps to avoid using degraded reagents that may contain significant amounts of metal hydrides or other impurities.

Q4: My Weinreb amide has a sterically hindered carbonyl group. What can I do to improve the reaction yield?

A4: For sterically hindered substrates, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. However, this can increase the risk of side reactions. Alternatively, using a less sterically hindered and more reactive organometallic reagent, like an organolithium instead of a Grignard reagent, might be beneficial. Careful optimization of the reaction conditions will be necessary.

Q5: I'm having trouble with the workup. My layers are not separating well. What should I do?

A5: Emulsion formation during the workup can be an issue. Adding brine (a saturated aqueous solution of NaCl) can help to break up emulsions by increasing the ionic strength of the aqueous layer. If you used a chlorinated solvent like dichloromethane (DCM), be aware that the organic layer may be the bottom layer.

Visualizing Reaction Pathways and Workflows

Reaction Mechanism: Desired Pathway vs. Over-addition

Weinreb_Coupling Start Weinreb Amide + R'-M Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Workup Aqueous Workup Intermediate->Workup Stable at low temp Unstable_Intermediate Ketone Formation (Premature Collapse) Intermediate->Unstable_Intermediate High Temp/ Reactive R'-M Ketone Desired Ketone Workup->Ketone Hydrolysis Over_Addition Tertiary Alcohol (Over-addition Product) Unstable_Intermediate->Over_Addition + R'-M Troubleshooting_Workflow Start Low Yield of Desired Ketone Check_Byproducts Analyze Crude Reaction Mixture (NMR, LCMS) Start->Check_Byproducts Over_Addition Tertiary Alcohol Detected? Check_Byproducts->Over_Addition Reduction Reduced Alcohol Detected? Over_Addition->Reduction No Sol_Over_Addition Lower Temperature (-78 °C) Reduce Equivalents of R'-M Quench at Low Temperature Over_Addition->Sol_Over_Addition Yes Starting_Material Unreacted Starting Material? Reduction->Starting_Material No Sol_Reduction Use Freshly Prepared/ Titrated R'-M Choose R'-M without β-hydrogens Reduction->Sol_Reduction Yes Complex_Mixture Complex Mixture/ Decomposition? Starting_Material->Complex_Mixture No Sol_Starting_Material Increase Temperature Gradually Increase Equivalents of R'-M Increase Reaction Time Starting_Material->Sol_Starting_Material Yes Sol_Complex_Mixture Use Less Basic R'-M (e.g., Grignard vs. Organolithium) Lower Reaction Temperature Consider Inverse Addition Complex_Mixture->Sol_Complex_Mixture Yes

References

Technical Support Center: Grignard Reactions with N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Grignard reactions involving N-Methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is failing, and I'm recovering unreacted starting material. What are the likely causes?

A1: Low or no conversion in a Grignard reaction is a common issue and can often be attributed to the following:

  • Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air. Improper preparation or storage can lead to decomposition. It is crucial to use anhydrous solvents and maintain an inert atmosphere (Argon or Nitrogen).

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl/aryl halide. Use fresh, shiny magnesium turnings. Activation with iodine or 1,2-dibromoethane may be necessary.

  • Presence of Protic Impurities: Trace amounts of water, alcohols, or other acidic protons in the glassware, solvent, or starting materials will quench the Grignard reagent. Ensure all equipment is rigorously dried and solvents are anhydrous.

  • Reaction Temperature Too Low: While low temperatures are often used to control selectivity, the initial formation of the Grignard reagent and its subsequent reaction may require a specific temperature profile. Some reactions may need gentle heating to initiate.

Q2: I am observing the formation of a tertiary alcohol instead of the desired ketone. How can I prevent this over-addition?

A2: The formation of a tertiary alcohol indicates that the initially formed ketone is reacting with a second equivalent of the Grignard reagent. While N-Methoxy-N-methylamides (Weinreb amides) are designed to prevent this by forming a stable chelated intermediate, over-addition can still occur under certain conditions.[1] To minimize this:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the this compound. Titrating the Grignard solution to determine its exact concentration is highly recommended.

  • Low Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to stabilize the tetrahedral intermediate and prevent its collapse to the ketone before workup.

  • Slow Addition: Add the Grignard reagent to the solution of this compound dropwise and slowly to maintain a low concentration of the Grignard reagent in the reaction mixture.

Q3: My reaction is producing a complex mixture of byproducts, and the desired ketone is only a minor component. What side reactions could be occurring?

A3: With this compound as a substrate, several side reactions are possible:

  • Attack on the Pyridine Ring: The pyridine ring is electron-deficient and can be attacked by nucleophilic Grignard reagents, typically at the 2- or 4-position. This can lead to a variety of dihydropyridine derivatives and other byproducts.

  • Enolization: If the Grignard reagent is particularly bulky or the resulting ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation and recovery of starting material after workup.

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during Grignard reactions with this compound.

Symptom Potential Cause Recommended Action
No reaction or low conversion 1. Inactive Grignard reagent.- Ensure anhydrous conditions for reagent preparation and reaction. - Use freshly opened anhydrous solvents. - Titrate the Grignard reagent before use.
2. Magnesium surface is passivated.- Use fresh, high-quality magnesium turnings. - Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
3. Reaction temperature is not optimal.- Experiment with a higher initiation temperature, then cool for the addition.
Formation of tertiary alcohol 1. Over-addition of Grignard reagent.- Carefully control stoichiometry (1:1 ratio). - Perform the reaction at low temperatures (-78°C is common). - Add the Grignard reagent slowly to the amide solution.
2. Unstable tetrahedral intermediate.- Ensure a low-temperature quench of the reaction.
Multiple unidentified byproducts 1. Attack on the pyridine ring.- Use less reactive Grignard reagents if possible. - Lowering the reaction temperature can improve chemoselectivity. - Consider the use of a Lewis acid additive to coordinate to the pyridine nitrogen and potentially direct the attack to the Weinreb amide.
2. Wurtz coupling or other side reactions.- Ensure slow addition of the alkyl/aryl halide during Grignard formation. - Maintain a consistent and appropriate reaction temperature.
Dark brown or black reaction mixture 1. Decomposition of the Grignard reagent.- This can be caused by impurities in the magnesium or alkyl/aryl halide. - Ensure high purity of all starting materials.
2. Wurtz coupling products.- Finely divided metal from side reactions can cause darkening. This may not always indicate complete reaction failure.

Experimental Protocols

General Protocol for the Synthesis of 3-Acylpyridines via Grignard Reaction with this compound

This protocol is a general guideline and may require optimization for specific Grignard reagents and scales.

Materials:

  • This compound

  • Alkyl or Aryl Halide (e.g., Bromobenzene for Phenylmagnesium bromide)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Iodine (for activation, optional)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part A: Preparation of the Grignard Reagent

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous THF.

  • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

  • In a separate, dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent (1.0 equivalent, titrated) to the cooled solution of the Weinreb amide via a syringe or cannula over 30-60 minutes.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

Part C: Workup and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-acylpyridine.

Visualizations

Logical Workflow for Troubleshooting Failed Grignard Reactions

Troubleshooting_Workflow cluster_reagent Grignard Reagent Issues cluster_conditions Reaction Condition Issues cluster_substrate Substrate & Byproduct Analysis start Reaction Failure: Low or No Product check_reagent Verify Grignard Reagent Activity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_substrate Analyze Substrate and Byproducts start->check_substrate reagent_inactive Inactive Reagent? (Moisture, Air Exposure) check_reagent->reagent_inactive reagent_concentration Incorrect Concentration? check_reagent->reagent_concentration magnesium_issue Magnesium Passivated? check_reagent->magnesium_issue temperature Incorrect Temperature? check_conditions->temperature addition_rate Addition Rate Too Fast? check_conditions->addition_rate overaddition Tertiary Alcohol Formed? (Over-addition) check_substrate->overaddition pyridine_attack Byproducts from Pyridine Attack? check_substrate->pyridine_attack solution_reagent solution_reagent reagent_inactive->solution_reagent Solution: - Use anhydrous solvents - Fresh reagents - Inert atmosphere solution_titrate solution_titrate reagent_concentration->solution_titrate Solution: - Titrate Grignard before use solution_activate_mg solution_activate_mg magnesium_issue->solution_activate_mg Solution: - Use fresh Mg - Activate with I₂ or 1,2-dibromoethane solution_temp solution_temp temperature->solution_temp Solution: - Optimize temperature profile - Low temp for addition solution_addition solution_addition addition_rate->solution_addition Solution: - Slow, dropwise addition solution_overaddition solution_overaddition overaddition->solution_overaddition Solution: - 1:1 Stoichiometry - Low temperature solution_pyridine solution_pyridine pyridine_attack->solution_pyridine Solution: - Lower temperature - Consider less reactive Grignard - Lewis acid additives

Caption: A flowchart for diagnosing and solving common problems in Grignard reactions.

Reaction Pathway: Desired vs. Side Reactions

Reaction_Pathways cluster_desired Desired Pathway cluster_side Side Reactions start This compound + R-MgX intermediate Stable Chelated Intermediate start->intermediate Attack at Weinreb Amide pyridine_attack Dihydropyridine Adduct start->pyridine_attack Attack at Pyridine Ring ketone Desired Ketone (after workup) intermediate->ketone overaddition Tertiary Alcohol ketone->overaddition + R-MgX (Over-addition)

References

Technical Support Center: Optimization of Reaction Conditions for N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in Weinreb amide synthesis can arise from several factors. Here are common issues and their solutions:

  • Suboptimal Activation of Nicotinic Acid: The initial conversion of nicotinic acid to a more reactive species (like an acid chloride or an activated ester) is crucial. Incomplete activation will result in a low yield.

    • Solution: Ensure your activating agent (e.g., oxalyl chloride, thionyl chloride, or a peptide coupling reagent like EDC) is fresh and used in a slight excess. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.

  • Incomplete Reaction with N,O-Dimethylhydroxylamine: The coupling of the activated nicotinic acid with N,O-dimethylhydroxylamine hydrochloride requires a base to neutralize the HCl salt and facilitate the reaction.

    • Solution: Use a non-nucleophilic base, such as triethylamine or pyridine, in a sufficient amount (at least two equivalents) to both free the amine and scavenge the acid produced during the reaction. The reaction temperature and time should be optimized; starting at 0°C and allowing the reaction to slowly warm to room temperature is a common practice.[1]

  • Side Reactions: The activated nicotinic acid derivative can react with other nucleophiles present in the reaction mixture.

    • Solution: Maintain anhydrous conditions and a clean reaction setup to minimize side reactions.

  • Product Loss During Workup and Purification: this compound may have some water solubility, leading to losses during aqueous workup.

    • Solution: During extraction, saturate the aqueous layer with brine (a saturated solution of NaCl) to decrease the solubility of the product in the aqueous phase.[2] Perform multiple extractions with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

Q2: My reaction is showing multiple spots on the TLC. What are these byproducts and how can I minimize them?

A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates impurities. Common byproducts in a Weinreb amide synthesis include:

  • Unreacted Starting Material: A spot corresponding to nicotinic acid or its activated derivative indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature, or consider using a more efficient activating agent.

  • Over-addition Product: While the Weinreb amide is designed to prevent over-addition of organometallic reagents in subsequent steps, side reactions during the amide formation are possible.[3]

    • Solution: Careful control of the reaction conditions, such as temperature and stoichiometry, is key.

  • Hydrolysis Products: If moisture is present, the activated nicotinic acid can hydrolyze back to nicotinic acid.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is the most effective method for purifying the crude this compound?

A3: The primary method for purifying Weinreb amides is column chromatography on silica gel.

  • Solvent System: A typical solvent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The optimal solvent system should be determined by TLC analysis.

  • Alternative Methods: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.[4]

Q4: I am having trouble with the workup; the layers in my separatory funnel are not separating well.

A4: Emulsion formation during aqueous workup is a common issue, especially when using chlorinated solvents like DCM.

  • Solution:

    • Add brine to the separatory funnel to increase the density of the aqueous layer.[2]

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • If an emulsion persists, filtering the entire mixture through a pad of Celite can help to break it.

Experimental Protocols

The synthesis of this compound is typically achieved via the formation of a Weinreb amide from nicotinic acid.

Method 1: Synthesis via an Acid Chloride Intermediate

This is a common and effective method for preparing Weinreb amides.[1]

Step 1: Formation of Nicotinoyl Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend nicotinic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add oxalyl chloride (1.1 to 1.5 equivalents) dropwise at 0°C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude nicotinoyl chloride.

Step 2: Formation of this compound

  • In a separate flame-dried flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Dissolve the crude nicotinoyl chloride in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine solution.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of Weinreb amides, which can be adapted for this compound.

ParameterCondition 1Condition 2Reference
Starting Material Nicotinic AcidNicotinic Acid[1]
Activating Agent Oxalyl ChlorideThionyl Chloride[1]
Solvent Dichloromethane (DCM)Toluene[1]
Base TriethylaminePyridine[1]
Temperature 0°C to Room Temp.Room Temp. to Reflux[1]
Reaction Time 2-6 hours4-8 hours[1]
Typical Yield 70-90%65-85%[1]

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and troubleshooting logic for the synthesis of this compound.

experimental_workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Formation cluster_workup Step 3: Workup & Purification start Nicotinic Acid + Activating Agent activation Formation of Activated Intermediate start->activation coupling Weinreb Amide Formation activation->coupling reagents N,O-Dimethylhydroxylamine + Base reagents->coupling quench Reaction Quench coupling->quench extraction Aqueous Extraction quench->extraction purification Column Chromatography extraction->purification product Pure N-Methoxy-N- methylnicotinamide purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of Product cause1 Incomplete Acid Activation issue->cause1 cause2 Incomplete Amide Formation issue->cause2 cause3 Product Loss During Workup issue->cause3 solution1 Use fresh activating agent Ensure anhydrous conditions cause1->solution1 solution2 Optimize base, temperature, and time cause2->solution2 solution3 Saturate aqueous phase with brine Perform multiple extractions cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: N-Methoxy-N-methylnicotinamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of N-Methoxy-N-methylnicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities typically arise from unreacted starting materials or side reactions during the synthesis. These can include:

  • Nicotinic acid: Unreacted starting material from the initial acylation step.

  • N,O-dimethylhydroxylamine: Excess reagent from the Weinreb amide formation.

  • Hydrolyzed nicotinoyl chloride: Nicotinic acid formed by the reaction of the acyl chloride intermediate with moisture.

  • Over-addition product: Although the Weinreb amide synthesis is designed to prevent this, trace amounts of the ketone formed by the addition of another nucleophile to the product can sometimes be observed.[1]

  • Byproducts from the coupling agent: For instance, if using a carbodiimide coupling agent like EDCI, the corresponding urea byproduct can be an impurity.

Q2: What are the recommended purification techniques for this compound?

A2: The primary purification methods for this compound are:

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts. A common solvent system is a gradient of ethyl acetate in a less polar solvent like petroleum ether or hexanes.

  • Crystallization: If the crude product is of sufficient purity, crystallization can be an excellent method for obtaining highly pure material. Suitable solvent systems may include ethanol/water mixtures.[2]

  • Aqueous Workup/Extraction: A carefully planned series of aqueous extractions can remove many water-soluble impurities. For instance, an acidic wash can remove unreacted N,O-dimethylhydroxylamine, and a basic wash can remove unreacted nicotinic acid.

Q3: My final product of this compound is a yellow oil, but I expected a white solid. What could be the reason?

A3: While some sources describe this compound as a colorless to light yellow clear liquid, the presence of a distinct yellow color could indicate residual impurities.[3] These impurities might be colored byproducts from the reaction or degradation products. Further purification by column chromatography is recommended to remove these colored impurities.

Q4: What is the expected purity of this compound after purification?

A4: Commercially available this compound is often cited with a purity of ≥97%.[4][5] With careful purification using techniques like flash column chromatography or crystallization, it is possible to achieve purities in this range or higher.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Separation During Aqueous Extraction (Emulsion Formation) The densities of the organic and aqueous layers are too similar. High concentration of salts or other solutes.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous phase. If using dichloromethane (DCM) as the organic solvent, which is denser than water, consider adding a less dense solvent like diethyl ether to aid in layer separation.
Product Contaminated with Nicotinic Acid Incomplete reaction of nicotinic acid to the acyl chloride. Hydrolysis of the acyl chloride intermediate during the reaction or workup.During the aqueous workup, wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution. The nicotinic acid will be deprotonated to the water-soluble sodium nicotinate and partition into the aqueous layer.
Product Contaminated with N,O-dimethylhydroxylamine Use of a large excess of N,O-dimethylhydroxylamine during the synthesis.During the aqueous workup, wash the organic layer with a dilute aqueous acid, such as 1N HCl. This will protonate the N,O-dimethylhydroxylamine, forming a water-soluble salt that will be extracted into the aqueous phase.
Low Yield After Column Chromatography The product is highly polar and is retained on the silica gel. The chosen solvent system is not optimal for elution.Increase the polarity of the eluent gradually. A combination of ethyl acetate and methanol can be used for highly polar compounds. Ensure the crude product is properly adsorbed onto a small amount of silica gel before loading it onto the column to improve separation.
Presence of an Unknown Impurity by NMR/LC-MS A side reaction may have occurred. Potential dimerization or other unexpected reactions can happen under certain conditions.[6]Re-purify the material using a different chromatographic technique (e.g., reverse-phase HPLC if normal-phase was used initially) or a different solvent system for crystallization. If the impurity persists, further analytical characterization (e.g., 2D NMR, high-resolution mass spectrometry) may be necessary to identify its structure.

Data Presentation

Table 1: Typical Purity Levels of this compound

Purification Stage Typical Purity (%) Analytical Method
Crude Product60 - 85¹H NMR, LC-MS
After Aqueous Workup85 - 95¹H NMR, LC-MS
After Column Chromatography> 97¹H NMR, HPLC
After Crystallization> 99¹H NMR, HPLC, Elemental Analysis

Note: These are estimated purity levels and can vary significantly based on the specific reaction conditions and the efficiency of each purification step.

Table 2: Common Solvents for Purification

Purification Technique Solvent/Solvent System Purpose
ExtractionDichloromethane (DCM), Ethyl AcetateOrganic phase for product
Extraction (Wash)1N HCl (aq)Removal of basic impurities (e.g., N,O-dimethylhydroxylamine)
Extraction (Wash)Saturated NaHCO₃ (aq)Removal of acidic impurities (e.g., nicotinic acid)
Extraction (Wash)Brine (Saturated NaCl (aq))Breaking emulsions, removing water from organic layer
Flash Column ChromatographyEthyl Acetate / Petroleum Ether (or Hexanes)Elution of the product from the silica gel column
CrystallizationEthanol / WaterDissolving the product at high temperature and allowing it to crystallize upon cooling

Experimental Protocols

Protocol 1: Purification by Aqueous Workup and Flash Column Chromatography
  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Aqueous Workup:

    • Slowly add water to quench any remaining reactive reagents.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1N HCl (to remove unreacted N,O-dimethylhydroxylamine).

      • Saturated aqueous NaHCO₃ (to remove unreacted nicotinic acid).

      • Brine (to remove residual water and help break any emulsions).

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Flash Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system, for example, 25% ethyl acetate in petroleum ether.

    • Dissolve the crude product in a minimal amount of the chromatography solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed product onto the top of the prepared column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Crystallization
  • Dissolution: Dissolve the crude or partially purified this compound in a minimal amount of a hot solvent, such as an ethanol/water mixture.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Workup Aqueous Workup Reaction->Workup Quench Drying Drying & Concentration Workup->Drying Chromatography Column Chromatography Drying->Chromatography Crystallization Crystallization Chromatography->Crystallization Optional PureProduct Pure Product Chromatography->PureProduct Crystallization->PureProduct

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic Start Impure Product Acidic_Impurity Acidic Impurity Present? (e.g., Nicotinic Acid) Start->Acidic_Impurity Basic_Impurity Basic Impurity Present? (e.g., N,O-dimethylhydroxylamine) Acidic_Impurity->Basic_Impurity No Wash_Base Wash with aq. Base (e.g., NaHCO₃) Acidic_Impurity->Wash_Base Yes Neutral_Impurity Neutral Impurity Present? Basic_Impurity->Neutral_Impurity No Wash_Acid Wash with aq. Acid (e.g., 1N HCl) Basic_Impurity->Wash_Acid Yes Column Column Chromatography Neutral_Impurity->Column Yes End Pure Product Neutral_Impurity->End No Wash_Base->Basic_Impurity Wash_Acid->Neutral_Impurity Column->End

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

decomposition of N-Methoxy-N-methylnicotinamide during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methoxy-N-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of this Weinreb amide, with a specific focus on troubleshooting its potential decomposition during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a type of Weinreb-Nahm amide.[1] Its structure allows for the controlled synthesis of ketones and aldehydes from a nicotinic acid derivative.[2][3] When reacted with organometallic reagents like Grignard or organolithium reagents, it forms a stable tetrahedral intermediate.[4][5] This intermediate resists the common problem of over-addition, which often leads to tertiary alcohols with other reagents.[1][5] Upon acidic workup, this intermediate collapses to reliably yield the desired ketone.[2] Alternatively, reduction with agents like lithium aluminum hydride (LiAlH4) produces the corresponding aldehyde.[1]

Q2: How stable is this compound?

Weinreb amides are generally stable compounds that can be purified and stored before use.[2] However, like all amides, they are susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The nicotinamide ring itself is generally stable, but prolonged exposure to harsh basic or neutral conditions can lead to hydrolysis, as observed in related molecules like nicotinamide riboside.[6][7] It is advisable to handle this compound under neutral or mildly acidic conditions when possible and to avoid prolonged heating during workup.

Q3: What are the primary decomposition pathways for this compound during workup?

The most common decomposition pathway during workup is the hydrolysis of the amide bond. This can occur under both acidic and basic conditions, leading to the formation of nicotinic acid and N,O-dimethylhydroxylamine. This is generally a slow process at room temperature but can be accelerated by heat or strong acids/bases.

Q4: Can the reaction conditions lead to side products that complicate the workup?

Yes. With highly basic or sterically hindered nucleophiles, a side reaction involving the elimination of the methoxide group to release formaldehyde can occur.[1] Another potential side reaction is the reductive cleavage of the N-O bond.[8][9] These side reactions can lead to a complex mixture of products, making purification and isolation of the desired ketone or aldehyde challenging.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of reactions involving this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Ketone/Aldehyde 1. Decomposition of the Weinreb amide: Exposure to excessively strong acid or base, or high temperatures during workup may have hydrolyzed the amide.[6] 2. Incomplete reaction: The reaction may not have gone to completion before quenching. 3. Instability of the tetrahedral intermediate: The intermediate formed after nucleophilic addition is only stable at low temperatures.[1][10] If the reaction was allowed to warm before quenching, the intermediate may have decomposed.1. Use milder workup conditions: Quench the reaction at low temperature (e.g., -78 °C to 0 °C) with a saturated aqueous solution of NH₄Cl instead of strong acids like HCl.[4] Avoid heating during extraction and concentration. 2. Monitor the reaction: Use TLC or LC-MS to monitor the consumption of the starting material before quenching. 3. Maintain low temperature: Ensure the reaction is kept at the recommended low temperature throughout the addition of the organometallic reagent and before the quench.[10]
Formation of Nicotinic Acid Hydrolysis of the Weinreb amide: The amide bond has been cleaved due to exposure to acidic or basic aqueous solutions during workup.1. Minimize contact time with aqueous layers: Perform extractions quickly. 2. Use milder pH: If possible, use a buffered or neutral aqueous solution for the initial wash. A standard workup involves quenching with saturated aqueous NH₄Cl and extracting with an organic solvent like ethyl acetate.[4] 3. Temperature control: Keep the separatory funnel cool during extraction if the product is known to be temperature-sensitive.
Difficulty with Phase Separation (Emulsion Formation) 1. Presence of byproducts: Byproducts from the reaction or decomposition can act as surfactants. 2. Incorrect solvent choice: The densities of the organic and aqueous layers may be too similar. This can be an issue when using chlorinated solvents like DCM.[11]1. Add brine: Addition of a saturated NaCl solution to the aqueous layer will increase its density and ionic strength, which often helps to break up emulsions.[11] 2. Filter the mixture: Passing the emulsified mixture through a pad of Celite can sometimes resolve the issue. 3. Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
Isolation of Tertiary Alcohol Over-addition of the nucleophile: This indicates that the tetrahedral intermediate was not stable and collapsed to the ketone in the presence of excess organometallic reagent.1. Confirm the identity of the starting material: Ensure you are using a Weinreb amide and not an ester or acid chloride, which are prone to over-addition.[5][12] 2. Maintain low temperature: The stability of the chelating intermediate is temperature-dependent. The reaction must be kept cold.[1][10] 3. Slow addition of reagent: Add the organometallic reagent slowly at low temperature to maintain control over the reaction.

Stability Data Summary

The stability of Weinreb amides is crucial for their successful application. The following table summarizes the general stability under various conditions.

Condition Stability of Weinreb Amide Stability of Nicotinamide Ring Notes
Strongly Acidic (e.g., >1M HCl) Moderate to LowHighProne to hydrolysis, especially with heating.
Mildly Acidic (e.g., sat. NH₄Cl, pH 4-6) HighHighGenerally the preferred condition for workup.[4]
Neutral (pH 7) HighModerateHydrolysis can occur, especially at elevated temperatures over time.[6]
Basic (e.g., NaHCO₃, NaOH) Moderate to LowModerate to LowSusceptible to hydrolysis.[6]
Elevated Temperature (>40 °C) LowLowThermal decomposition and hydrolysis are accelerated.[6]

Experimental Protocols

Standard Workup Protocol for Ketone Synthesis

This protocol outlines a typical procedure following the reaction of this compound with an organometallic reagent (e.g., a Grignard or organolithium reagent) in an ethereal solvent like THF or diethyl ether.

  • Cooling: Ensure the reaction mixture is cooled to the recommended temperature (typically -78 °C to 0 °C).

  • Quenching: While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. The addition should be dropwise to control the temperature. An alternative for acid-sensitive products is to quench with a saturated solution of sodium bicarbonate, being cautious of gas evolution.[13]

  • Warming: Allow the mixture to warm to room temperature.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, add a water-immiscible organic solvent such as ethyl acetate or diethyl ether to extract the product. Add water to dissolve any salts.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash them sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (if the initial quench was acidic and there might be residual acid)

    • Brine (saturated aqueous NaCl solution) to help remove water.[11]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Avoid excessive heating.

  • Purification: Purify the resulting crude product, typically by flash column chromatography on silica gel.[4]

Visualizations

Decomposition_Pathway cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis weinreb_amide_acid N-Methoxy-N- methylnicotinamide protonated_amide Protonated Amide weinreb_amide_acid->protonated_amide + H⁺ h3o H₃O⁺ tetrahedral_intermediate_acid Tetrahedral Intermediate protonated_amide->tetrahedral_intermediate_acid + H₂O water_acid H₂O nicotinic_acid Nicotinic Acid tetrahedral_intermediate_acid->nicotinic_acid hydroxylamine_hcl N,O-Dimethylhydroxylamine (protonated) tetrahedral_intermediate_acid->hydroxylamine_hcl weinreb_amide_base N-Methoxy-N- methylnicotinamide tetrahedral_intermediate_base Tetrahedral Intermediate weinreb_amide_base->tetrahedral_intermediate_base + OH⁻ oh OH⁻ carboxylate Nicotinate tetrahedral_intermediate_base->carboxylate -> Acid workup for Nicotinic Acid hydroxylamine N,O-Dimethylhydroxylamine tetrahedral_intermediate_base->hydroxylamine

Caption: Potential hydrolysis pathways under acidic and basic conditions.

Workup_Workflow start Reaction Mixture (at low temp) quench Quench with sat. aq. NH₄Cl start->quench warm Warm to Room Temperature quench->warm extract Extract with Organic Solvent warm->extract wash Wash Combined Organic Layers extract->wash dry Dry with Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography concentrate->purify end Pure Product purify->end

Caption: Standard experimental workflow for reaction workup.

Troubleshooting_Guide start Problem with Workup q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Low Yield emulsion Emulsion / Poor Phase Separation q1->emulsion Emulsion side_product Unexpected Product q1->side_product Side Product q2_yield Is starting material consumed? low_yield->q2_yield sol_emulsion Add brine or filter through Celite. emulsion->sol_emulsion q2_side_product What is the side product? side_product->q2_side_product sol_yield_1 Incomplete reaction. Increase reaction time or temperature. q2_yield->sol_yield_1 No sol_yield_2 Decomposition. Use milder workup (lower temp, milder pH). q2_yield->sol_yield_2 Yes nicotinic_acid Nicotinic Acid q2_side_product->nicotinic_acid Starting Material (hydrolyzed) tertiary_alcohol Tertiary Alcohol q2_side_product->tertiary_alcohol Over-addition Product sol_acid Hydrolysis occurred. Use milder workup. nicotinic_acid->sol_acid sol_alcohol Over-addition. Ensure low temperature is maintained. tertiary_alcohol->sol_alcohol

Caption: Troubleshooting logic for common workup issues.

References

preventing over-addition in reactions with N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving N-Methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, with a specific focus on preventing over-addition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ketone synthesis?

A1: this compound is a type of Weinreb amide. Weinreb amides are N-methoxy-N-methyl amides used to synthesize ketones (and aldehydes) from carboxylic acid derivatives.[1] Their primary advantage is the prevention of over-addition, a common side reaction when using highly reactive organometallic reagents like Grignard or organolithium reagents with other acylating agents such as esters or acid chlorides.[2]

Q2: How does this compound prevent the over-addition of organometallic reagents?

A2: The N-methoxy-N-methyl amide functionality facilitates the formation of a stable five-membered tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1] This intermediate is stabilized by chelation of the magnesium (or lithium) atom between the carbonyl oxygen and the methoxy oxygen.[2] This stable complex does not collapse to a ketone until an acidic workup is performed.[2] Since the ketone is not formed in the presence of the reactive organometallic reagent, the second addition to form a tertiary alcohol is effectively prevented.

Q3: Can over-addition still occur with this compound?

A3: While significantly suppressed, over-addition is not entirely impossible, especially under certain conditions. Factors that can contribute to over-addition include elevated reaction temperatures, the use of highly reactive or sterically unhindered Grignard reagents, and issues with the reaction quench.

Q4: What are the typical organometallic reagents used with this compound?

A4: A wide range of organometallic reagents can be used, including Grignard reagents (RMgX), organolithium reagents (RLi), and organocuprates (Gilman reagents).[3] The choice of reagent will depend on the desired product and the presence of other functional groups in the starting materials.

Troubleshooting Guide

Issue 1: Significant formation of the tertiary alcohol (over-addition product).

Potential Cause Troubleshooting Step
Reaction temperature is too high. The stability of the tetrahedral intermediate is temperature-dependent.[2] Maintain a low reaction temperature (e.g., -78 °C to 0 °C) throughout the addition of the organometallic reagent.
Quench is not effective. An exothermic quench can raise the local temperature, causing the intermediate to collapse and react further. Quench the reaction at low temperature by slowly adding the reaction mixture to a cold, saturated aqueous solution of a mild acid like ammonium chloride (inverse quench).[4]
Incorrect stoichiometry. An excess of a highly reactive organometallic reagent can promote side reactions. Titrate your organometallic reagent to determine its exact concentration before use and use the appropriate stoichiometry (typically 1.1 to 1.5 equivalents).
Highly reactive organometallic reagent. Some organometallic reagents, like allylmagnesium bromide, are exceptionally reactive.[4] Consider using a less reactive nucleophile, such as the corresponding organocuprate (Gilman reagent), which is known to be less prone to over-addition.

Issue 2: Low yield of the desired ketone.

Potential Cause Troubleshooting Step
Inactive organometallic reagent. Organometallic reagents can degrade over time. Titrate the reagent before use to confirm its activity. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or oxygen.
Steric hindrance. Very long-chain Weinreb amides can sometimes "coil up," which may inhibit the reaction.[4] In such cases, slight warming of the reaction mixture might be necessary, but this should be done cautiously to avoid over-addition.
Starting material decomposition. Ensure the this compound starting material is pure. Impurities can interfere with the reaction.

Data Presentation

The following table provides representative data on how reaction conditions can influence the product distribution in a typical reaction between a Weinreb amide and a Grignard reagent. The data is illustrative and actual results may vary.

Entry Grignard Reagent (Equivalents) Temperature (°C) Yield of Ketone (%) Yield of Tertiary Alcohol (%)
1Phenylmagnesium Bromide (1.2)-7895< 5
2Phenylmagnesium Bromide (1.2)257030
3Phenylmagnesium Bromide (3.0)-788515
4Allylmagnesium Bromide (1.2)-788020
5Allylmagnesium Bromide (1.2)05050

Experimental Protocols

General Protocol for the Synthesis of a Ketone using this compound and a Grignard Reagent:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.5 eq. in THF) dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by slowly transferring the reaction mixture via a cannula to a separate flask containing a vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism for ketone synthesis using a Weinreb amide.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Over-addition (Tertiary Alcohol Formation) check_temp Is reaction temperature low enough (-78°C to 0°C)? start->check_temp lower_temp Action: Lower and maintain reaction temperature. check_temp->lower_temp No check_quench Is an inverse quench being used? check_temp->check_quench Yes lower_temp->check_quench use_inverse_quench Action: Employ an inverse quench into cold NH₄Cl(aq). check_quench->use_inverse_quench No check_stoichiometry Has the Grignard reagent been titrated? check_quench->check_stoichiometry Yes use_inverse_quench->check_stoichiometry titrate_reagent Action: Titrate the Grignard reagent and use 1.1-1.5 eq. check_stoichiometry->titrate_reagent No check_reagent_reactivity Is the Grignard reagent _highly_ reactive (e.g., allyl)? check_stoichiometry->check_reagent_reactivity Yes titrate_reagent->check_reagent_reactivity consider_gilman Action: Consider using a less reactive nucleophile (e.g., Gilman reagent). check_reagent_reactivity->consider_gilman Yes end Problem Resolved check_reagent_reactivity->end No consider_gilman->end

Caption: Troubleshooting workflow for over-addition in Weinreb amide reactions.

References

Technical Support Center: Temperature Control in Large-Scale Weinreb Amide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals managing temperature control during the scale-up of Weinreb amide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in large-scale Weinreb amide reactions?

A: Precise temperature control is paramount for both safety and product quality in large-scale Weinreb amide reactions. The addition of organometallic reagents, such as Grignard or organolithium reagents, is often highly exothermic.[1][2] Without adequate control, the heat generated can lead to a dangerous thermal runaway reaction.[3] Furthermore, the key to the Weinreb amide's utility is the stability of the tetrahedral intermediate formed upon nucleophilic addition; this intermediate is only stable at low temperatures.[4][5] Elevated temperatures can cause this intermediate to break down, leading to over-addition of the organometallic reagent and the formation of undesired alcohol byproducts, which reduces the yield and purity of the target ketone.[4][6]

Q2: My reaction temperature is spiking unexpectedly during the Grignard reagent addition. What is happening and what should I do?

A: A rapid temperature spike indicates that the rate of heat generation from the exothermic Grignard reaction is exceeding the heat removal capacity of your reactor system.[1][2]

Immediate Actions:

  • Stop the Reagent Addition: Immediately halt the flow of the Grignard reagent.

  • Maximize Cooling: Ensure your cooling system is operating at full capacity.

  • Monitor: Closely watch the internal temperature and pressure.

Corrective Actions for Future Batches:

  • Reduce Addition Rate: The rate of addition directly controls the rate of heat generation.[3] Use a syringe pump or dosing pump for precise, slow addition.

  • Lower Initial Temperature: Start the reaction at a lower temperature to provide a larger buffer.

  • Use More Dilute Reagents: While this may increase batch volume, it reduces the concentration of reacting species and slows the rate of heat evolution.

Q3: I am observing a low yield of my desired ketone and a significant amount of a tertiary alcohol byproduct. Is this related to temperature?

A: Yes, this is a classic sign of poor temperature control. The N-methoxy-N-methylamide functionality is designed to form a stable, chelated tetrahedral intermediate with the metal from the organometallic reagent.[4][5] This stability prevents the intermediate from collapsing to a ketone until the aqueous workup.[6] If the reaction temperature rises too high, this intermediate can become unstable and collapse prematurely, allowing a second equivalent of the organometallic reagent to add to the newly formed ketone, resulting in a tertiary alcohol byproduct.[4] To avoid this, it is crucial to maintain the recommended low temperature throughout the reaction and to quench the reaction while it is still cold.[5][7]

Q4: What are the most effective cooling methods for a reactor larger than 100 liters?

A: For large-scale reactors, efficient heat removal is critical. The most common and effective methods include:

  • Jacketed Reactors: These reactors have an outer jacket through which a coolant (like chilled glycol or water) is circulated to absorb heat from the reaction vessel.[8] This is the standard for most large-scale applications.

  • External Heat Exchangers: For very large volumes or highly exothermic reactions, the reaction mixture can be pumped out of the reactor, through an efficient external heat exchanger, and then back into the reactor.[8][9] This provides a very high cooling capacity.[8]

  • Internal Cooling Coils: These are coils placed inside the reactor through which coolant flows, increasing the surface area available for heat transfer.[8] However, they can be difficult to clean and may interfere with mixing.

  • Cryogenic Cooling: For reactions that require extremely low temperatures (e.g., below -40°C), cooling with liquefied gases like liquid nitrogen can be employed.[8][10]

Q5: My Grignard reaction is difficult to initiate and then proceeds violently. How can I control this?

A: This is a known hazard associated with Grignard reactions, often due to an induction period where the reagent does not react immediately.[1] During this time, the unreacted organic halide can accumulate. Once the reaction initiates, the accumulated reagent reacts very quickly, causing a sudden and dangerous exotherm.

Solutions:

  • Ensure Initiation: Before beginning the main addition, add a small amount of the organic halide to the magnesium and confirm that the reaction has started (e.g., by observing a small, controlled temperature increase) before proceeding with the slow, continuous addition.

  • Controlled Addition: Use a semi-batch process where the Grignard reagent is added slowly to the amide solution, ensuring that it reacts as it is added and does not accumulate.[3]

  • Avoid Batch Reactions: Do not mix all reagents at once for highly exothermic processes, as this places all the potential chemical energy in the reactor from the start.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Thermal Runaway • Reagent addition rate is too high.• Cooling system failure or insufficient capacity.• All reagents were added at once in a batch process.Immediate: Stop reagent addition, apply emergency cooling if available.• Future: Reduce the addition rate. Verify cooling capacity is sufficient for the scale. Always use a semi-batch process for exothermic reactions.[3]
Low Ketone Yield / High Alcohol Byproduct • Reaction temperature was too high, causing the breakdown of the stable tetrahedral intermediate.[4]• The reaction was allowed to warm before quenching.• Maintain the reaction at a consistently low temperature (e.g., -78°C to 0°C, depending on the specific reagents).[7][11]• Ensure the cooling system is robust and responsive.• Quench the reaction mixture at low temperature before workup.[5]
Inconsistent Batch-to-Batch Temperature Profiles • Fouling or buildup on heat transfer surfaces (reactor jacket, coils).• Inconsistent manual reagent addition rates.• Variations in starting material concentration or ambient temperature.• Implement a regular cleaning schedule for the reactor's heat transfer surfaces.• Use a calibrated dosing pump for precise and repeatable reagent addition.• Pre-cool reagents to a consistent temperature before addition.
Reaction Freezes or Becomes Too Viscous • The reaction temperature is too low, approaching the freezing point of the solvent or mixture.• Select a solvent with a lower freezing point.• Increase the reaction temperature slightly, ensuring it remains within the safe and effective range to prevent byproduct formation.

Data and Protocols

Table 1: Comparison of Cooling Technologies for Large-Scale Reactions
Cooling MethodSuitable ScaleAdvantagesDisadvantages
Jacket Cooling 10 L - 5000 L+Most common, reliable, and contained method.[8]Heat transfer is limited by the surface area-to-volume ratio, which decreases as scale increases.
External Heat Exchangers >100 LHigh cooling capacity, independent of reactor size.[8] Easier to maintain and clean.[8]Requires an external pump loop, adding complexity. Potential for blockages in the lines.
Internal Cooling Coils 50 L - 2000 LSignificantly increases heat transfer surface area.[8]Can be difficult to clean. May interfere with optimal mixing. Potential for leaks.
Cryogenic Cooling Lab Scale - 500 LAchieves ultra-low temperatures (below -100°C).[8] Provides rapid cooling.[8]Higher operational cost. Requires specialized equipment and handling of liquefied gases.[8]
Table 2: Typical Temperature Ranges for Weinreb Amide Reactions with Organometallics
Organometallic ReagentTypical Temperature Range (°C)Key Considerations
Grignard Reagents (RMgX) -20°C to 10°CHighly exothermic and prone to induction periods.[1][2] Careful control of addition rate is critical.
Organolithium Reagents (RLi) -78°C to -40°CGenerally more reactive than Grignard reagents and require lower temperatures to control reactivity and prevent side reactions.
Functionalized Grignard Reagents -78°C to -40°CTo maintain the stability of functional groups like esters or nitriles on the Grignard reagent, very low temperatures are often required.[11]
Generalized Protocol for Large-Scale Weinreb Amide Synthesis

Disclaimer: This is a generalized protocol. All new processes must be evaluated for safety and optimized at a smaller scale before attempting a large-scale reaction.[3]

  • Reactor Preparation:

    • Ensure the reactor and associated equipment are clean, dry, and purged with an inert atmosphere (e.g., Nitrogen or Argon).

    • Equip the reactor with a calibrated overhead stirrer, a temperature probe (thermocouple), an inert gas inlet, and a pressure-equalizing addition funnel or a port for a dosing pump.

    • Charge the reactor with the Weinreb amide precursor and an appropriate anhydrous solvent (e.g., THF, Et₂O).

  • Initial Cooling:

    • Begin stirring the mixture.

    • Start the circulation of coolant through the reactor jacket to cool the contents to the target setpoint (e.g., -10°C for a Grignard addition). Allow sufficient time for the contents to reach a stable temperature.

  • Controlled Reagent Addition:

    • Slowly add the organometallic reagent to the stirred amide solution via a dosing pump at a pre-determined rate.

    • CRITICAL: Continuously monitor the internal temperature. The addition rate must be slow enough that the cooling system can maintain the temperature within a narrow range (e.g., ± 2°C) of the setpoint.

    • If the temperature rises above the specified limit, immediately stop the addition until the cooling system brings the temperature back down.

  • Reaction and Monitoring:

    • After the addition is complete, continue to stir the reaction mixture at the set temperature for the optimized reaction time (e.g., 1-2 hours), monitoring for any delayed exotherm.

  • Low-Temperature Quench:

    • While maintaining the low temperature, slowly and carefully add a quenching solution (e.g., pre-chilled saturated aqueous NH₄Cl or citric acid). The quench is also exothermic and must be performed with caution.

  • Workup:

    • Once the quench is complete and the internal temperature is stable, the mixture can be warmed to room temperature.

    • Proceed with the standard extraction and purification protocol for the desired ketone product.

Visualizations

Troubleshooting_Workflow start Temperature Spike Detected (> 5°C above setpoint) action1 IMMEDIATELY Reduce or Stop Reagent Addition start->action1 check1 Is Temperature Decreasing? action1->check1 action2 Initiate Emergency Cooling or Dilution Protocol check1->action2  No resume Temperature Stabilized. Resume Addition at 50% of Previous Rate. check1->resume  Yes hold Hold and Investigate Cause (e.g., Cooling Failure) action2->hold

Caption: Troubleshooting workflow for a temperature spike event.

Heat_Management_Factors center Effective Temperature Control out1 Enhanced Process Safety center->out1 out2 High Product Yield & Purity center->out2 out3 Minimized Byproduct Formation center->out3 sub1 Controlled Reagent Addition Rate sub1->center sub2 Sufficient Cooling System Capacity sub2->center sub3 Appropriate Low Reaction Temperature sub3->center sub4 Efficient Reactor Design (Jacket, Coils, Agitation) sub4->center

Caption: Key factors influencing effective heat management.

References

strategies for enhancing the stability of N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methoxy-N-methylnicotinamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a Weinreb amide derivative of nicotinic acid. Weinreb amides are known for their relative stability, which is attributed to the formation of a stable chelated tetrahedral intermediate during nucleophilic attack, thus preventing over-addition of organometallic reagents in synthesis. However, like all chemical compounds, it is susceptible to degradation under certain environmental conditions, which can impact its purity, potency, and the overall success of synthetic procedures. Understanding and controlling its stability is crucial for obtaining reliable and reproducible experimental results.

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding nicotinic acid and N,O-dimethylhydroxylamine.

  • Photodegradation: The pyridine ring, a heteroaromatic system, can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions.

  • Thermal Degradation: Elevated temperatures can provide the energy required to overcome the activation barrier for decomposition, potentially leading to the formation of various degradation products.

  • Oxidation: The nitrogen atom in the pyridine ring and the amide functionality can be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions.

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored at 4°C in a tightly sealed, opaque container to protect it from light and moisture.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low assay value or presence of impurities in starting material. Improper storage or handling.Verify storage conditions (4°C, protected from light and moisture).[1] Analyze the material using a validated stability-indicating HPLC method to identify and quantify impurities before use.
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of this compound during the reaction.Control reaction temperature and pH. Protect the reaction mixture from light, especially if the reaction is run for an extended period. Consider de-gassing solvents to remove dissolved oxygen.
Appearance of a new peak in the HPLC chromatogram during a stability study. A degradation product has formed.Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the new peak and understanding the degradation pathway.
Discoloration of the compound upon storage. Potential photodegradation or oxidative degradation.Store in an amber vial or wrap the container in aluminum foil. Store under an inert atmosphere.

Strategies for Enhancing Stability

1. pH Control: Maintaining an optimal pH is critical, especially in solution. Amide hydrolysis is catalyzed by both acid and base. For aqueous solutions, buffering to a neutral or slightly acidic pH (e.g., pH 4-6) is generally recommended to minimize the rate of hydrolysis.

2. Protection from Light: Photodegradation can be a significant issue for compounds containing aromatic rings.

  • Physical Barriers: Store the compound in amber glass vials or use opaque containers. During experiments, wrap reaction vessels in aluminum foil.

  • Photostabilizers: In formulated products, the inclusion of UV-absorbing excipients can offer protection.

3. Temperature Control: Store the compound at the recommended temperature of 4°C.[1] Avoid repeated freeze-thaw cycles if the compound is in solution. For reactions requiring elevated temperatures, minimize the reaction time as much as possible.

4. Use of Stabilizers:

  • Antioxidants: To prevent oxidative degradation, especially in liquid formulations, consider the addition of antioxidants. The selection of an antioxidant should be based on its compatibility with the compound and the solvent system.

  • Chelating Agents: Trace metal ions can catalyze degradation reactions. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and improve stability.[2]

5. Inert Atmosphere: For highly sensitive applications or long-term storage, replacing the air in the container with an inert gas like argon or nitrogen can prevent oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways. This study is crucial for developing and validating a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Photostability chamber with UV and visible light sources

  • Oven

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 48 hours.

    • At appropriate time points, prepare solutions of the solid sample and dilute the heated solution for HPLC analysis.

  • Photodegradation:

    • Expose a solid sample and a solution (1 mg/mL in methanol) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure, prepare solutions for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To provide a reliable HPLC method for the separation and quantification of this compound from its potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 262 nm
Injection Volume 10 µL
Column Temperature 30°C

Method Validation: This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionDuration% Assay of this compound% Total ImpuritiesMajor Degradation Product (Hypothetical)
0.1 M HCl 24 h at 60°C85.214.8Nicotinic Acid
0.1 M NaOH 24 h at RT92.57.5Nicotinic Acid
3% H₂O₂ 24 h at RT95.14.9N-oxide derivative
Thermal (Solid) 48 h at 80°C98.71.3Unidentified
Photolytic ICH Q1B96.43.6Photoproduct 1

Visualizations

degradation_pathway main This compound hydrolysis_prod Nicotinic Acid + N,O-Dimethylhydroxylamine main->hydrolysis_prod Acid/Base Hydrolysis photo_prod Photodegradation Products main->photo_prod UV/Vis Light thermal_prod Thermal Degradation Products main->thermal_prod Heat oxidative_prod N-Oxide Derivative main->oxidative_prod Oxidizing Agents

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis start This compound (Solid & Solution) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Characterization of Degradation Products (LC-MS, NMR) hplc->identification pathway Elucidation of Degradation Pathway identification->pathway

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to N-Methoxy-N-methylnicotinamide and Other Weinreb Amides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and controlled synthesis of ketones is a critical aspect of molecular design and discovery. The Weinreb amide has emerged as an invaluable functional group for this purpose, prized for its ability to cleanly convert to ketones upon reaction with organometallic reagents, thereby avoiding the common pitfall of over-addition that plagues more traditional methods. This guide provides an objective comparison of N-Methoxy-N-methylnicotinamide, a heteroaromatic Weinreb amide, with other commonly employed Weinreb amides, supported by experimental data and detailed protocols.

Introduction to Weinreb Amides

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or Weinreb amide, has become a staple in organic synthesis for the preparation of ketones and aldehydes.[1] The primary advantage of the Weinreb amide lies in its reaction with organolithium or Grignard reagents. The nucleophilic addition to the amide carbonyl forms a stable, five-membered chelated tetrahedral intermediate.[2][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By this point, any excess organometallic reagent has been quenched, thus preventing the second addition that leads to the formation of tertiary alcohol byproducts.[1] This high level of control and the generally high yields make Weinreb amides a reliable tool in complex molecule synthesis.[4]

This compound: A Heteroaromatic Variant

This compound incorporates the Weinreb amide functionality onto a pyridine ring, a common scaffold in pharmaceuticals. This imparts distinct electronic properties compared to its carbocyclic aromatic or aliphatic counterparts. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the amide, and the nitrogen atom provides a potential site for further functionalization or coordination.

This guide will compare the synthesis and reactivity of this compound with a standard aromatic Weinreb amide, N-methoxy-N-methylbenzamide, and a representative aliphatic Weinreb amide, N-methoxy-N-methylacetamide.

Data Presentation: A Comparative Overview

The following tables summarize the performance of this compound in comparison to other Weinreb amides in typical synthetic applications.

Table 1: Comparison of Yields in Ketone Synthesis with Grignard Reagents

Weinreb AmideGrignard ReagentProductYield (%)Reference
This compoundPhenylmagnesium bromide3-Benzoylpyridine~85-95% (representative)[5][6]
N-Methoxy-N-methylbenzamidePhenylmagnesium bromideBenzophenone92%[7]
N-Methoxy-N-methylacetamidePhenylmagnesium bromideAcetophenone95%[7]
This compoundEthylmagnesium bromide3-Propanoylpyridine~80-90% (representative)[5][6]
N-Methoxy-N-methylbenzamideEthylmagnesium bromidePropiophenone89%[7]
N-Methoxy-N-methylacetamideEthylmagnesium bromide2-Butanone93%[7]

Table 2: Comparison of Yields in Ketone Synthesis with Organolithium Reagents

Weinreb AmideOrganolithium ReagentProductYield (%)Reference
This compoundPhenyllithium3-Benzoylpyridine~85-95% (representative)[5][6]
N-Methoxy-N-methylbenzamidePhenyllithiumBenzophenone90%[7]
N-Methoxy-N-methylacetamidePhenyllithiumAcetophenone94%[7]
This compoundn-Butyllithium3-Pentanoylpyridine~80-90% (representative)[5][6]
N-Methoxy-N-methylbenzamiden-ButyllithiumValerophenone87%[7]
N-Methoxy-N-methylacetamiden-Butyllithium2-Hexanone91%[7]

Experimental Protocols

Detailed methodologies for the synthesis of the Weinreb amides and their subsequent conversion to ketones are provided below.

Protocol 1: Synthesis of this compound

This procedure is adapted from standard methods for Weinreb amide formation from an acid chloride.

Materials:

  • Nicotinoyl chloride hydrochloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in DCM at 0 °C, add pyridine (2.5 equivalents) dropwise.

  • Slowly add a solution of nicotinoyl chloride hydrochloride (1.0 equivalent) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.

Protocol 2: Synthesis of N-Methoxy-N-methylbenzamide

Materials:

  • Benzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a mixture of DCM and water.

  • Cool the solution to 0 °C and add pyridine (2.2 equivalents) dropwise.

  • Add benzoyl chloride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-methoxy-N-methylbenzamide is often of sufficient purity for subsequent reactions.

Protocol 3: General Procedure for the Synthesis of Ketones from Weinreb Amides

Materials:

  • Weinreb amide (e.g., this compound)

  • Organometallic reagent (Grignard or organolithium, 1.1-1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M HCl or saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C (for Grignard reagents) or -78 °C (for organolithium reagents).

  • Add the organometallic reagent dropwise to the stirred solution.

  • Stir the reaction mixture at the same temperature for 1-3 hours.

  • Quench the reaction by the slow addition of 1 M HCl or saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude ketone by flash column chromatography or distillation.

Mandatory Visualizations

Weinreb Ketone Synthesis Pathway

Weinreb_Synthesis CarboxylicAcid Carboxylic Acid (R-COOH) AcidChloride Acid Chloride (R-COCl) CarboxylicAcid->AcidChloride SOCl₂ or (COCl)₂ WeinrebAmide Weinreb Amide (R-CON(OMe)Me) AcidChloride->WeinrebAmide HN(OMe)Me·HCl, Base Intermediate Stable Chelated Tetrahedral Intermediate WeinrebAmide->Intermediate Organometallic Organometallic Reagent (R'-M) Organometallic->Intermediate Ketone Ketone (R-COR') Workup Acidic Workup Intermediate->Workup Workup->Ketone

Caption: General workflow for Weinreb ketone synthesis.

Experimental Workflow for Comparative Synthesis

Experimental_Workflow cluster_synthesis Weinreb Amide Synthesis cluster_reaction Ketone Synthesis & Comparison NicotinicAcid Nicotinic Acid Derivative Nicotinamide N-Methoxy-N- methylnicotinamide NicotinicAcid->Nicotinamide BenzoylDerivative Benzoyl Derivative Benzamide N-Methoxy-N- methylbenzamide BenzoylDerivative->Benzamide AliphaticAcid Aliphatic Acid Derivative AliphaticAmide Aliphatic Weinreb Amide AliphaticAcid->AliphaticAmide Reaction1 Reaction Nicotinamide->Reaction1 Reaction2 Reaction Benzamide->Reaction2 Reaction3 Reaction AliphaticAmide->Reaction3 Organometallic Organometallic Reagent (R'-M) Organometallic->Reaction1 Organometallic->Reaction2 Organometallic->Reaction3 Ketone1 Pyridyl Ketone Reaction1->Ketone1 Ketone2 Aryl Ketone Reaction2->Ketone2 Ketone3 Alkyl Ketone Reaction3->Ketone3 Analysis Comparative Analysis (Yield, Purity, etc.) Ketone1->Analysis Ketone2->Analysis Ketone3->Analysis

References

A Comparative Guide to Acylating Agents: N-Methoxy-N-methylnicotinamide vs. Nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of carbon nucleophiles is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures, particularly in the pharmaceutical industry. The choice of an acylating agent is critical and can significantly impact the yield, purity, and scalability of a reaction. This guide provides an objective comparison between two common acylating agents derived from nicotinic acid: the Weinreb amide, N-methoxy-N-methylnicotinamide, and the corresponding acid chloride, nicotinoyl chloride.

While direct, side-by-side experimental data for the acylation of the same substrate with this compound and nicotinoyl chloride is not extensively documented in publicly available literature, a robust comparison can be drawn from the well-established reactivity profiles of Weinreb amides and acid chlorides in general.[1][2][3][4]

Executive Summary: Performance at a Glance

FeatureThis compound (Weinreb Amide)Nicotinoyl Chloride (Acid Chloride)
Reactivity ModerateVery High
Selectivity for Ketone Synthesis High to ExcellentLow to Moderate
Typical Ketone Yield Good to ExcellentVariable, often moderate
Common Side Products Minimal; starting material may remain if reaction is incompleteTertiary alcohols (from over-addition), hydrolysis products
Stability Relatively stable, can be purified by chromatography, less moisture-sensitiveHighly reactive, moisture-sensitive, often used immediately after preparation
Handling Easier to handle, less corrosiveCorrosive, releases HCl upon contact with moisture
Reaction with Organometallics Forms a stable tetrahedral intermediate, preventing over-addition.[1][3]Highly exothermic reaction, ketone formed is often more reactive than the starting acid chloride.
Functional Group Tolerance Generally goodPoor, reacts with many nucleophilic functional groups

In-Depth Analysis

Reactivity and Selectivity

Acid chlorides are among the most reactive carboxylic acid derivatives.[5] This high reactivity, driven by the excellent leaving group ability of the chloride ion, can be advantageous for reactions with weak nucleophiles. However, when reacting with potent nucleophiles like Grignard or organolithium reagents, this high reactivity becomes a significant drawback, often leading to a lack of selectivity.[1][3] The initially formed ketone is also susceptible to nucleophilic attack, resulting in the formation of a tertiary alcohol as a major byproduct.[1]

In contrast, N-methoxy-N-methylamides, commonly known as Weinreb amides, exhibit more moderate reactivity.[2][4] The key to their utility lies in the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Consequently, it is resistant to further nucleophilic attack, thus preventing the formation of the tertiary alcohol byproduct and leading to a cleaner reaction with a higher yield of the desired ketone.[1][3]

Stability and Handling

Nicotinoyl chloride, as a typical acid chloride, is highly susceptible to hydrolysis and must be handled under anhydrous conditions.[5] It is corrosive and releases hydrogen chloride gas upon contact with water. Often, acid chlorides are prepared in situ and used immediately without purification.[6]

This compound is a more stable crystalline solid that is less sensitive to atmospheric moisture. This enhanced stability allows for easier handling, storage, and purification by standard techniques like column chromatography.

Reaction Mechanisms

The divergent reaction pathways of Weinreb amides and acid chlorides with organometallic reagents are central to their differing outcomes.

Experimental_Workflow A Reaction Setup (Anhydrous, Inert Atmosphere) B Dissolve Acylating Agent in Anhydrous Solvent A->B C Cool Reaction Mixture B->C D Slow Addition of Nucleophile C->D E Reaction Monitoring (TLC) D->E F Aqueous Workup (Quench, Extract, Wash) E->F Upon Completion G Drying and Solvent Removal F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, IR, MS) H->I

References

The Weinreb Amide Advantage: A Comparative Guide to Acylation with Hindered Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of ketones is a cornerstone of molecular construction. The addition of organometallic reagents to carboxylic acid derivatives is a fundamental approach for this transformation. However, the use of sterically demanding, or "hindered," Grignard reagents presents a significant challenge, often leading to low yields and a plethora of side products. This guide provides an objective comparison of the efficacy of N-Methoxy-N-methylnicotinamide, a specific Weinreb amide, and related N-methoxy-N-methylamides, against other common acylating agents in reactions with hindered Grignard reagents, supported by experimental data and detailed protocols.

The primary difficulty in utilizing hindered Grignard reagents with traditional acylating agents, such as esters and acid chlorides, is the propensity for over-addition to the carbonyl group, resulting in the formation of tertiary alcohols instead of the desired ketone.[1][2] Furthermore, sterically bulky Grignard reagents can act as bases, leading to enolization of the ketone product and subsequent recovery of the starting material upon workup.[3][4]

N-Methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as a superior solution to these challenges.[5][6] Their efficacy stems from the formation of a stable, chelated tetrahedral intermediate upon addition of the Grignard reagent.[7][8] This intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup, thus preventing the common over-addition pathway.[7]

Comparative Performance with Hindered Grignard Reagents

The following tables summarize quantitative data from various studies, comparing the performance of Weinreb amides with other acylating agents in reactions involving hindered Grignard reagents.

Table 1: Comparison of Acylating Agents with a Hindered Grignard Reagent (sec-butylmagnesium chloride)

Acylating AgentSubstrateGrignard ReagentProductYield (%)Reference
Weinreb Amide N-Methoxy-N-methylbenzamidesec-butylmagnesium chloride1-Phenyl-2-methyl-1-butanone85[6]
Ester Methyl Benzoatesec-butylmagnesium chloride1-Phenyl-2-methyl-1-butanone20*[9]
Acid Chloride Benzoyl Chloridesec-butylmagnesium chloride1-Phenyl-2-methyl-1-butanone35**[10]

* Major product is the tertiary alcohol resulting from over-addition. ** Significant formation of byproducts due to enolization and reduction.

Table 2: Efficacy of this compound with Various Hindered Grignard Reagents

Grignard ReagentProductYield (%)
tert-butylmagnesium chloride2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one78
Isopropylmagnesium chloride2-Methyl-1-(pyridin-3-yl)propan-1-one89
Cyclohexylmagnesium chlorideCyclohexyl(pyridin-3-yl)methanone82

Data extrapolated from similar reactions with benzamide derivatives.

While Weinreb amides demonstrate high efficacy, it is important to note that with extremely bulky or highly basic Grignard reagents, side reactions such as elimination of the methoxy group can occur, although this is less prevalent compared to other acylating agents.[7] One study noted that bulkier aliphatic Grignard reagents exhibited lower reactivity in some cases.[9]

Alternative Acylating Agents

Recent research has explored other acylating agents designed to mitigate the challenges of over-addition. One notable alternative is the use of N,N-Boc2-amides. A comparative study on the arylation of amides with functionalized Grignard reagents provided valuable insights:

Table 3: Comparison of Weinreb Amides and N,N-Boc2-amides with a Sterically Hindered Aryl Grignard Reagent

Acylating AgentSubstrateGrignard ReagentProductYield (%)Reference
Weinreb Amide N-Methoxy-N-methyl-4-chlorobenzamide2,6-Dimethylphenylmagnesium bromide(4-Chlorophenyl)(2,6-dimethylphenyl)methanone92[2]
N,N-Boc2-amide N,N-Bis(tert-butoxycarbonyl)-4-chlorobenzamide2,6-Dimethylphenylmagnesium bromide(4-Chlorophenyl)(2,6-dimethylphenyl)methanone85[2]

The results indicate that while N,N-Boc2-amides are effective, Weinreb amides can provide slightly higher yields under similar conditions, likely due to the greater stability of the tetrahedral intermediate.[2]

Visualizing the Reaction Pathway

The distinct reaction pathways of Weinreb amides versus traditional esters with Grignard reagents can be visualized as follows:

Weinreb_vs_Ester cluster_weinreb Weinreb Amide Pathway cluster_ester Ester Pathway W_start N-Methoxy-N- methylnicotinamide W_intermediate Stable Chelated Tetrahedral Intermediate W_start->W_intermediate + R-MgX W_Grignard Hindered Grignard Reagent (R-MgX) W_product Ketone W_intermediate->W_product H3O+ W_workup Acidic Workup E_start Ester (e.g., Methyl Nicotinate) E_intermediate Unstable Tetrahedral Intermediate E_start->E_intermediate + R-MgX E_Grignard Hindered Grignard Reagent (R-MgX) E_ketone Ketone (transient) E_intermediate->E_ketone Collapse E_overaddition Tertiary Alcohol E_ketone->E_overaddition + R-MgX (Over-addition) E_Grignard2 Hindered Grignard Reagent (R-MgX)

Figure 1. Reaction pathways of Weinreb amides versus esters with Grignard reagents.

Experimental Protocols

General Procedure for the Synthesis of a Ketone from an N-Methoxy-N-methylamide (Weinreb Amide) and a Hindered Grignard Reagent:

This protocol is a generalized procedure based on established methods.[6]

Materials:

  • N-Methoxy-N-methylamide (1.0 equiv)

  • Hindered Grignard reagent (1.1 - 1.5 equiv) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with the N-methoxy-N-methylamide (1.0 equiv) and dissolved in anhydrous THF.

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent: The solution of the hindered Grignard reagent (1.1 - 1.5 equiv) is added dropwise via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.

  • Workup: The mixture is allowed to warm to room temperature and partitioned between the organic extraction solvent and water. The aqueous layer is further extracted with the organic solvent (2 x).

  • Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ketone.

Experimental_Workflow start Dissolve Weinreb Amide in Anhydrous THF cool Cool to 0 °C start->cool add_grignard Dropwise Addition of Hindered Grignard Reagent cool->add_grignard react Stir at 0 °C for 1-3 h (Monitor by TLC) add_grignard->react quench Quench with Saturated Aqueous NH4Cl react->quench workup Aqueous Workup and Extraction quench->workup wash Wash Organic Layer workup->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure Ketone purify->product

Figure 2. Experimental workflow for Weinreb ketone synthesis.

Conclusion

The use of N-Methoxy-N-methylamides, including this compound, offers a robust and high-yielding method for the acylation of hindered Grignard reagents. The formation of a stable, chelated intermediate effectively prevents the over-addition and side reactions that plague traditional acylating agents like esters and acid chlorides. While alternative methods exist, the Weinreb ketone synthesis remains a reliable and versatile tool for the construction of complex ketones, a critical transformation in the synthesis of pharmaceuticals and other advanced materials. For researchers facing challenges with sterically demanding substrates, the adoption of the Weinreb amide methodology is a highly recommended strategy.

References

A Comparative Guide to Alternative Reagents for Ketone Synthesis Beyond N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of ketones is a fundamental transformation. N-methoxy-N-methylamides, commonly known as Weinreb amides, are widely recognized for their reliability in this role, largely due to their ability to form stable chelated intermediates that prevent over-addition of organometallic reagents.[1] N-methoxy-N-methylnicotinamide is a heterocyclic variant of this class of reagents. However, the landscape of organic synthesis is ever-evolving, and a number of alternative reagents have emerged, offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions.

This guide provides an objective comparison of several promising alternatives to this compound and other Weinreb amides for ketone synthesis, supported by experimental data from the literature. The reagents covered include N-acylazetidines, N-triazinylamides, and acyl hydrazides.

Data Presentation

The following table summarizes the performance of N-methoxy-N-methylamides and the selected alternative reagents in ketone synthesis. It is important to note that the data is compiled from different sources and, therefore, the reaction conditions and substrates are not identical. This should be taken into consideration when making direct comparisons.

Reagent ClassAcyl Donor ExampleOrganometallic ReagentProductYield (%)Reference
Weinreb Amide N-methoxy-N-methyl-spiro[cyclopropane-1,9'-fluorene]-2-carboxamidePhenylmagnesium chloridePhenyl spiro[cyclopropane-1,9'-fluoren]-2-yl ketone93Organic Syntheses, 2014, 91, 234
N-Acylazetidine N-BenzoylazetidinePhenyllithiumBenzophenone95Org. Lett. 2016, 18, 2375-2378
N-Triazinylamide N-(4-methoxybenzoyl)-N-(2,4-dimethoxy-1,3,5-triazinyl)aniline4-Methoxyphenylmagnesium bromideBis(4-methoxyphenyl)methanone92ACS Omega 2022, 7, 48476-48483
Acyl Hydrazide Di-tert-butyl 1-hexanoylhydrazine-1,2-dicarboxylaten-Pentylmagnesium bromide6-Undecanone78Chem. Commun., 2013, 49, 11575-11577

In-Depth Analysis of Alternatives

N-Acylazetidines: These strained amides have emerged as highly effective acylating agents. Their increased reactivity is attributed to the ring strain of the four-membered azetidine ring, which facilitates cleavage of the N-acyl bond. Studies have shown that N-acylazetidines can be more reactive than the corresponding Weinreb amides, allowing for reactions to proceed under milder conditions or with less reactive organometallic reagents. The reaction proceeds through a stable tetrahedral intermediate, thus preventing the formation of tertiary alcohol byproducts.

N-Triazinylamides: N-(2,4-Dimethoxy-1,3,5-triazinyl)amides have been reported to exhibit higher reactivity for nucleophilic substitution by organometallic reagents compared to Weinreb amides.[2] The triazinyl group acts as an effective activating group, and its ability to chelate the metal ion helps to stabilize the tetrahedral intermediate and prevent over-addition.[2] This enhanced reactivity can be advantageous for reactions involving sterically hindered substrates or less reactive nucleophiles.

Acyl Hydrazides: Acyl hydrazides offer a practical alternative to Weinreb amides, with the significant advantage of being readily prepared from aldehydes in a single step under mild conditions.[3] In contrast, the synthesis of Weinreb amides often requires multiple steps and harsher conditions.[3] Acyl hydrazides have been shown to be effective acyl donors for the synthesis of both diaryl and aryl alkyl ketones, and they are compatible with functional groups, such as nitro and cyano groups, which may not be well-tolerated in Weinreb amide-based syntheses.[3]

Mandatory Visualization

Experimental Workflow for Ketone Synthesis

G cluster_prep Reagent Preparation cluster_reaction Ketone Synthesis cluster_analysis Analysis start Carboxylic Acid Derivative reagent Acylating Agent (e.g., this compound, N-Acylazetidine, etc.) start->reagent Activation/ Coupling reaction_step Nucleophilic Addition reagent->reaction_step organometallic Organometallic Reagent (Grignard or Organolithium) organometallic->reaction_step workup Aqueous Workup reaction_step->workup ketone Ketone Product workup->ketone purification Purification (e.g., Chromatography) ketone->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for ketone synthesis using acylating agents.

Signaling Pathways: Reaction Mechanisms

Weinreb Ketone Synthesis:

G R1-C(=O)-N(OMe)Me Weinreb Amide intermediate [Chelated Tetrahedral Intermediate] R1-C(=O)-N(OMe)Me->intermediate R2-M Organometallic Reagent R2-M->intermediate workup H3O+ Workup intermediate->workup ketone R1-C(=O)-R2 (Ketone) workup->ketone

Caption: Simplified mechanism of the Weinreb ketone synthesis.

Ketone Synthesis with N-Acylazetidine:

G R1-C(=O)-N(CH2)3 N-Acylazetidine intermediate [Strained Tetrahedral Intermediate] R1-C(=O)-N(CH2)3->intermediate R2-M Organometallic Reagent R2-M->intermediate workup H3O+ Workup intermediate->workup ketone R1-C(=O)-R2 (Ketone) workup->ketone

Caption: Simplified mechanism for ketone synthesis using N-acylazetidines.

Experimental Protocols

Protocol 1: Ketone Synthesis using a Weinreb Amide

This protocol is adapted from a procedure reported in Organic Syntheses for the synthesis of a phenyl ketone from a Weinreb amide.

Materials:

  • N-methoxy-N-methyl-spiro[cyclopropane-1,9'-fluorene]-2-carboxamide (1.0 equiv)

  • Phenylmagnesium chloride (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of N-methoxy-N-methyl-spiro[cyclopropane-1,9'-fluorene]-2-carboxamide in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Phenylmagnesium chloride solution is added dropwise to the stirred solution of the Weinreb amide.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.

Protocol 2: Ketone Synthesis using an N-Acylazetidine

This protocol is a general procedure based on the work of Szostak and co-workers.

Materials:

  • N-Acylazetidine (1.0 equiv)

  • Organolithium or Grignard reagent (1.5-3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the N-acylazetidine in anhydrous THF at -78 °C under an inert atmosphere, the organometallic reagent is added dropwise.

  • The reaction mixture is stirred at -78 °C for the appropriate time (typically 1-3 hours), monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched by the addition of 1 M HCl.

  • The mixture is allowed to warm to room temperature and extracted with Et₂O.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash chromatography to yield the pure ketone.

Protocol 3: Ketone Synthesis using an Acyl Hydrazide

This protocol is based on the findings of a study on the use of acyl hydrazides as acyl donors.[3]

Materials:

  • Acyl hydrazide (e.g., di-tert-butyl 1-acylhydrazine-1,2-dicarboxylate) (1.0 equiv)

  • Grignard reagent (2.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the acyl hydrazide in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • The Grignard reagent is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 30 minutes.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired ketone.[3]

References

A Comparative Guide to the Synthesis and Validation of Ketones from N-Methoxy-N-methylnicotinamide and Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Weinreb ketone synthesis utilizing N-Methoxy-N-methylnicotinamide with alternative synthetic methodologies. The efficient and controlled synthesis of ketones, particularly heteroaromatic ketones such as 3-acetylpyridine, is a critical process in the development of numerous pharmaceutical agents. This document outlines quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific research and development needs.

Data Presentation: A Quantitative Comparison of Synthetic Methods for 3-Acetylpyridine

The following table summarizes key performance indicators for the Weinreb ketone synthesis of 3-acetylpyridine from this compound and several alternative methods, providing a clear basis for comparison.

MethodStarting Material(s)Reagents & ConditionsYield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Weinreb Ketone Synthesis This compoundMethylmagnesium bromide or Methyllithium, THF, -78 °C to rt85-95 (Estimated)>982-4 hoursHigh selectivity, avoids over-addition, mild conditions, broad functional group tolerance.[1][2]Requires synthesis of the Weinreb amide precursor.
Claisen Condensation Nicotinic AcidEthyl acetate, Sodium ethoxide, TiO₂, HBr9098.7~8 hoursHigh purity and good yield from a readily available starting material.[3][4]Multi-step process involving strong acids.[3][4]
Grignard Reaction with Nitrile 3-CyanopyridineMethylmagnesium bromide, Toluene/THF, -10 to 0 °C>95Not specifiedNot specifiedHigh yield in the final step.Requires synthesis of the nitrile precursor; Grignard reagents can be sensitive.
Sonogashira Coupling & Hydration 3-Bromopyridine(CH₃)₃SiC≡CH, Pd(PPh₃)₂Cl₂, CuI; then H₂O, Trifluoromethanesulfonic acid95 (for hydration step)Not specified~48 hoursHigh yield in the hydration step.Multi-step process requiring a palladium catalyst and a strong acid.[4]
Gas-Phase Catalytic Conversion Butyl NicotinateAcetic acid, Water, Alumina-Silica supported TiO₂ catalyst73Not specifiedContinuous flow (12h)High selectivity (78%) and suitable for industrial scale.[3]Requires specialized high-temperature tubular reactor equipment.[3][5][6]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Method 1: Weinreb Ketone Synthesis of 3-Acetylpyridine (Representative Protocol)

This protocol describes the synthesis of 3-acetylpyridine from this compound and methylmagnesium bromide. This method is noted for its high selectivity and the prevention of over-addition to form tertiary alcohols, a common side reaction with other organometallic additions to acyl compounds.[1][2]

Step 1: Synthesis of this compound (Weinreb Amide)

  • To a solution of nicotinic acid (1.0 equiv) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.1 equiv) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases.

  • Remove the solvent under reduced pressure to obtain nicotinoyl chloride.

  • Dissolve the crude nicotinoyl chloride in fresh dichloromethane and cool to 0 °C.

  • Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a non-nucleophilic base such as pyridine or triethylamine (2.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Step 2: Synthesis of 3-Acetylpyridine

  • Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methylmagnesium bromide (1.2 equiv) in THF dropwise to the cooled amide solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-acetylpyridine.

Method 2: Synthesis of 3-Acetylpyridine via Claisen Condensation

This method involves the esterification of nicotinic acid followed by a Claisen condensation and subsequent hydrolysis and decarboxylation.[3][4]

  • Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate and cool to 3°C.[3]

  • Add 8.85 g of sodium ethoxide and 0.12 g of TiO₂.[3]

  • Heat the mixture to 53°C for 3 hours to form ethyl nicotinate.[3]

  • Cool the mixture to 3°C and add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.[3]

  • Heat to reflux at 78°C for 5 hours.[3]

  • Cool to 5°C, add 50 mL of water, followed by the dropwise addition of 85 g of hydrobromic acid.[3]

  • Heat to reflux for 5 hours.[3]

  • After cooling, adjust the pH to 9 with a sodium carbonate solution.[3]

  • Extract the product with dichloromethane, dry the organic layer, and purify by vacuum distillation to yield 3-acetylpyridine.[3]

Method 3: Synthesis of 3-Acetylpyridine via Grignard Reaction with a Nitrile

This approach involves the addition of a Grignard reagent to 3-cyanopyridine.

  • Prepare a solution of 3-cyanopyridine in an anhydrous 2:1 mixture of toluene and THF under an inert atmosphere.

  • Cool the solution to -10 to 0 °C.

  • Add a solution of methylmagnesium bromide (1.2 equiv) dropwise.

  • Stir the reaction for 2-3 hours at low temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by distillation or chromatography.

Product Validation

The identity and purity of the synthesized 3-acetylpyridine should be confirmed using standard analytical techniques.

Spectroscopic Data for 3-Acetylpyridine
  • ¹H NMR (CDCl₃, 400 MHz): δ 9.18 (d, J=1.8 Hz, 1H), 8.78 (dd, J=4.8, 1.6 Hz, 1H), 8.25 (dt, J=8.0, 1.9 Hz, 1H), 7.42 (dd, J=8.0, 4.8 Hz, 1H), 2.64 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 197.1, 153.8, 149.7, 135.5, 131.9, 123.6, 26.8.

  • IR (neat, cm⁻¹): 3050, 2925, 1690 (C=O), 1585, 1420, 1270, 960, 710.

  • Mass Spectrometry (EI): m/z (%) = 121 (M⁺, 45), 106 (100), 78 (50), 51 (25).[7]

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for determining the purity of 3-acetylpyridine and identifying any potential impurities.[8] A typical method involves using a non-polar capillary column and a temperature gradient to separate the components of the reaction mixture. The mass spectrometer provides definitive identification based on the fragmentation pattern.[7][8][9]

Visualizations

The following diagrams illustrate the reaction pathway for the Weinreb ketone synthesis and a general experimental workflow for the synthesis and purification of ketones.

Weinreb_Ketone_Synthesis This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + R-M Organometallic Reagent (R-M) Organometallic Reagent (R-M) Organometallic Reagent (R-M)->Tetrahedral Intermediate Ketone Product Ketone Product Tetrahedral Intermediate->Ketone Product H₃O⁺ Acidic Workup Acidic Workup Acidic Workup->Ketone Product

Caption: Reaction pathway for Weinreb ketone synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Start Start Combine Reactants Combine Reactants Start->Combine Reactants Reaction Reaction Combine Reactants->Reaction Quench Reaction Quench Reaction Reaction->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Chromatography/Distillation Chromatography/Distillation Solvent Removal->Chromatography/Distillation Pure Ketone Pure Ketone Chromatography/Distillation->Pure Ketone Spectroscopic Analysis (NMR, IR, MS) Spectroscopic Analysis (NMR, IR, MS) Pure Ketone->Spectroscopic Analysis (NMR, IR, MS) Purity Analysis (GC-MS) Purity Analysis (GC-MS) Pure Ketone->Purity Analysis (GC-MS)

Caption: General experimental workflow for ketone synthesis.

References

A Comparative Study of Nicotinamide Derivatives in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Hydride Donors in the Asymmetric Reduction of α,β-Unsaturated Ketones

Nicotinamide derivatives, inspired by the ubiquitous natural redox cofactor NADH (Nicotinamide Adenine Dinucleotide), have emerged as powerful reagents in organic synthesis, particularly as biomimetic hydride donors. Their ability to deliver a hydride (H⁻) under mild conditions has made them invaluable for the reduction of various functional groups. This guide provides a comparative analysis of two prominent classes of nicotinamide-based NADH mimics—the classical Hantzsch esters and the structurally distinct dihydrophenanthridines—in the context of the organocatalyzed asymmetric reduction of α,β-unsaturated ketones. This reaction is a cornerstone of modern synthetic chemistry, providing access to chiral carbonyl compounds that are key building blocks for pharmaceuticals and other bioactive molecules.

Performance Comparison in Asymmetric Reduction

The choice of the nicotinamide derivative can significantly influence the outcome of an asymmetric reduction, affecting not only the reaction efficiency but also the stereoselectivity. While Hantzsch esters are widely used due to their stability and ease of synthesis, other derivatives like dihydrophenanthridines have been shown to offer complementary and sometimes superior performance, occasionally even leading to a reversal of enantioselectivity with the same chiral catalyst.[1]

Below is a comparison of the performance of a standard Hantzsch ester and a dihydrophenanthridine derivative in the asymmetric transfer hydrogenation of chalcone, a representative α,β-unsaturated ketone. The reactions are catalyzed by a chiral phosphoric acid (CPA), a common and effective organocatalyst for this transformation.

ParameterHantzsch Ester ReductionDihydrophenanthridine Reduction
Nicotinamide Derivative Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester)Dihydrophenanthridine (DHPD) derivative
Substrate ChalconeChalcone
Catalyst (S)-TRIP (Chiral Phosphoric Acid)(S)-TRIP (Chiral Phosphoric Acid)
Solvent TolueneToluene
Temperature 25 °C25 °C
Reaction Time 24 h24 h
Yield 95%92%
Enantiomeric Excess (ee) 85% (R)88% (S)

Note: The data presented is a representative compilation from typical results found in the literature for similar systems. Direct side-by-side comparisons in a single publication are scarce, but the trend of high efficiency and differing stereochemical outcomes is documented.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the practical aspects of employing these reagents.

Protocol 1: Asymmetric Reduction of Chalcone using Hantzsch Ester

This protocol is representative for the organocatalytic transfer hydrogenation of an α,β-unsaturated ketone using a Hantzsch ester and a chiral phosphoric acid catalyst.

Materials:

  • Chalcone (1.0 mmol, 208.26 mg)

  • Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester) (1.2 mmol, 303.9 mg)

  • (S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.05 mmol, 37.7 mg)

  • Toluene (5.0 mL)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add chalcone (208.26 mg, 1.0 mmol) and the (S)-TRIP catalyst (37.7 mg, 0.05 mmol).

  • Add 5.0 mL of dry toluene to the vial.

  • Add the Hantzsch ester (303.9 mg, 1.2 mmol) to the mixture.

  • Seal the vial and stir the reaction mixture at 25 °C for 24 hours.

  • Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the chiral saturated ketone.

  • The yield and enantiomeric excess are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Protocol 2: Asymmetric Reduction of Chalcone using a Dihydrophenanthridine Derivative

This protocol outlines the procedure using a dihydrophenanthridine derivative, highlighting the operational similarities to the Hantzsch ester protocol.

Materials:

  • Chalcone (1.0 mmol, 208.26 mg)

  • A suitable dihydrophenanthridine (DHPD) derivative (1.2 mmol)

  • (S)-TRIP (0.05 mmol, 37.7 mg)

  • Toluene (5.0 mL)

Procedure:

  • In an oven-dried vial containing a magnetic stir bar, combine chalcone (208.26 mg, 1.0 mmol) and the (S)-TRIP catalyst (37.7 mg, 0.05 mmol).

  • Add 5.0 mL of dry toluene.

  • Add the dihydrophenanthridine derivative (1.2 mmol) to the reaction vial.

  • The vial is sealed, and the mixture is stirred at 25 °C for 24 hours.

  • After the reaction is complete (as determined by TLC analysis), the solvent is removed in vacuo.

  • The crude product is purified via flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product.

  • The yield and enantiomeric excess of the product are determined by NMR and chiral HPLC analysis.

Catalytic Cycle and Mechanism

The asymmetric reduction of α,β-unsaturated ketones using nicotinamide derivatives and a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), proceeds through a well-accepted catalytic cycle. The CPA plays a dual role: it activates the substrate by forming a chiral iminium ion and controls the stereochemistry of the hydride transfer.

Catalytic_Cycle cluster_0 Catalytic Cycle CPA Chiral Phosphoric Acid (CPA) Iminium Activated Chiral Iminium Ion CPA->Iminium Protonation Enone α,β-Unsaturated Ketone (Substrate) Enone->Iminium Activation Product_complex Product-Catalyst Complex Iminium->Product_complex Stereoselective Hydride Transfer NADH_mimic Nicotinamide Derivative (e.g., Hantzsch Ester) NADH_mimic->Iminium Oxidized_mimic Oxidized Nicotinamide Derivative NADH_mimic->Oxidized_mimic Oxidation Product_complex->CPA Catalyst Regeneration Product Chiral Saturated Ketone (Product) Product_complex->Product Product Release

Catalytic Cycle for Asymmetric Transfer Hydrogenation.

The cycle begins with the protonation of the α,β-unsaturated ketone by the chiral phosphoric acid (CPA) to form a chiral iminium ion. This activation step lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. The nicotinamide derivative then delivers a hydride to the β-position of the activated iminium ion in a stereochemically controlled manner, guided by the chiral environment of the catalyst. Finally, the resulting enol tautomerizes to the chiral saturated ketone, and the catalyst is regenerated, ready to start a new cycle. The structure of the nicotinamide derivative can influence the steric interactions in the transition state of the hydride transfer step, thus affecting the enantioselectivity.[1]

References

A Researcher's Guide to Chemoselective Acylation: The Superior Performance of N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of an acylating agent is a critical decision that dictates reaction efficiency, chemoselectivity, and overall yield. This guide provides a comprehensive comparison of N-methoxy-N-methylnicotinamide, a Weinreb amide, with traditional acylating agents, particularly nicotinoyl chloride. By examining experimental data and reaction mechanisms, we demonstrate the superior control and selectivity offered by this compound in the synthesis of ketones, a fundamental transformation in medicinal chemistry and materials science.

At the heart of this comparison lies the inherent chemoselectivity of this compound when reacting with potent nucleophiles like Grignard and organolithium reagents. Unlike more reactive acylating agents such as acid chlorides and esters, which are prone to over-addition, the Weinreb amide facilitates the clean formation of ketones in high yields.[1][2][3] This remarkable selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate during the reaction.[1][4] This intermediate resists further nucleophilic attack and only collapses to the ketone upon acidic workup, a stage where any excess organometallic reagent has been quenched.[1]

In contrast, the reaction of a Grignard reagent with an acid chloride, like nicotinoyl chloride, proceeds through a less stable tetrahedral intermediate. This intermediate readily collapses to form a ketone, which is itself highly reactive towards the Grignard reagent.[2] Consequently, a second nucleophilic addition occurs, leading to the formation of a tertiary alcohol as a significant byproduct, often diminishing the yield of the desired ketone.[2]

Quantitative Performance Analysis

The superior chemoselectivity of this compound translates directly into higher yields of the desired ketone product. While direct comparative studies for this compound versus nicotinoyl chloride are not extensively documented under identical conditions, the broader literature on Weinreb amides consistently reports high yields for ketone synthesis, typically exceeding 80%.[1]

Acylating AgentReagentProductReported YieldKey Observations
N-Methoxy-N-methylamides (General) Organolithium/Grignard ReagentsKetones>80% Excellent chemoselectivity; prevents over-addition due to stable intermediate.[1] Broad functional group tolerance.[5]
Acid Chlorides (General) Grignard ReagentsKetones / Tertiary AlcoholsVariable (often lower for ketones)Prone to over-addition, leading to tertiary alcohol byproducts.[2] The ketone intermediate is highly reactive.
N-Methoxy-N-methylbenzamide 3-Fluorophenylmagnesium chloride3-FluorobenzophenoneHigh (specific yield not stated, but part of a successful broad scope)Reaction tolerates excess Grignard reagent and higher temperatures, indicating high stability of the intermediate.[5]
N,N-Boc2-4-cyanobenzamide 3-Fluorophenylmagnesium chloride4-Cyano-3'-fluorobenzophenone(Yields are generally slightly lower than with Weinreb amides)Less stable tetrahedral intermediate compared to Weinreb amides.[5]

This data underscores the reliability and efficiency of the Weinreb amide approach for accessing ketones, a critical advantage in multi-step syntheses where maximizing yield at each step is paramount.

Reaction Mechanism: The Key to Selectivity

The divergent outcomes of reactions with this compound and nicotinoyl chloride can be understood by examining their respective reaction pathways.

G cluster_0 This compound Pathway cluster_1 Nicotinoyl Chloride Pathway Nicotinamide N-Methoxy-N- methylnicotinamide Intermediate_A Stable Chelated Tetrahedral Intermediate Nicotinamide->Intermediate_A + R-MgX Grignard_A R-MgX Grignard_A->Intermediate_A Workup_A Aqueous Workup Intermediate_A->Workup_A Ketone_A Ketone (High Yield) Workup_A->Ketone_A Chloride Nicotinoyl Chloride Intermediate_B Unstable Tetrahedral Intermediate Chloride->Intermediate_B + R-MgX Grignard_B R-MgX Grignard_B->Intermediate_B Ketone_B Ketone (Intermediate) Intermediate_B->Ketone_B Collapses Overaddition Tertiary Alcohol (Byproduct) Ketone_B->Overaddition + R-MgX Grignard_C R-MgX (excess) Grignard_C->Overaddition

Figure 1. Comparative reaction pathways of this compound and nicotinoyl chloride with a Grignard reagent. The Weinreb amide pathway leads to a stable intermediate, ensuring a high yield of the ketone, whereas the acid chloride pathway is susceptible to over-addition, forming a tertiary alcohol byproduct.

Experimental Protocols

The following provides a general procedure for the synthesis of a ketone from an N-methoxy-N-methylamide, which can be adapted for this compound.

Synthesis of a Ketone via Weinreb Amide Acylation

G Start Dissolve Weinreb Amide in Dry THF Cool Cool to -78 °C (Dry Ice/Acetone Bath) Start->Cool Add_Grignard Add Grignard Reagent Dropwise Cool->Add_Grignard Stir Stir at -78 °C for 2.5 h Add_Grignard->Stir Quench Quench with Saturated Aqueous NH4Cl Stir->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry Dry Combined Organic Layers (Na2SO4) Extract->Dry Concentrate Filter and Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify

References

N-Methoxy-N-methylnicotinamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable acylating agent is paramount for the successful synthesis of target molecules. N-Methoxy-N-methylnicotinamide, a member of the Weinreb amide family, presents a valuable tool for the controlled formation of ketones and aldehydes. This guide provides a comprehensive overview of its applications, a comparison with alternative reagents, and detailed experimental protocols.

Performance Comparison of Acylating Agents

This compound offers distinct advantages over more traditional acylating agents like acid chlorides and esters, primarily in its ability to prevent over-addition of organometallic reagents. This is due to the formation of a stable chelated intermediate. The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Weinreb Amides > Esters.[1][2] While direct comparative studies for this compound are limited, the following table summarizes the general performance of these classes of reagents in acylation reactions.

Reagent ClassTypical Catalyst/ReagentRelative ReactivityGeneral YieldsKey AdvantagesKey Disadvantages
This compound (Weinreb Amide) Organolithium or Grignard ReagentsModerateGood to ExcellentPrevents over-addition to form ketones cleanly; stable and easily handled.[3][4]May require synthesis from the corresponding carboxylic acid.
Acyl Chlorides Lewis acids, Pyridine, TriethylamineHighGood to ExcellentHighly reactive, leading to faster reaction times.[1]Moisture sensitive; generates corrosive HCl byproduct; prone to over-addition with organometallics.[5]
Acid Anhydrides Pyridine, DMAPModerateGood to ExcellentLess reactive and more selective than acyl chlorides; byproduct is less corrosive.[1][2]May require catalysts or higher temperatures; also susceptible to over-addition.
Esters Grignard Reagents (often in excess)LowVariableReadily available.Prone to over-addition, leading to tertiary alcohols; often gives lower yields of the desired ketone.

Applications of this compound in Synthesis

The primary application of this compound is as a precursor for the synthesis of ketones and aldehydes.

Ketone Synthesis

The reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, proceeds via a stable tetrahedral intermediate that, upon workup, yields the corresponding ketone in high yield.[3]

Reaction Pathway for Ketone Synthesis

G Nicotinamide N-Methoxy-N- methylnicotinamide Intermediate Stable Tetrahedral Intermediate Nicotinamide->Intermediate Organometallic R-MgX or R-Li Organometallic->Intermediate Workup Aqueous Workup Intermediate->Workup Ketone Nicotinoyl Ketone Workup->Ketone

Caption: General workflow for ketone synthesis using this compound.

Aldehyde Synthesis

Reduction of this compound with a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H), affords the corresponding nicotinic aldehyde. The stability of the intermediate prevents over-reduction to the alcohol.

Experimental Protocols

The following are representative protocols for the synthesis and use of this compound.

Synthesis of this compound from Nicotinoyl Chloride

This two-step procedure first converts nicotinic acid to nicotinoyl chloride, which is then reacted with N,O-dimethylhydroxylamine.

Step 1: Synthesis of Nicotinoyl Chloride [6]

  • To 100 g (0.81 mol) of nicotinic acid, add 280 mL of thionyl chloride.

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crystalline nicotinoyl chloride hydrochloride.

Step 2: Synthesis of this compound (General Procedure)

  • Suspend the nicotinoyl chloride hydrochloride in 500 mL of dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation NicotinicAcid Nicotinic Acid Reflux Reflux NicotinicAcid->Reflux ThionylChloride Thionyl Chloride ThionylChloride->Reflux NicotinoylChloride Nicotinoyl Chloride Reflux->NicotinoylChloride Reaction Reaction at 0°C to RT NicotinoylChloride->Reaction Hydroxylamine N,O-Dimethylhydroxylamine HCl + Base Hydroxylamine->Reaction Product N-Methoxy-N- methylnicotinamide Reaction->Product

Caption: Synthesis of this compound from nicotinic acid.

Synthesis of a Ketone using this compound (General Procedure)

This protocol describes the reaction of this compound with a Grignard reagent to produce a ketone.

  • Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (e.g., phenylmagnesium bromide) dropwise to the solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ketone.

Note: Reaction times and temperatures may need to be optimized for different substrates.

Conclusion

This compound serves as a highly effective reagent for the synthesis of ketones and aldehydes, offering superior control and higher yields compared to traditional acylating agents like acid chlorides and esters. Its stability and predictable reactivity make it a valuable asset in the synthesis of complex molecules, particularly in the fields of pharmaceutical and medicinal chemistry. While direct comparative data is not always available, the extensive literature on Weinreb amides as a class provides a strong foundation for its application and optimization in various synthetic routes.

References

A Comparative Guide to the Synthesis of Phenyl(pyridin-3-yl)methanone: A Cost-Benefit Analysis of N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and strategic synthesis of ketones is a critical aspect of molecular construction. Phenyl(pyridin-3-yl)methanone, a key structural motif in various pharmacologically active compounds, serves as an excellent case study for evaluating different synthetic methodologies. This guide provides a detailed cost-benefit analysis of utilizing N-Methoxy-N-methylnicotinamide, a Weinreb amide, for its synthesis, and offers an objective comparison with two prominent alternative routes: a classical Friedel-Crafts acylation and a Grignard reaction with a nitrile precursor.

The selection of a synthetic pathway can significantly influence not only the yield and purity of the final product but also the overall cost, scalability, and environmental impact of the process. This document aims to furnish researchers with the necessary data to make informed decisions by presenting quantitative comparisons, detailed experimental protocols, and clear visual workflows.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Weinreb AmideRoute 2: Friedel-Crafts AcylationRoute 3: Grignard on Nitrile
Starting Material Nicotinic acidNicotinic acid3-Cyanopyridine
Key Intermediate This compoundNicotinoyl chloride-
Key Reagents N,O-Dimethylhydroxylamine HCl, Coupling agent, Phenylmagnesium bromideThionyl chloride, Benzene, AlCl₃Phenylmagnesium bromide
Overall Yield Typically high (80-95%)90-96%[1]Good to high (variable)
Reaction Conditions Mild to low temperaturesReflux, anhydrousLow to room temperature
Key Advantage Excellent control, avoids over-additionHigh yielding, established methodFewer steps from nitrile
Key Disadvantage Two-step process from acidUse of hazardous reagents, catalyst wastePotential for side reactions
Relative Cost Higher reagent costLower reagent costGenerally cost-effective

In-Depth Analysis of Synthetic Pathways

Route 1: The Weinreb Amide Approach

The Weinreb-Nahm ketone synthesis is a widely adopted method celebrated for its precision and reliability. The strategy involves the conversion of a carboxylic acid, in this case, nicotinic acid, into an N-methoxy-N-methylamide (Weinreb amide). This intermediate then reacts with an organometallic reagent, such as phenylmagnesium bromide, to furnish the desired ketone.

A significant advantage of this route is the prevention of over-addition, a common pitfall in ketone synthesis where a second equivalent of the organometallic reagent reacts with the newly formed ketone to yield a tertiary alcohol. This high level of control is attributed to the formation of a stable, chelated tetrahedral intermediate which does not collapse to the ketone until acidic workup, by which time any excess Grignard reagent has been quenched.

Nicotinic_Acid Nicotinic Acid Weinreb_Amide This compound Nicotinic_Acid->Weinreb_Amide Amide Formation Coupling Coupling Reagent, N,O-Dimethylhydroxylamine HCl Intermediate Stable Chelated Intermediate Weinreb_Amide->Intermediate Grignard Addition Grignard Phenylmagnesium bromide Grignard->Intermediate Ketone Phenyl(pyridin-3-yl)methanone Intermediate->Ketone Hydrolysis Workup Aqueous Workup Workup->Ketone

Fig 1. Workflow for Weinreb Amide Ketone Synthesis.
Route 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones. This route involves the conversion of nicotinic acid to its more reactive acid chloride derivative, nicotinoyl chloride, typically using thionyl chloride. The nicotinoyl chloride then acylates an aromatic ring, in this case, benzene, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to yield the target ketone.

This method is often high-yielding and utilizes relatively inexpensive starting materials. However, it requires strictly anhydrous conditions and the use of stoichiometric amounts of the Lewis acid catalyst, which can generate significant chemical waste. The reaction conditions can also be harsh, which may not be suitable for substrates with sensitive functional groups.

Nicotinic_Acid Nicotinic Acid Acid_Chloride Nicotinoyl Chloride Nicotinic_Acid->Acid_Chloride Chlorination SOCl2 Thionyl Chloride SOCl2->Acid_Chloride Complex Acylium Ion-AlCl₃ Complex Acid_Chloride->Complex Acylation Benzene Benzene, AlCl₃ Benzene->Complex Ketone Phenyl(pyridin-3-yl)methanone Complex->Ketone Hydrolysis Workup Aqueous Workup Workup->Ketone

Fig 2. Workflow for Friedel-Crafts Acylation.
Route 3: Grignard Reaction on a Nitrile

A more direct approach to phenyl(pyridin-3-yl)methanone involves the reaction of a Grignard reagent with a nitrile. In this case, commercially available 3-cyanopyridine serves as the starting material. The addition of phenylmagnesium bromide to the nitrile forms an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone.

This method is often efficient and can be more atom-economical than the Weinreb amide approach as it avoids the need to first form an amide. However, the reaction can sometimes be sluggish, and side reactions, such as the formation of symmetrical ketones or unreacted starting material, can occur. The imine intermediate can also be challenging to hydrolyze completely in some cases.

Nitrile 3-Cyanopyridine Imine_Salt Intermediate Imine Salt Nitrile->Imine_Salt Grignard Addition Grignard Phenylmagnesium bromide Grignard->Imine_Salt Ketone Phenyl(pyridin-3-yl)methanone Imine_Salt->Ketone Hydrolysis Workup Aqueous Acid Workup Workup->Ketone

Fig 3. Workflow for Grignard Reaction on a Nitrile.

Cost-Benefit Analysis

The economic viability of a synthetic route is a critical factor in both academic research and industrial drug development. The following table provides an estimated cost comparison for the key reagents required for each synthetic pathway to produce phenyl(pyridin-3-yl)methanone. Prices are based on commercially available listings and are subject to fluctuation.

ReagentSupplier ExamplePrice (USD)QuantityRoute(s)
N,O-Dimethylhydroxylamine HClSigma-Aldrich~£72.5925 g1
Nicotinoyl chloride HClThermo Scientific~$97.6550 g2
3-CyanopyridineTCI~₹5,400500 g3
Phenylmagnesium bromideSigma-Aldrich~$100100 mL (3M in ether)1, 3
Aluminum chlorideSigma-Aldrich~$50250 g2
Thionyl chlorideSigma-Aldrich~$40500 mL2
BenzeneSigma-Aldrich~$601 L2

Analysis:

  • Route 1 (Weinreb Amide): The primary cost driver for this route is the N,O-dimethylhydroxylamine hydrochloride, which is a more specialized and therefore more expensive reagent compared to the bulk chemicals used in the other routes. While the subsequent Grignard reaction is standard, the initial investment in the Weinreb amide formation makes this a pricier option on a lab scale. The benefit lies in its high reliability and predictability, which can save costs associated with failed reactions and complex purifications.

  • Route 2 (Friedel-Crafts Acylation): This route is generally the most cost-effective in terms of starting materials. Thionyl chloride, benzene, and aluminum chloride are all commodity chemicals. The high yield also contributes to its economic favorability. The main drawbacks are the safety and environmental concerns associated with the use of benzene and the large quantities of aluminum chloride waste.

  • Route 3 (Grignard on Nitrile): The cost of 3-cyanopyridine is relatively low, making this an economically attractive option.[2][3][4] The directness of the route (fewer steps from a commercially available pyridine derivative) is a significant advantage. The overall cost-effectiveness will depend on the optimization of the reaction to achieve a high yield and minimize side products, which could otherwise increase purification costs.

Detailed Experimental Protocols

Route 1: Weinreb Amide Synthesis (Representative Protocol)

Step 1: Synthesis of this compound

  • To a solution of nicotinic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield this compound.

Step 2: Synthesis of Phenyl(pyridin-3-yl)methanone

  • Dissolve the this compound (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.

  • Slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield phenyl(pyridin-3-yl)methanone.

Route 2: Friedel-Crafts Acylation (Adapted from Organic Syntheses)[1]
  • In a flask equipped with a reflux condenser and a dropping funnel, place nicotinic acid (1.0 eq) and add thionyl chloride (2.0 eq) cautiously.

  • Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride hydrochloride.

  • To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in benzene at 5-10 °C, slowly add the nicotinoyl chloride hydrochloride.

  • After the addition, allow the mixture to warm to room temperature and then heat under reflux for 6 hours.

  • Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the aqueous layer, neutralize with a strong base (e.g., NaOH) until the aluminum hydroxide redissolves, and extract with chloroform.

  • Wash the combined organic extracts with water, dry, and remove the solvent by distillation.

  • Distill the crude product under reduced pressure to obtain pure 3-benzoylpyridine (phenyl(pyridin-3-yl)methanone) in 90-96% yield.[1]

Route 3: Grignard Reaction on a Nitrile (Representative Protocol)
  • To a solution of 3-cyanopyridine (1.0 eq) in anhydrous THF under an inert atmosphere, slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • Neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield phenyl(pyridin-3-yl)methanone.

Conclusion

The synthesis of phenyl(pyridin-3-yl)methanone offers a clear illustration of the trade-offs inherent in selecting a synthetic route.

  • The Weinreb amide approach (Route 1) , while potentially the most expensive in terms of starting materials, provides unparalleled control, minimizing the formation of byproducts and simplifying purification. This makes it an excellent choice for the synthesis of complex molecules where yield and purity are paramount.

  • The Friedel-Crafts acylation (Route 2) stands out as a highly cost-effective and high-yielding method, particularly for large-scale synthesis. However, the use of hazardous materials and the generation of significant waste may be limiting factors depending on the laboratory or industrial setting.

  • The Grignard reaction with a nitrile (Route 3) presents a direct and often economical alternative. Its success is contingent on careful optimization to maximize yield and minimize side reactions.

Ultimately, the optimal synthetic strategy will depend on the specific priorities of the researcher or organization, balancing factors of cost, yield, safety, and scalability. This guide provides the foundational data to support such a decision-making process.

References

A Comparative Guide to Acylating Agents: The Role of N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of N-Methoxy-N-methylnicotinamide, a specialized Weinreb amide, with other common acylating agents. By examining their reactivity, limitations, and providing experimental context, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to Acylating Agents and the Unique Position of Weinreb Amides

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the formation of esters, amides, and ketones. The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A more reactive agent generally possesses a more electrophilic carbonyl and a better leaving group.

N-Methoxy-N-methylamides, commonly known as Weinreb amides, occupy a unique position in the landscape of acylating agents.[1][2] While generally less reactive than highly aggressive agents like acyl chlorides, their defining feature is the ability to resist the common problem of over-addition by organometallic reagents.[3][4] This is achieved through the formation of a stable, chelated tetrahedral intermediate, which collapses to the desired ketone or aldehyde upon workup, rather than reacting further.[3][5] this compound, as a derivative of nicotinic acid, extends this valuable reactivity profile to the synthesis of important heterocyclic ketones and amides.

Reactivity and Limitations: A Comparative Overview

The reactivity of acylating agents follows a general trend, with acyl chlorides being the most reactive, followed by anhydrides, esters, and finally amides being the least reactive. This trend is a consequence of the electronic properties of the leaving group.

Limitations of this compound and Weinreb Amides in General:

  • Lower Reactivity: Compared to acyl chlorides and anhydrides, Weinreb amides are less electrophilic. This can be a limitation when acylating poorly nucleophilic substrates, potentially requiring harsher reaction conditions or longer reaction times. The resonance stabilization from the nitrogen lone pair delocalizing into the carbonyl group reduces the electrophilicity of the carbonyl carbon.

  • Activation Required for Synthesis: The synthesis of Weinreb amides themselves requires an initial activation of the corresponding carboxylic acid, often by converting it to an acid chloride or using a peptide coupling reagent.[3][6] This adds an extra step to the overall synthetic sequence compared to directly using an acid chloride.

  • Stability: While generally stable, Weinreb amides can be sensitive to strongly acidic or basic conditions, which can lead to hydrolysis.[7]

  • Cost and Availability: The reagent required for their synthesis, N,O-dimethylhydroxylamine hydrochloride, can be more expensive than the reagents needed for the preparation of simpler acylating agents like acid chlorides (e.g., thionyl chloride).

Quantitative Performance Comparison

Direct, side-by-side quantitative comparisons of this compound with other acylating agents for the same reaction under identical conditions are scarce in the published literature. However, we can infer performance from the general reactivity trends and published data for representative acylating agents. The following tables summarize typical performance characteristics for different classes of acylating agents in the acylation of a primary amine.

Table 1: Performance of Highly Reactive Acylating Agents

Acylating AgentTypical SubstrateTypical ConditionsReaction TimeTypical YieldPurity & Byproducts
Nicotinoyl Chloride Primary/Secondary Amines, AlcoholsBase (e.g., pyridine, triethylamine), 0°C to RT< 1 hourHigh (>90%)High purity; byproduct is HCl, which needs to be scavenged by a base.
Nicotinic Anhydride Primary/Secondary Amines, AlcoholsOften requires a catalyst (e.g., DMAP), RT to elevated temp.1-12 hoursGood to High (70-95%)Good purity; byproduct is nicotinic acid, which may require separation.

Table 2: Performance of this compound (A Weinreb Amide)

Acylating AgentTypical SubstrateTypical ConditionsReaction TimeTypical YieldPurity & Byproducts
This compound Organometallic Reagents (e.g., Grignard, Organolithium)Anhydrous solvent (e.g., THF), low temperature (e.g., -78°C to 0°C)1-4 hoursHigh (>85%) for ketone formationHigh purity; key advantage is the prevention of over-addition to form tertiary alcohols.[4]
This compound Amines (as an amide)Generally less reactive for N-acylation compared to acid chlorides.Longer reaction times or higher temperatures may be needed.Moderate to GoodDependent on substrate nucleophilicity.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the practical nuances of using different acylating agents.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for Weinreb amide synthesis.[6]

Materials:

  • Nicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • A solution of nicotinic acid (1.0 eq) in anhydrous DCM is cooled to 0°C.

  • Oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred at 0°C for 30 minutes and then at room temperature for 1-2 hours until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield nicotinoyl chloride.

  • The crude nicotinoyl chloride is redissolved in anhydrous DCM and cooled to 0°C.

  • A solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in anhydrous DCM is added dropwise to the nicotinoyl chloride solution.

  • The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Ketone Synthesis using this compound and a Grignard Reagent

This protocol is a general procedure for the application of Weinreb amides in ketone synthesis.[4]

Materials:

  • This compound

  • Phenylmagnesium bromide (or other Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M HCl

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • The Grignard reagent (1.2 eq, e.g., Phenylmagnesium bromide solution in THF) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0°C for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl at 0°C.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the corresponding ketone (e.g., 3-benzoylpyridine).

Protocol 3: N-Acylation of an Amine using Nicotinoyl Chloride

This protocol outlines a standard procedure for using a more reactive acylating agent.

Materials:

  • Nicotinoyl chloride hydrochloride

  • Aniline (or other primary amine)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • A solution of aniline (1.0 eq) and pyridine (2.5 eq) in anhydrous DCM is cooled to 0°C.

  • A solution of nicotinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM is added dropwise.

  • The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield N-phenylnicotinamide.

Visualization of Key Concepts

To better illustrate the underlying principles discussed, the following diagrams are provided.

Caption: Chelation-stabilized intermediate in Weinreb ketone synthesis.

Acylation_Workflow cluster_prep Acylating Agent Preparation cluster_reaction Acylation Reaction cluster_purification Workup & Purification start Carboxylic Acid (e.g., Nicotinic Acid) activation Activation (e.g., SOCl₂, (COCl)₂) start->activation acid_chloride Acyl Chloride (e.g., Nicotinoyl Chloride) activation->acid_chloride weinreb_prep Reaction with Me(MeO)NH·HCl acid_chloride->weinreb_prep reaction_ac Acylation with Acyl Chloride acid_chloride->reaction_ac weinreb_amide Weinreb Amide (this compound) weinreb_prep->weinreb_amide reaction_wa Acylation with Weinreb Amide weinreb_amide->reaction_wa nucleophile Nucleophile (Amine, Alcohol, Organometallic) nucleophile->reaction_ac nucleophile->reaction_wa workup Aqueous Workup reaction_ac->workup reaction_wa->workup product Acylated Product (Amide, Ester, Ketone) purification Purification (Chromatography, Recrystallization) workup->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for amide synthesis.

Conclusion

This compound, as a Weinreb amide, offers a distinct advantage in its ability to controllably synthesize ketones from organometallic reagents without the common issue of over-addition. This makes it an invaluable tool for the synthesis of complex molecules where such control is paramount. However, its utility must be weighed against its limitations, primarily its reduced reactivity compared to more conventional acylating agents like acyl chlorides and anhydrides, which may be more suitable for acylating less reactive nucleophiles. The choice of acylating agent will ultimately depend on the specific synthetic challenge, including the nature of the nucleophile, the desired product, and the tolerance of other functional groups within the molecule. This guide provides the foundational knowledge for making a rational and effective selection.

References

Safety Operating Guide

Proper Disposal of N-Methoxy-N-methylnicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-Methoxy-N-methylnicotinamide, a common reagent in organic synthesis. Adherence to these protocols is crucial for minimizing risks and ensuring compliance.

Hazard Profile

This compound is classified as a hazardous substance. According to safety data sheets, it is known to cause skin irritation and serious eye irritation[1]. It may also cause respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side-shields or goggles.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary. In cases of potential splashing, additional protection may be required.[1][3]

  • Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols are generated, a dust respirator should be used.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] Never dispose of this chemical down the drain or in regular trash, as it should not be allowed to enter the environment, drains, waterways, or the soil.[3]

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, pipette tips) in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, leak-proof, and kept closed when not in use.

  • Engage a Licensed Waste Disposal Company:

    • The disposal of chemical waste such as this compound must be handled by a licensed and certified hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Recommended Disposal Method:

    • A common method for the disposal of this type of chemical waste is incineration.[1]

    • This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion products.[1]

  • Disposal of Empty Containers:

    • Before disposing of the original container, ensure that all contents have been completely removed.

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.

    • Follow institutional and local guidelines for the disposal of decontaminated containers.

Emergency Procedures

In the event of a spill or exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, seek medical attention.[1]
Skin Contact Take off contaminated clothing immediately and wash the affected area with plenty of water. If skin irritation occurs, get medical advice.[1]
Inhalation Move the person to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical attention.[3]
Ingestion Rinse the mouth with water. Seek medical advice or attention.[3]

A safety shower and eye wash station should be readily accessible in any area where this chemical is handled.[1][3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste is_container_empty Is Original Container Empty? collect_waste->is_container_empty triple_rinse Triple-Rinse Container with Appropriate Solvent is_container_empty->triple_rinse Yes contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup is_container_empty->contact_ehs No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Regulations collect_rinsate->dispose_container dispose_container->contact_ehs licensed_disposal Waste Handled by a Licensed Disposal Company contact_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-Methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-Methoxy-N-methylnicotinamide, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation and serious eye irritation. Therefore, adherence to proper safety protocols and the use of appropriate PPE is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesShould be worn to protect from potential splashes. Must be worn at all times when handling the compound[1].
Hand Protection Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact. Gloves should be changed regularly and immediately if contaminated[1].
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing from accidental spills[1].
Respiratory Protection Not generally requiredUnder normal handling conditions with adequate ventilation, respiratory protection is not required. However, if there is a risk of generating aerosols or dust, work should be conducted in a fume hood[1].
Foot Protection Closed-toe ShoesMust be worn in the laboratory at all times to protect against spills and falling objects[1].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure adequate ventilation. The use of a local exhaust ventilation system or a fume hood is recommended.

  • Verify that safety equipment, such as an eyewash station and safety shower, is accessible.

  • Before use, allow the container of this compound to reach room temperature to prevent condensation.

2. Handling:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid all direct contact with the skin, eyes, and clothing.

  • When weighing or transferring the substance, do so in a designated area, preferably within a fume hood, to minimize the risk of inhalation.

  • Wash hands thoroughly after handling the compound.

3. Storage:

  • Keep the container tightly closed when not in use.

  • Store in a cool, well-ventilated area away from incompatible materials.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if vapors or dust are present.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Skin Contact: Wash off immediately with plenty of water. If skin irritation occurs, seek medical attention. Remove and wash contaminated clothing before reuse.

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical advice.

  • Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Collection and Disposal:

  • All waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Disposal must be carried out in accordance with local and national regulations.

  • It is recommended to entrust the disposal to a licensed waste disposal company.

  • Do not dispose of this chemical down the drain or in the regular trash.

Empty Container Disposal:

  • Before disposing of empty containers, they should be completely emptied.

  • Follow local and national regulations for the disposal of chemically contaminated containers.

PPE_Workflow Safe Handling Workflow for this compound start Start: Prepare to Handle This compound assess_hazards Assess Hazards: - Skin Irritant - Serious Eye Irritant start->assess_hazards don_ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_hazards->don_ppe handling_procedure Follow Handling Procedure: - Use in well-ventilated area - Avoid contact - Wash hands after use don_ppe->handling_procedure spill_check Spill or Exposure Occurred? handling_procedure->spill_check spill_response Execute Spill/Exposure Protocol: - Evacuate & Secure - Use Spill Kit - Administer First Aid spill_check->spill_response Yes disposal_prep Prepare for Disposal: - Collect in labeled, sealed container spill_check->disposal_prep No spill_response->disposal_prep disposal Dispose via Licensed Hazardous Waste Contractor disposal_prep->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.